molecular formula C21H34O3 B163048 15(S)-HETE methyl ester CAS No. 70946-44-0

15(S)-HETE methyl ester

Katalognummer: B163048
CAS-Nummer: 70946-44-0
Molekulargewicht: 334.5 g/mol
InChI-Schlüssel: ZGQAWLCSJFHXDF-QIOBGPQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

15(S)-HETE methyl ester is a synthetic derivative of 15(S)-HETE, a major arachidonic acid metabolite from the 15-lipoxygenase pathway. Methyl esters of lipids are commonly used in formulations of nutritional supplements.

Eigenschaften

CAS-Nummer

70946-44-0

Molekularformel

C21H34O3

Molekulargewicht

334.5 g/mol

IUPAC-Name

methyl (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate

InChI

InChI=1S/C21H34O3/c1-3-4-14-17-20(22)18-15-12-10-8-6-5-7-9-11-13-16-19-21(23)24-2/h5-6,9-12,15,18,20,22H,3-4,7-8,13-14,16-17,19H2,1-2H3/b6-5-,11-9-,12-10-,18-15+/t20-/m0/s1

InChI-Schlüssel

ZGQAWLCSJFHXDF-QIOBGPQXSA-N

Isomerische SMILES

CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)OC)O

Kanonische SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)OC)O

Synonyme

15-HETE methyl ester
15-hydroxy-5,8,11,13 eicosatetraenoic acid methyl este

Herkunft des Produkts

United States

Foundational & Exploratory

The Dual Role of the 15(S)-HETE Pathway in Angiogenesis and Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 15(S)-hydroxyeicosatetraenoic acid [15(S)-HETE] signaling pathway, a key branch of arachidonic acid metabolism, has emerged as a critical regulator of angiogenesis and cancer progression. This technical guide provides an in-depth analysis of the multifaceted role of 15(S)-HETE, detailing its pro-angiogenic functions and its context-dependent effects in various cancers. We present a comprehensive overview of the signaling cascades initiated by 15(S)-HETE, including the PI3K/Akt/mTOR, STAT3, and Src-mediated pathways, and their downstream consequences on endothelial cell behavior and tumor development. This document summarizes key quantitative data from seminal studies, provides detailed experimental protocols for assessing the 15(S)-HETE pathway, and includes visual representations of the core signaling networks and experimental workflows to facilitate a deeper understanding and guide future research and therapeutic development.

Introduction

Lipid mediators derived from the enzymatic oxidation of polyunsaturated fatty acids play pivotal roles in a myriad of physiological and pathological processes. Among these, the metabolites generated via the lipoxygenase (LOX) pathways have garnered significant attention for their involvement in inflammation, angiogenesis, and cancer. 15-lipoxygenase-1 (15-LOX-1) and 15-lipoxygenase-2 (15-LOX-2) are key enzymes that catalyze the conversion of arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid [15(S)-HPETE], which is subsequently reduced to 15(S)-HETE.

While initially recognized for its role in inflammation, 15(S)-HETE is now understood to be a potent signaling molecule that can profoundly influence the tumor microenvironment.[1] Its effects are particularly prominent in angiogenesis, the formation of new blood vessels, a process fundamental to tumor growth and metastasis. However, the role of the 15-LOX/15(S)-HETE axis in cancer is complex and appears to be tissue- and context-dependent, with studies reporting both pro- and anti-tumorigenic activities.[2][3]

This technical guide aims to provide a detailed resource for researchers and drug development professionals investigating the 15(S)-HETE pathway. We will explore its intricate signaling mechanisms, present key experimental findings in a structured format, and offer detailed methodologies for its study.

The Role of 15(S)-HETE in Angiogenesis

15(S)-HETE has been consistently shown to be a potent pro-angiogenic factor.[4][5] It stimulates multiple key steps in the angiogenic cascade, including endothelial cell proliferation, migration, and tube formation.[4][6]

Pro-Angiogenic Effects of 15(S)-HETE
  • Stimulation of Endothelial Cell Migration and Tube Formation: 15(S)-HETE induces the migration of human dermal microvascular endothelial cells (HDMVECs) and human retinal microvascular endothelial cells (HRMVECs).[4][6] It also promotes the formation of capillary-like structures (tube formation) by these cells in in vitro assays.[4][5]

  • In Vivo Angiogenesis: In vivo studies using the Matrigel plug assay and the chick chorioallantoic membrane (CAM) assay have confirmed the pro-angiogenic activity of 15(S)-HETE.[4][5]

  • Induction of Pro-Angiogenic Factors: 15(S)-HETE stimulates the expression and secretion of key angiogenic growth factors, most notably Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor-2 (FGF-2).[7][8] It also upregulates the expression of adhesion molecules such as CD31 and E-selectin.[5]

The Contrasting Role of 15(S)-HPETE

Interestingly, the precursor to 15(S)-HETE, 15(S)-HPETE, exhibits opposing, anti-angiogenic effects. 15(S)-HPETE has been shown to decrease vessel density in the CAM assay and down-regulate the expression of VEGF and CD31.[5] This highlights the critical regulatory step in the conversion of 15(S)-HPETE to 15(S)-HETE and suggests a potential therapeutic avenue for inhibiting angiogenesis.

Signaling Pathways Activated by 15(S)-HETE in Angiogenesis

15(S)-HETE exerts its pro-angiogenic effects by activating a complex network of intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

A central signaling axis activated by 15(S)-HETE is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[4][9]

  • Mechanism: 15(S)-HETE stimulates the phosphorylation and activation of Akt and the downstream kinase S6K1 in endothelial cells.[4] Inhibition of PI3K with wortmannin (B1684655) or LY294002, or mTOR with rapamycin, suppresses 15(S)-HETE-induced endothelial cell tube formation and migration.[4][9]

G HETE 15(S)-HETE PI3K PI3K HETE->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K1 S6K1 mTOR->S6K1 Angiogenesis Angiogenesis (Migration, Tube Formation) S6K1->Angiogenesis G HETE 15(S)-HETE STAT3 STAT3 HETE->STAT3 pSTAT3 p-STAT3 (nucleus) STAT3->pSTAT3 VEGF VEGF Expression pSTAT3->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis G cluster_0 Preparation cluster_1 Cell Seeding and Treatment cluster_2 Incubation and Analysis Matrigel Coat wells with Matrigel Incubate1 Incubate at 37°C for 30-60 min Matrigel->Incubate1 Seed Seed endothelial cells Incubate1->Seed Treat Treat with 15(S)-HETE and/or inhibitors Seed->Treat Incubate2 Incubate at 37°C for 4-18 hours Treat->Incubate2 Image Image wells Incubate2->Image Quantify Quantify tube length and branch points Image->Quantify

References

An In-depth Technical Guide to 15(S)-HETE Methyl Ester: Synthesis, Metabolic Pathways, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from arachidonic acid, playing a crucial role in various physiological and pathological processes, including inflammation, angiogenesis, and cell signaling. Its methyl ester form is often utilized in research due to its increased stability and cell permeability. This technical guide provides a comprehensive overview of the synthesis of 15(S)-HETE methyl ester, its intricate metabolic fate, and associated signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Synthesis of this compound

The synthesis of this compound can be achieved through both enzymatic and chemical methods. The choice of method depends on the desired stereospecificity, yield, and available resources.

Enzymatic Synthesis

Enzymatic synthesis offers high stereospecificity, yielding predominantly the (S)-enantiomer. The most common method utilizes soybean lipoxygenase (SLO), which efficiently converts arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), a precursor to 15(S)-HETE.

Experimental Protocol: Enzymatic Synthesis of 15(S)-HETE using Soybean Lipoxygenase

  • Reaction Setup:

    • Prepare a reaction buffer of 0.2 M borate (B1201080) buffer, pH 9.0.

    • Dissolve arachidonic acid in ethanol (B145695) to a stock concentration of 100 mg/mL.

    • Prepare a solution of soybean lipoxygenase (Type I-B, Sigma-Aldrich) in the borate buffer.

  • Reaction Conditions:

    • In a reaction vessel, combine the borate buffer, arachidonic acid solution (final concentration of 9 g/L), and methanol (B129727) (4% v/v).

    • Initiate the reaction by adding the soybean lipoxygenase solution to a final concentration of 54.4 U/mL.

    • Incubate the reaction mixture at 20°C for 25 minutes with gentle agitation.[1]

  • Reduction of 15(S)-HpETE:

    • Following the incubation, reduce the resulting 15(S)-HpETE to 15(S)-HETE by adding a reducing agent such as sodium borohydride (B1222165) or stannous chloride.

  • Purification:

    • Acidify the reaction mixture to pH 3.5 with 2M hydrochloric acid.

    • Extract the lipids using a solid-phase extraction (SPE) C18 cartridge.

    • Wash the cartridge with water, followed by a water:ethanol (85:15) mixture, and then hexane.

    • Elute 15(S)-HETE with ethyl acetate.[2]

    • Further purify the 15(S)-HETE using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Esterification to this compound:

    • Dissolve the purified 15(S)-HETE in methanol.

    • Add a catalyst such as trimethylsilyldiazomethane (B103560) or a solution of HCl in methanol.

    • Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).

    • Evaporate the solvent to obtain this compound.

Quantitative Data: Enzymatic Synthesis

ParameterValueReference
Substrate Concentration9 g/L Arachidonic Acid[1]
Enzyme Concentration54.4 U/mL Soybean Lipoxygenase[1]
Reaction Time25 minutes[1]
Molar Conversion Yield99%[1]
Productivity22.8 g/L/h[1]
Chemical Synthesis

Total chemical synthesis allows for the production of larger quantities of 15(S)-HETE and its analogs, though it may require more complex purification steps to isolate the desired stereoisomer. A common strategy involves the coupling of key chiral intermediates.

Experimental Protocol: A General Approach to Chemical Synthesis

A multi-step synthesis can be employed, often starting from a chiral precursor to establish the (S)-stereochemistry at the C15 position. The synthesis typically involves:

  • Synthesis of a chiral building block: Preparation of a suitable chiral epoxide or alcohol.

  • Coupling reactions: Utilization of organometallic coupling reactions (e.g., using Grignard reagents and copper catalysts) to assemble the carbon skeleton.

  • Introduction of double bonds: Stereoselective formation of the cis and trans double bonds using reactions like the Wittig reaction.

  • Functional group manipulations: Oxidation and deprotection steps to yield the final carboxylic acid.

  • Esterification: Conversion of the carboxylic acid to the methyl ester as described in the enzymatic synthesis protocol.

Due to the complexity and proprietary nature of many chemical synthesis routes, specific step-by-step protocols with yields are often found in specialized organic synthesis literature and patents.

Metabolic Pathways of 15(S)-HETE

Once formed or introduced into a biological system, 15(S)-HETE can undergo several metabolic transformations, leading to a variety of bioactive molecules. The primary metabolic routes are governed by lipoxygenases, cyclooxygenases, and dehydrogenases.

Experimental Protocol: In Vitro Metabolism of 15(S)-HETE

  • Cell Culture:

    • Culture the desired cell type (e.g., human umbilical vein endothelial cells (HUVECs), neutrophils, or macrophages) to near confluency in appropriate growth medium.[3][4]

    • For experiments, switch to a serum-free medium to avoid interference from serum components.

  • Incubation with 15(S)-HETE:

    • Treat the cells with 15(S)-HETE or this compound at a desired concentration (e.g., 0.1 µM to 30 µM) for various time points (e.g., 15 minutes to 24 hours).[5]

  • Extraction of Eicosanoids:

    • Collect the cell culture supernatant and/or cell lysates.

    • Add a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo eicosanoid formation.[2]

    • Acidify the sample to pH 3.5 with 2M HCl.

    • Perform solid-phase extraction using a C18 cartridge as described in the synthesis section.[2]

    • Alternatively, use liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

  • Analysis of Metabolites by LC-MS/MS:

    • Reconstitute the dried extract in the mobile phase.

    • Inject the sample into a reverse-phase C18 column for chromatographic separation.

    • Use a gradient elution with a mobile phase typically consisting of an aqueous solution with a weak acid (e.g., 0.1% acetic acid) and an organic solvent (e.g., acetonitrile/methanol).[6]

    • Detect and quantify the metabolites using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).[1][7][8]

Quantitative Data: LC-MS/MS Parameters for 15-HETE and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
15(S)-HETE319.2219.2[7]
15-oxo-ETE317.2177.1
5,15-diHETE335.2115.1
Lipoxin A4351.2115.1
15(S)-HETE-d8 (Internal Standard)327.2182.0[1]

Note: Specific ion transitions may vary depending on the instrument and method.

Major Metabolic Pathways of 15(S)-HETE

metabolic_pathways AA Arachidonic Acid HpETE15S 15(S)-HpETE AA->HpETE15S 15-LOX-1/2 HETE15S 15(S)-HETE OxoETE15 15-oxo-ETE HETE15S->OxoETE15 15-PGDH DiHETE515 5,15-diHETE HETE15S->DiHETE515 5-LOX Lipoxins Lipoxins (e.g., LXA4) HETE15S->Lipoxins 5-LOX Phospholipids Esterified in Phospholipids HETE15S->Phospholipids Acyltransferase HpETE15S->HETE15S Peroxidases Eoxins Eoxins HpETE15S->Eoxins 15-LOX-1 signaling_pathway cluster_nucleus Nuclear Events HETE15S 15(S)-HETE Receptor Receptor (?) HETE15S->Receptor Jak2 Jak2 Receptor->Jak2 pJak2 p-Jak2 Jak2->pJak2 Phosphorylation STAT5B STAT5B pJak2->STAT5B pSTAT5B p-STAT5B STAT5B->pSTAT5B Phosphorylation pSTAT5B_dimer p-STAT5B Dimer pSTAT5B->pSTAT5B_dimer Dimerization Nucleus Nucleus pSTAT5B_dimer->Nucleus IL8_promoter IL-8 Promoter pSTAT5B_dimer->IL8_promoter Binds to promoter IL8_mRNA IL-8 mRNA IL8_promoter->IL8_mRNA Transcription IL8_protein IL-8 Protein IL8_mRNA->IL8_protein Translation Angiogenesis Angiogenesis IL8_protein->Angiogenesis Secretion & Action

References

A Technical Guide to the Cellular Fate of 15(S)-HETE Methyl Ester: Uptake, Metabolism, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively details the cellular uptake and metabolism of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). However, specific data on its methyl ester derivative, 15(S)-HETE methyl ester, is scarce. This guide is predicated on the biochemical assumption that, upon cellular entry, this compound is rapidly hydrolyzed by intracellular esterases to its biologically active free acid form, 15(S)-HETE. Consequently, the subsequent metabolic pathways and biological activities described herein pertain to 15(S)-HETE.

Introduction

15(S)-HETE is a significant eicosanoid, a class of signaling molecules derived from the oxygenation of arachidonic acid.[1] It is produced by various cell types and is implicated in a wide array of physiological and pathophysiological processes, including inflammation, angiogenesis, and apoptosis.[2][3][4] This technical guide provides an in-depth overview of the cellular uptake, metabolic conversion, and downstream signaling of 15(S)-HETE, which is presumed to be the primary active form of exogenously supplied this compound.

Cellular Uptake and Incorporation

Upon entering the cellular environment, 15(S)-HETE is rapidly taken up by cells and incorporated into membrane phospholipids (B1166683). This process is crucial as it not only removes the free signaling molecule from the cytoplasm but also serves as a storage mechanism, allowing for its release upon subsequent cellular stimulation.

In human neutrophils, for instance, a significant portion of labeled 15(S)-HETE is rapidly esterified into phosphatidylinositol.[5] Cultured endothelial cells also demonstrate the ability to take up 15(S)-HETE and incorporate it into cellular phospholipids and glycerides.[6]

This protocol outlines a general method for assessing the cellular uptake and incorporation of 15(S)-HETE into phospholipids, based on methodologies described in the literature.

  • Cell Culture: Human neutrophils (or other cell types of interest) are isolated and suspended in an appropriate buffer (e.g., phosphate-buffered saline with calcium and magnesium).

  • Radiolabeling: Tritiated 15(S)-HETE ([³H]15(S)-HETE) is added to the cell suspension at a final concentration of 100 nM.

  • Incubation: Cells are incubated at 37°C for various time points (e.g., 15 seconds to 20 minutes) to allow for uptake and incorporation.

  • Lipid Extraction: The incubation is stopped by adding a mixture of chloroform (B151607) and methanol (B129727) to extract the total cellular lipids.

  • Lipid Separation: The extracted lipids are separated into different classes (e.g., phosphatidylinositol, phosphatidylcholine, triglycerides) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of radioactivity in each lipid fraction is determined by liquid scintillation counting to quantify the incorporation of [³H]15(S)-HETE.

Experimental Workflow for 15(S)-HETE Uptake and Metabolism

G cluster_0 Cellular Uptake cluster_1 Metabolic Fates Exogenous 15(S)-HETE-Me Exogenous 15(S)-HETE-Me Intracellular Esterases Intracellular Esterases Exogenous 15(S)-HETE-Me->Intracellular Esterases Intracellular 15(S)-HETE Intracellular 15(S)-HETE Intracellular Esterases->Intracellular 15(S)-HETE Incorporation into Phospholipids Incorporation into Phospholipids Intracellular 15(S)-HETE->Incorporation into Phospholipids Further Metabolism Further Metabolism Intracellular 15(S)-HETE->Further Metabolism Beta-Oxidation Beta-Oxidation Intracellular 15(S)-HETE->Beta-Oxidation

Caption: Cellular entry and primary metabolic choices for this compound.

Metabolism of 15(S)-HETE

Once inside the cell, 15(S)-HETE can undergo several metabolic transformations, leading to the production of a variety of other bioactive lipids. These metabolic pathways are cell-type specific and can be influenced by the cellular activation state.

Key Metabolic Pathways:

  • Conversion to 5,15-diHETE and Lipoxins: In neutrophils, deacylated 15(S)-HETE can be further oxygenated by 5-lipoxygenase to produce (5S,15S)-dihydroxy-6,13-trans-8,11-cis-eicosatetraenoic acid (5,15-diHETE), as well as lipoxin A4 and lipoxin B4.[5]

  • Oxidation to 15-oxo-ETE: 15(S)-HETE can be oxidized to its keto analog, 15-oxo-eicosatetraenoic acid (15-oxo-ETE).[1]

  • Beta-Oxidation: 15(S)-HETE can undergo carnitine-dependent beta-oxidation in mitochondria, leading to chain-shortened metabolites.[7] Cultured endothelial cells have been shown to convert 15-HETE to 11-hydroxyhexadecatrienoic acid, a product of beta-oxidation.[6]

Quantitative Data on 15(S)-HETE Metabolism

Cell TypeStimulusMetabolite(s)Quantitative FindingReference
Human NeutrophilsFMLP, PMA, or A231875,15-diHETE, Lipoxin A4, Lipoxin B4Conversion of deacylated [³H]15-HETE to these products was observed.[5]
Cultured Endothelial CellsNone11-hydroxyhexadecatrienoic acidIdentified as the main metabolic product of 15-HETE.[6]
K-562 CellsNoneNot specified15-(S)-HETE showed 50% growth inhibition at 40µM by 6h.[3]

Metabolic Pathways of Intracellular 15(S)-HETE

G cluster_0 Further Oxygenation cluster_1 Oxidation cluster_2 Degradation 15(S)-HETE 15(S)-HETE 5-Lipoxygenase 5-Lipoxygenase 15(S)-HETE->5-Lipoxygenase 15-HETE Dehydrogenase 15-HETE Dehydrogenase 15(S)-HETE->15-HETE Dehydrogenase Beta-Oxidation Beta-Oxidation 15(S)-HETE->Beta-Oxidation 5,15-diHETE 5,15-diHETE 5-Lipoxygenase->5,15-diHETE Lipoxin A4 Lipoxin A4 5-Lipoxygenase->Lipoxin A4 Lipoxin B4 Lipoxin B4 5-Lipoxygenase->Lipoxin B4 15-oxo-ETE 15-oxo-ETE 15-HETE Dehydrogenase->15-oxo-ETE Chain-shortened metabolites Chain-shortened metabolites Beta-Oxidation->Chain-shortened metabolites

Caption: Major metabolic routes for intracellular 15(S)-HETE.

Signaling Pathways and Biological Effects

15(S)-HETE and its metabolites exert a range of biological effects by modulating various signaling pathways. These effects are often cell-type and context-dependent.

  • Anti-inflammatory Effects: 15(S)-HETE can inhibit neutrophil migration across cytokine-activated endothelium.[8] This is thought to occur, in part, by attenuating the responsiveness of neutrophils to platelet-activating factor (PAF).[8] Remodeling of neutrophil phospholipids with 15(S)-HETE has been associated with a reduction in the affinity of PAF receptors.[8]

  • Regulation of Apoptosis: In pulmonary artery smooth muscle cells, 15-HETE has been shown to have anti-apoptotic effects, which are mediated through the inducible nitric oxide synthase (iNOS) pathway.[2] Conversely, in chronic myelogenous leukemia K-562 cells, 15-(S)-HETE induces apoptosis in a caspase-dependent manner, mediated by reactive oxygen species (ROS).[3]

  • Angiogenesis: 15(S)-HETE has been shown to be pro-angiogenic, increasing vessel density and up-regulating the expression of vascular endothelial growth factor (VEGF).[4]

  • Cell Proliferation: In some contexts, 15-HETE can be mitogenic. This effect in endothelial cells may be mediated via the inhibition of diacylglycerol kinase.

Signaling Pathway of 15(S)-HETE's Anti-Apoptotic Effect

G 15(S)-HETE 15(S)-HETE iNOS expression iNOS expression 15(S)-HETE->iNOS expression upregulates NO production NO production iNOS expression->NO production leads to Anti-apoptotic effect Anti-apoptotic effect NO production->Anti-apoptotic effect

Caption: 15(S)-HETE's role in promoting cell survival via the iNOS pathway.

Analytical Methodologies

The identification and quantification of 15(S)-HETE and its metabolites are critical for understanding their biological roles. The primary analytical techniques employed are high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

This protocol provides a general workflow for the analysis of 15(S)-HETE from biological samples.

  • Sample Preparation: Biological samples (e.g., cell culture supernatants, tissue homogenates) are subjected to solid-phase extraction (SPE) to isolate the lipid fraction.

  • Derivatization (Optional but common for GC-MS): The carboxyl group of 15(S)-HETE can be derivatized to a methyl ester, and the hydroxyl group to a trimethylsilyl (B98337) ether to improve chromatographic properties and mass spectrometric fragmentation.

  • Chromatographic Separation: The extracted and derivatized lipids are separated using reverse-phase HPLC. Chiral phase chromatography can be used to separate the S and R enantiomers.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. For quantification, multiple reaction monitoring (MRM) is often used, where a specific precursor ion of 15(S)-HETE is selected and fragmented, and a specific product ion is monitored.

Conclusion

While direct research on this compound is limited, it is reasonable to conclude that its cellular activity is primarily mediated by its hydrolysis to 15(S)-HETE. The free acid is a pleiotropic signaling molecule that is rapidly taken up by cells, incorporated into phospholipids, and metabolized into a cascade of other bioactive lipids. Its diverse biological effects, ranging from the modulation of inflammation and apoptosis to the regulation of angiogenesis, underscore its importance in cellular physiology and pathology. Further research is warranted to fully elucidate the specific roles of 15(S)-HETE and its metabolites in various disease states and to explore their potential as therapeutic targets.

References

A Technical Guide to 15(S)-HETE Signaling in Pulmonary Artery Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid metabolite of arachidonic acid produced by the enzyme 15-lipoxygenase (15-LO). In the pulmonary vasculature, 15(S)-HETE has emerged as a critical signaling molecule, particularly within pulmonary artery smooth muscle cells (PASMCs). Elevated levels of 15-HETE are strongly associated with the pathogenesis of pulmonary hypertension (PH), a life-threatening condition characterized by vascular remodeling and increased pulmonary arterial pressure.[1] This document provides an in-depth technical overview of the core signaling pathways activated by 15(S)-HETE in PASMCs, summarizes key quantitative data, details essential experimental protocols, and discusses the implications for therapeutic drug development.

Core Signaling Pathways of 15(S)-HETE in PASMCs

15(S)-HETE exerts its effects on PASMCs through multiple interconnected signaling cascades, primarily promoting a pro-proliferative, anti-apoptotic, and vasoconstrictive phenotype.[2][3] These actions contribute significantly to the vascular remodeling seen in pulmonary hypertension.[2]

The MAPK/ERK and p38 MAPK Pathways

A crucial mechanism through which 15(S)-HETE promotes PASMC proliferation is the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK1/2 and p38 MAPK cascades.[4][5] This activation is a key driver of cell cycle progression and vascular remodeling.[4] The 15-LO/15-HETE axis can be inhibited by nordihydroguaiaretic acid (NDGA), leading to reduced phosphorylation of ERK and p38 MAPK.[4]

HETE 15(S)-HETE MEK MEK1/2 HETE->MEK Activates p38 p-p38 MAPK HETE->p38 Activates ERK p-ERK1/2 MEK->ERK Phosphorylates Prolif Cell Proliferation & Vascular Remodeling ERK->Prolif p38->Prolif

15(S)-HETE activates the MAPK/ERK and p38 MAPK pathways.
Inhibition of Voltage-Gated Potassium (Kv) Channels

15(S)-HETE contributes to pulmonary vasoconstriction and proliferation by inhibiting voltage-gated potassium (Kv) channels, particularly Kv1.5 and Kv2.1.[2][6][7] Inhibition of these channels in PASMCs leads to membrane depolarization, which in turn opens voltage-gated Ca²⁺ channels. The subsequent influx of Ca²⁺ promotes both vasoconstriction and cell proliferation.[2] This effect is particularly potent under hypoxic conditions and can be blocked by 4-aminopyridine (B3432731) (4-AP), a Kv channel blocker.[8]

HETE 15(S)-HETE Kv Kv1.5 & Kv2.1 Channels HETE->Kv Inhibits Depol Membrane Depolarization Kv->Depol Leads to Ca Ca²⁺ Influx Depol->Ca Triggers Result Vasoconstriction & Proliferation Ca->Result

15(S)-HETE inhibits Kv channels, leading to vasoconstriction.
Anti-Apoptotic Signaling

15(S)-HETE also exerts a potent anti-apoptotic effect on PASMCs, contributing to the accumulation of smooth muscle in the pulmonary arteries. This is achieved through the upregulation of several protective proteins, including sirtuin 1 (SIRT1), heat shock protein 90 (HSP90), and inducible nitric oxide synthase (iNOS).[3][9][10] These pathways converge on the regulation of the Bcl-2 family of proteins, leading to an increase in the anti-apoptotic members like Bcl-2 and a decrease in pro-apoptotic members, thereby preventing mitochondrial depolarization and caspase activation.[3][10]

HETE 15(S)-HETE SIRT1 SIRT1 HETE->SIRT1 Upregulates HSP90 HSP90 HETE->HSP90 Upregulates iNOS iNOS HETE->iNOS Upregulates Bcl2 ↑ Bcl-2 SIRT1->Bcl2 HSP90->Bcl2 iNOS->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

15(S)-HETE promotes PASMC survival via multiple pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of 15(S)-HETE on key cellular processes in PASMCs as reported in the literature.

Table 1: Effects of 15-HETE on PASMC Proliferation and Vasoactivity

Parameter Species 15-HETE Concentration Effect Reference
PASMC Proliferation Rat As low as 10⁻⁵ µM Stimulated proliferation [11]
PA Ring Tension Hypoxic Rat Concentration-dependent Increased tension [2]
PA Ring Constriction Hypoxic Rabbit Concentration-dependent Increased constriction [12]
PA Ring Relaxation Human Low concentrations Relaxation [12]

| PA Ring Constriction | Guinea Pig | High concentrations | Constriction |[12] |

Table 2: Effects of 15-HETE on Protein Expression and Channel Activity

Target Protein/Channel Species Effect of 15-HETE Notes Reference
Kv1.5 mRNA and protein Rat Significantly downregulated --- [6]
Kv2.1 mRNA and protein Rat Significantly downregulated --- [6]
Kv1.1 and Kv1.2 Rat No effect on expression --- [6]
Whole-cell Kv current Rabbit Decreased --- [8]
SIRT1 Murine Promotes transcription and translation --- [9]
HSP90 Rat Upregulated expression --- [3]

| iNOS mRNA and protein | Rat | Upregulated expression | --- |[10] |

Key Experimental Protocols

Reproducing and building upon existing research requires standardized methodologies. The following sections provide detailed protocols for key experiments used to investigate 15(S)-HETE signaling in PASMCs.

Primary Culture of Pulmonary Artery Smooth Muscle Cells (PASMCs)

The isolation and culture of primary PASMCs are fundamental for in vitro studies.[13]

cluster_0 Isolation cluster_1 Culturing cluster_2 Subculture & Experimentation iso1 1. Isolate distal pulmonary arteries iso2 2. Mince tissue and digest with collagenase/elastase iso1->iso2 iso3 3. Centrifuge to pellet cells iso2->iso3 cul1 4. Resuspend pellet in Smooth Muscle Cell Growth Medium iso3->cul1 cul2 5. Plate cells in T-75 flask cul1->cul2 cul3 6. Incubate at 37°C, 5% CO₂ cul2->cul3 cul4 7. Change medium every other day cul3->cul4 sub1 8. Subculture when cells reach 80% confluency cul4->sub1 sub2 9. Seed cells for experiments sub1->sub2 sub3 10. Treat with 15(S)-HETE sub2->sub3

Workflow for the isolation and culture of primary PASMCs.

Protocol Steps:

  • Isolation: Isolate distal pulmonary arteries from rats or other appropriate animal models.[13]

  • Digestion: Mince the tissue and digest with an enzymatic solution (e.g., collagenase and elastase) to release the cells.[14]

  • Centrifugation: Pellet the dissociated cells by centrifugation.

  • Plating: Resuspend the cell pellet in a specialized growth medium, such as Smooth Muscle Cell Growth Medium, and plate in culture flasks.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Medium Change: Replace the culture medium every two days to ensure nutrient availability.

  • Subculture: When the cells reach approximately 80% confluency, detach them using trypsin and re-plate them at a lower density for expansion or use in experiments.

Western Blotting for Phosphorylated Proteins (e.g., p-STAT3)

Western blotting is a key technique to quantify changes in protein expression and phosphorylation status.[15][16]

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection prep1 1. Lyse treated PASMCs in ice-cold lysis buffer with protease/phosphatase inhibitors prep2 2. Centrifuge to pellet debris prep1->prep2 prep3 3. Quantify protein concentration (BCA assay) prep2->prep3 prep4 4. Denature protein with sample buffer at 95-100°C prep3->prep4 et1 5. Load equal protein amounts onto SDS-PAGE gel prep4->et1 et2 6. Perform electrophoresis et1->et2 et3 7. Transfer proteins to a PVDF or nitrocellulose membrane et2->et3 id1 8. Block membrane (e.g., 5% BSA) et3->id1 id2 9. Incubate with primary antibody (e.g., anti-p-STAT3) overnight at 4°C id1->id2 id3 10. Wash and incubate with HRP-conjugated secondary antibody id2->id3 id4 11. Detect signal with ECL substrate and imaging system id3->id4

Workflow for Western blot analysis of phosphorylated proteins.

Protocol Steps:

  • Cell Lysis: After treatment with 15(S)-HETE, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[16]

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with a solution like 5% bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.[17]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated STAT3). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15][18]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. The intensity of the bands can then be quantified.[17]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[19]

cluster_0 Cell Plating & Treatment cluster_1 MTT Reaction cluster_2 Quantification pt1 1. Seed PASMCs in a 96-well plate pt2 2. Allow cells to adhere overnight pt1->pt2 pt3 3. Treat cells with varying concentrations of 15(S)-HETE pt2->pt3 mtt1 4. Add MTT reagent (5 mg/mL) to each well pt3->mtt1 mtt2 5. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals form mtt1->mtt2 q1 6. Carefully remove the medium mtt2->q1 q2 7. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals q1->q2 q3 8. Shake plate for 15 minutes q2->q3 q4 9. Measure absorbance at ~570 nm using a microplate reader q3->q4

Workflow for the MTT cell proliferation assay.

Protocol Steps:

  • Cell Seeding: Plate PASMCs in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[20]

  • Treatment: Expose the cells to various concentrations of 15(S)-HETE for the desired duration.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Carefully remove the medium and add a solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[19][20]

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a spectrophotometer at a wavelength of approximately 570-590 nm. The absorbance is directly proportional to the number of viable cells.[20]

Implications for Drug Development

The central role of the 15-LO/15-HETE pathway in promoting PASMC proliferation and vasoconstriction makes it an attractive target for the development of novel therapeutics for pulmonary hypertension.[2] Potential therapeutic strategies include:

  • 15-Lipoxygenase (15-LO) Inhibitors: Blocking the synthesis of 15-HETE at its source could alleviate its downstream pathological effects.

  • Targeting Downstream Effectors: Developing inhibitors for key downstream signaling molecules such as c-Src, STAT3, or specific MAP kinases could interrupt the pro-proliferative signals.

  • Modulation of Kv Channels: Compounds that can restore the function or expression of Kv1.5 and Kv2.1 channels in PASMCs may offer a way to counteract the effects of 15-HETE.

Conclusion

15(S)-HETE is a potent lipid mediator that drives key pathological features of pulmonary hypertension through its actions on pulmonary artery smooth muscle cells. By activating pro-proliferative and anti-apoptotic pathways while simultaneously inhibiting ion channels that maintain a quiescent state, 15(S)-HETE contributes significantly to vascular remodeling. A thorough understanding of these intricate signaling networks is paramount for the development of targeted therapies aimed at mitigating this devastating disease.

References

15(S)-HETE: A Technical Guide to its Role in Modulating Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroxyeicosatetraenoic acid, or 15(S)-HETE, is a bioactive lipid mediator derived from the metabolism of arachidonic acid via the 15-lipoxygenase (15-LO) pathway.[1][2][3] Emerging as a key regulator of inflammatory processes, 15(S)-HETE exhibits a complex and often context-dependent role in modulating the activity of various immune cells. This technical guide provides an in-depth overview of the synthesis, metabolism, and immunomodulatory functions of 15(S)-HETE, with a focus on its effects on neutrophils, T cells, and macrophages. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and drug development in this area.

Synthesis and Metabolism of 15(S)-HETE

15(S)-HETE is synthesized from arachidonic acid primarily by the action of the enzyme 15-lipoxygenase-1 (15-LOX-1), which is expressed in several immune cells, including eosinophils, macrophages, and neutrophils that have migrated into tissues.[2][4] The initial product, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), is rapidly reduced to the more stable 15(S)-HETE by cellular peroxidases.[5] 15(S)-HETE can be further metabolized into other bioactive lipids, such as lipoxins, or can be esterified into membrane phospholipids (B1166683), from where it can be released upon cellular stimulation.[1]

Modulation of Neutrophil Function

15(S)-HETE is a potent modulator of neutrophil activity, primarily exerting inhibitory effects on their migration and chemotaxis. This function is particularly relevant in the context of inflammatory responses where neutrophil infiltration is a key pathological feature.

Inhibition of Neutrophil Chemotaxis

Numerous studies have demonstrated that 15(S)-HETE can significantly inhibit neutrophil migration, especially in response to the potent chemoattractant leukotriene B4 (LTB4).[1][3] This inhibition is dose-dependent and specific to certain chemoattractants.

Table 1: Quantitative Data on the Inhibition of Neutrophil Chemotaxis by 15(S)-HETE

Chemoattractant15(S)-HETE ConcentrationPercent InhibitionCell TypeReference
LTB4 (10⁻⁸ M)10⁻⁴ M68%Human PMNs[3]
LTB40.3 µM (60 min pre-incubation)Threshold for inhibitionHuman PMNs[6]
fMLPNot specifiedNo significant inhibitionHuman PMNs[3]
C5aNot specifiedNo significant inhibitionHuman PMNs[3]
Experimental Protocol: Neutrophil Transwell Migration Assay

This protocol outlines a standard method for assessing the effect of 15(S)-HETE on neutrophil chemotaxis.

Materials:

  • Human polymorphonuclear neutrophils (PMNs)

  • RPMI 1640 medium supplemented with 0.1% BSA

  • 15(S)-HETE (Cayman Chemical or similar)

  • Leukotriene B4 (LTB4)

  • 24-well Transwell inserts (e.g., Corning, 3.0 µm pore size)

  • Calcein-AM (for fluorescence-based quantification)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Isolate human PMNs from healthy donor blood using a standard density gradient centrifugation method. Resuspend the cells in RPMI 1640/0.1% BSA at a concentration of 2 x 10⁶ cells/mL.

  • 15(S)-HETE Pre-incubation: Incubate the PMN suspension with various concentrations of 15(S)-HETE (e.g., 0.1, 1, 10 µM) or vehicle control (ethanol) for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of RPMI 1640/0.1% BSA containing LTB4 (e.g., 10 nM) to the lower chamber of the 24-well plate.

    • Add 100 µL of the pre-incubated PMN suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.

  • Quantification of Migration:

    • Carefully remove the Transwell inserts.

    • To quantify migrated cells in the lower chamber, add Calcein-AM to a final concentration of 1 µM and incubate for 30 minutes at 37°C.

    • Measure the fluorescence in the lower chamber using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.

    • Alternatively, non-migrated cells can be removed from the upper surface of the insert with a cotton swab, and the migrated cells on the lower surface can be fixed, stained with a dye like crystal violet, and counted under a microscope.[7][8][9]

Experimental Workflow for Neutrophil Transwell Migration Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Transwell Assay cluster_quant Quantification isolate_pmns Isolate PMNs resuspend_pmns Resuspend PMNs (2x10^6 cells/mL) isolate_pmns->resuspend_pmns preincubate Pre-incubate PMNs with 15(S)-HETE or vehicle resuspend_pmns->preincubate setup_transwell Add LTB4 to lower chamber, add PMNs to upper chamber preincubate->setup_transwell incubate Incubate (60-90 min, 37°C) setup_transwell->incubate quantify Quantify migrated cells (Calcein-AM or Crystal Violet) incubate->quantify

Caption: Workflow for assessing 15(S)-HETE's effect on neutrophil migration.

Influence on T Lymphocyte Responses

The effects of 15(S)-HETE on T cell function are more nuanced. While its precursor, 15(S)-HpETE, has been shown to induce suppressor T cells, 15(S)-HETE itself appears to have a less potent, and sometimes contrasting, effect on T cell proliferation.[10]

Modulation of T Cell Proliferation

Studies have shown that 15(S)-HETE can inhibit the proliferation of unfractionated T cells in response to mitogens. However, this effect may be cell-subset specific, with some reports indicating a potential enhancement of proliferation in cytotoxic/suppressor T cell populations.[11]

Table 2: Quantitative Data on the Effect of 15(S)-HETE on T Cell Proliferation

Cell TypeStimulus15(S)-HETE ConcentrationEffectReference
Human unfractionated T cellsMitogenNot specifiedInhibition of [³H]thymidine incorporation[11]
Human OKT8+ T cells (cytotoxic/suppressor)MitogenNot specifiedEnhancement of [³H]thymidine incorporation[11]
Human peripheral blood mononuclear cellsPokeweed mitogenNot specifiedLittle effect on IgG and IgM production[10]

Impact on Macrophage Function and Polarization

Macrophages are a significant source of 15-LO and, consequently, 15(S)-HETE.[2][4] 15(S)-HETE, in turn, can modulate macrophage function, including cytokine production and polarization towards pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

Regulation of Cytokine Production and Macrophage Polarization

15(S)-HETE has been shown to influence the production of various cytokines and chemokines by macrophages.[12][13] Its role in macrophage polarization is an active area of research, with evidence suggesting it can promote an M2-like phenotype through the activation of PPAR-γ.[14]

Table 3: Quantitative Data on the Effect of 15(S)-HETE on Macrophage Function

Cell TypeStimulus15(S)-HETE EffectMeasured ParameterReference
Human Lung MacrophagesLPSInhibition of chemokine releaseCCL2, CCL3, CCL4, CXCL8, CXCL10[12]
Human Lung MacrophagesIL-4/IL-13Inhibition of chemokine releaseCCL13, CCL18, CCL22[12]
Murine Peritoneal MacrophagesZymosanReversible inhibition of cyclooxygenase and 5-lipoxygenase pathwaysPGE₂ and LTC₄ production[15]

Signaling Pathways of 15(S)-HETE in Immune Cells

15(S)-HETE exerts its diverse effects on immune cells by interacting with specific receptors and modulating downstream signaling pathways. The peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the leukotriene B4 receptor 2 (BLT2) have been identified as key receptors for 15(S)-HETE.[14] Activation of these receptors can trigger various intracellular signaling cascades, including the PI3K/Akt and Jak/STAT pathways.

PPAR-γ Activation

15(S)-HETE is a known endogenous ligand for PPAR-γ, a nuclear receptor that plays a critical role in regulating inflammation and metabolism.[14]

Experimental Protocol: PPAR-γ Reporter Gene Assay

This protocol describes a method to assess the activation of PPAR-γ by 15(S)-HETE.[16][17][18]

Materials:

  • Cells stably co-transfected with a PPAR-γ expression vector and a reporter vector containing a PPAR-responsive element (PPRE) upstream of a luciferase gene (e.g., GeneBLAzer™ PPAR gamma cells).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 15(S)-HETE.

  • Rosiglitazone (positive control).

  • Luciferase assay system (e.g., Promega).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with serum-free medium containing various concentrations of 15(S)-HETE, rosiglitazone, or vehicle control. Incubate for 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay system manufacturer's instructions.

  • Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control vector) and express the results as fold induction over the vehicle control.

Signaling Pathway of 15(S)-HETE via PPAR-γ

G HETE 15(S)-HETE PPARg PPAR-γ HETE->PPARg Binds and activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (in DNA) RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Immune_Response Modulation of Immune Response Gene_Expression->Immune_Response

Caption: 15(S)-HETE activates PPAR-γ, leading to changes in gene expression.

PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and migration. There is evidence to suggest that 15(S)-HETE can modulate this pathway, although the exact mechanisms are still under investigation.

Experimental Protocol: Western Blot Analysis of Akt Phosphorylation

This protocol provides a method to determine the effect of 15(S)-HETE on the activation of the PI3K/Akt pathway by measuring the phosphorylation of Akt.[19][20]

Materials:

  • Immune cells of interest (e.g., neutrophils, macrophages).

  • 15(S)-HETE.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt.[21]

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Treat the immune cells with 15(S)-HETE at various concentrations and time points. Include a positive control (e.g., a known activator of the PI3K/Akt pathway) and a vehicle control.

  • Cell Lysis: Lyse the cells with lysis buffer and collect the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

Proposed Signaling Pathway of 15(S)-HETE Involving PI3K/Akt

G HETE 15(S)-HETE Receptor Receptor (e.g., BLT2) HETE->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits and activates pAkt p-Akt Akt->pAkt Phosphorylation Downstream Downstream Effectors pAkt->Downstream Cellular_Response Modulation of Cell Migration & Survival Downstream->Cellular_Response

Caption: Putative signaling of 15(S)-HETE through the PI3K/Akt pathway.

Conclusion

15(S)-HETE is a pleiotropic lipid mediator with significant immunomodulatory properties. Its ability to inhibit neutrophil chemotaxis, influence T cell proliferation, and modulate macrophage function highlights its potential as a therapeutic target for a range of inflammatory diseases. The detailed experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the complex role of 15(S)-HETE in the immune system and to explore its therapeutic potential. Further investigation into its signaling pathways and its effects on other immune cell types will be crucial for a comprehensive understanding of its biological functions.

References

The Impact of 15(S)-HETE on Neutrophil Migration and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is an arachidonic acid metabolite generated via the 15-lipoxygenase pathway, often found at elevated levels in inflammatory environments. It plays a significant modulatory role in the inflammatory process, particularly by influencing the behavior of neutrophils, the first line of defense in the innate immune system. This technical guide provides an in-depth analysis of the effects of 15(S)-HETE on neutrophil migration and function, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways.

The Effect of 15(S)-HETE on Neutrophil Migration

15(S)-HETE is a potent inhibitor of polymorphonuclear neutrophil (PMN) migration across cytokine-activated endothelium in vitro.[1][2] This inhibitory effect is not due to cytotoxicity but rather a nuanced modulation of the neutrophil's response to chemoattractants.

Quantitative Data: Inhibition of Neutrophil Migration

The inhibitory effect of 15(S)-HETE on neutrophil chemotaxis is dose-dependent. The following table summarizes the quantitative data on the inhibition of neutrophil migration induced by various chemoattractants.

Chemoattractant15(S)-HETE ConcentrationPercent Inhibition of MigrationReference
Leukotriene B4 (LTB4)10⁻⁴ M68% (Maximum Inhibition)[3]
Leukotriene B4 (LTB4)10 µMSignificant Inhibition[4]
Leukotriene B4 (LTB4)3 µMSignificant Inhibition[4]
Platelet-Activating Factor (PAF)Not specifiedDramatically inhibited[1][2]

Note: Specific IC50 values for 15(S)-HETE's inhibition of neutrophil migration are not consistently reported across studies and can vary based on experimental conditions.

The Effect of 15(S)-HETE on Neutrophil Function

Beyond its impact on migration, 15(S)-HETE also modulates key neutrophil functions, including the production of reactive oxygen species (oxidative burst) and the release of granular contents (degranulation).

Quantitative Data: Inhibition of Neutrophil Function

15(S)-HETE exhibits a concentration-dependent inhibition of superoxide (B77818) anion (O₂⁻) production and exocytosis of both azurophil and specific granules in response to receptor-specific agonists.[5]

| Neutrophil Function | Stimulus | 15(S)-HETE Concentration | Effect | Reference | | :--- | :--- | :--- | :--- | | Superoxide Anion (O₂⁻) Production | fMLP, PAF, LTB4 | Concentration-dependent | Inhibition |[5] | | Superoxide Anion (O₂⁻) Production | f-met-leu-phe, A23187 | Dose-dependent | Inhibition |[6] | | Exocytosis (Azurophil & Specific Granules) | fMLP, PAF, LTB4 | Concentration-dependent | Inhibition |[5] | | LTB4 Production | A-23187 | 10 µM | Inhibition |[4] | | LTB4 Production | fMLP (GM-CSF primed) | 10 µM | Inhibition |[4] |

Signaling Pathways Modulated by 15(S)-HETE

The inhibitory effects of 15(S)-HETE on neutrophil migration and function are attributed to its incorporation into membrane phospholipids (B1166683).[1][7] This "remodeling" of the cell membrane leads to a disruption of downstream signaling cascades initiated by chemoattractant receptors.

A key mechanism is the attenuation of G protein-coupled receptor (GPCR) signaling. Specifically, the incorporation of 15(S)-HETE into neutrophil phospholipids has been shown to reduce the affinity of high-affinity receptors for platelet-activating factor (PAF) and leukotriene B4 (LTB4).[1][2][7] This leads to impaired G protein activation and subsequent inhibition of phospholipase C (PLC), resulting in reduced generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and a blunted rise in intracellular calcium.[1][2][5]

15S_HETE_Signaling_Pathway cluster_membrane Cell Membrane Chemoattractant Chemoattractant GPCR GPCR (e.g., PAF-R, LTB4-R) Chemoattractant->GPCR G_Protein G Protein GPCR->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Neutrophil_Activation Neutrophil Activation (Migration, Degranulation, Oxidative Burst) DAG->Neutrophil_Activation Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization 15S_HETE 15(S)-HETE Incorporation Incorporation into Phospholipids 15S_HETE->Incorporation Incorporation->GPCR Reduces Receptor Affinity Inhibition_Node X Incorporation->Inhibition_Node Ca_Mobilization->Neutrophil_Activation Inhibition_Node->G_Protein Inhibits Activation

Caption: 15(S)-HETE signaling pathway in neutrophils.

Experimental Protocols

Neutrophil Isolation

A standard method for isolating human neutrophils from whole blood involves density gradient centrifugation.[8][9][10]

Materials:

  • Anticoagulated whole blood (e.g., with heparin or EDTA)

  • Dextran (B179266) solution

  • Ficoll-Paque or Percoll

  • Hanks' Balanced Salt Solution (HBSS)

  • Red Blood Cell Lysis Buffer

  • Centrifuge

Procedure:

  • Mix whole blood with dextran solution to sediment erythrocytes.

  • Layer the leukocyte-rich plasma onto a Ficoll-Paque or Percoll gradient.

  • Centrifuge to separate mononuclear cells from neutrophils and remaining red blood cells.

  • Aspirate the upper layers, leaving the neutrophil pellet.

  • Lyse contaminating red blood cells using a hypotonic lysis buffer.

  • Wash the neutrophil pellet with HBSS.

  • Resuspend the purified neutrophils in the appropriate buffer for downstream assays.

  • Assess cell viability using Trypan Blue exclusion (should be >95%).

Neutrophil_Isolation_Workflow Start Whole Blood Dextran_Sedimentation Dextran Sedimentation Start->Dextran_Sedimentation Leukocyte_Rich_Plasma Leukocyte-Rich Plasma Dextran_Sedimentation->Leukocyte_Rich_Plasma Ficoll_Gradient Ficoll-Paque Gradient Centrifugation Leukocyte_Rich_Plasma->Ficoll_Gradient Layer_Separation Separation of Layers Ficoll_Gradient->Layer_Separation Aspirate_Upper Aspirate Mononuclear Cell Layer Layer_Separation->Aspirate_Upper Neutrophil_Pellet Collect Neutrophil Pellet Aspirate_Upper->Neutrophil_Pellet RBC_Lysis Red Blood Cell Lysis Neutrophil_Pellet->RBC_Lysis Wash_Neutrophils Wash Neutrophils RBC_Lysis->Wash_Neutrophils End Purified Neutrophils Wash_Neutrophils->End

Caption: Workflow for neutrophil isolation from whole blood.
Neutrophil Chemotaxis Assay (Boyden Chamber)

The Boyden chamber assay is a widely used method to assess neutrophil chemotaxis.[1][11][12]

Materials:

  • Boyden chamber apparatus

  • Polycarbonate filters (typically 3-5 µm pore size)

  • Chemoattractant (e.g., LTB4, fMLP)

  • 15(S)-HETE

  • Assay medium (e.g., HBSS with 0.1% BSA)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Place the chemoattractant solution in the lower wells of the Boyden chamber.

  • Place the polycarbonate filter over the lower wells.

  • Pre-incubate isolated neutrophils with various concentrations of 15(S)-HETE or vehicle control.

  • Add the neutrophil suspension to the upper wells of the chamber.

  • Incubate the chamber at 37°C in a humidified incubator for 60-90 minutes.

  • After incubation, remove the filter and wipe off non-migrated cells from the upper surface.

  • Fix and stain the filter.

  • Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

  • Calculate the chemotactic index and the percentage of inhibition for each 15(S)-HETE concentration.

Boyden_Chamber_Workflow Start Start Prepare_Chamber Add Chemoattractant to Lower Chamber Start->Prepare_Chamber Prepare_Cells Pre-incubate Neutrophils with 15(S)-HETE Start->Prepare_Cells Place_Filter Place Filter Prepare_Chamber->Place_Filter Add_Cells Add Neutrophils to Upper Chamber Place_Filter->Add_Cells Prepare_Cells->Add_Cells Incubate Incubate at 37°C Add_Cells->Incubate Process_Filter Remove and Stain Filter Incubate->Process_Filter Count_Cells Count Migrated Cells Process_Filter->Count_Cells Analyze Calculate % Inhibition Count_Cells->Analyze End End Analyze->End

Caption: Workflow for a neutrophil chemotaxis assay.
Superoxide Anion Production Assay (Cytochrome c Reduction)

This assay measures the production of extracellular superoxide anions by neutrophils.[13][14][15]

Materials:

  • Isolated neutrophils

  • Stimulus (e.g., fMLP, PMA)

  • 15(S)-HETE

  • Cytochrome c solution

  • Superoxide dismutase (SOD) as a control

  • Spectrophotometer or plate reader

Procedure:

  • Pre-incubate isolated neutrophils with various concentrations of 15(S)-HETE or vehicle control.

  • Add the neutrophil suspension to a cuvette or microplate well containing cytochrome c.

  • Add the stimulus to initiate the oxidative burst.

  • Measure the change in absorbance at 550 nm over time. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance.

  • In parallel, run a control with SOD to confirm that the absorbance change is due to superoxide.

  • Calculate the rate of superoxide production and the percentage of inhibition by 15(S)-HETE.

Neutrophil Degranulation Assay (Elastase Release)

This assay quantifies the release of elastase, a marker for azurophilic granule exocytosis.[16][17][18]

Materials:

  • Isolated neutrophils

  • Stimulus (e.g., fMLP)

  • 15(S)-HETE

  • Elastase substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Plate reader

Procedure:

  • Pre-incubate isolated neutrophils with various concentrations of 15(S)-HETE or vehicle control.

  • Add the stimulus to induce degranulation.

  • Centrifuge the samples to pellet the cells.

  • Transfer the supernatant to a new plate.

  • Add the elastase substrate to the supernatant.

  • Incubate and measure the change in absorbance over time, which is proportional to the amount of elastase released.

  • Calculate the percentage of inhibition of degranulation by 15(S)-HETE.

Conclusion

15(S)-HETE acts as a significant negative regulator of neutrophil migration and pro-inflammatory functions. Its ability to become esterified into neutrophil phospholipids and subsequently dampen chemoattractant-induced signaling pathways highlights a potential endogenous mechanism for the resolution of inflammation. For researchers and drug development professionals, understanding the intricate modulatory effects of 15(S)-HETE on neutrophils provides a valuable framework for exploring novel therapeutic strategies aimed at controlling excessive inflammation in various disease states. The detailed protocols and data presented in this guide offer a practical resource for investigating the multifaceted role of this lipid mediator in immune regulation.

References

The 15-Lipoxygenase Pathway and 15(S)-HETE Production in Epithelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 15-lipoxygenase (15-LOX) pathway and the production of its primary metabolite, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), in epithelial cells. This pathway is a critical regulator of inflammatory processes, cell differentiation, and tissue remodeling, making it a significant area of interest for therapeutic intervention in a variety of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cancer.

Core Concepts: The 15-Lipoxygenase Pathway in Epithelial Cells

The 15-lipoxygenase (15-LOX) enzyme family, particularly 15-LOX-1 and 15-LOX-2, plays a pivotal role in the metabolism of polyunsaturated fatty acids (PUFAs), most notably arachidonic acid (AA). In epithelial cells, 15-LOX-1 is the predominant isoform and is highly expressed, especially in the airways.[1][2] It catalyzes the insertion of molecular oxygen into arachidonic acid to produce 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is then rapidly reduced to the more stable 15(S)-HETE.[3]

The expression of 15-LOX-1 in epithelial cells is not constitutive but is potently induced by type 2 cytokines, primarily interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][4][5] This induction is a hallmark of type 2-high (T2-high) inflammatory conditions, such as eosinophilic asthma.[6] The signaling cascade initiated by IL-4 and IL-13 involves the activation of Jak2 and Tyk2 kinases and subsequent phosphorylation of signal transducers and activators of transcription (STATs), including STAT1, STAT3, STAT5, and STAT6.[1][2][5]

Once produced, 15(S)-HETE can exert a range of biological effects. It can be further metabolized into other bioactive lipids like eoxins and 5,15-diHETE.[2][3] A significant portion of 15(S)-HETE is esterified into membrane phospholipids, particularly phosphatidylethanolamine (B1630911) (PE), to form 15-HETE-PE.[2][7] Both 15-LOX-1 and 15-HETE-PE can interact with phosphatidylethanolamine-binding protein 1 (PEBP1), leading to the activation of the mitogen-activated extracellular signal-regulated kinase (MEK)-extracellular signal-regulated kinase (ERK) pathway.[2][5] This signaling axis is implicated in promoting eosinophil-mediated airway inflammation and goblet cell differentiation.[5][7]

The 15-LOX pathway is also involved in airway remodeling, promoting the differentiation of goblet cells and mucus hypersecretion, which are characteristic features of chronic airway diseases.[2][7] Furthermore, 15-LOX-1 expression and activity can lead to the release of chemokines such as MIP-1α, RANTES, and IP-10 from lung epithelial cells, thereby promoting the recruitment of immune cells like immature dendritic cells, mast cells, and activated T cells to the site of inflammation.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the 15-LOX pathway and 15(S)-HETE production in epithelial cells, compiled from various studies.

ParameterCell TypeConditionValueReference
15-LOX Induction A549 (lung carcinoma)IL-4 treatment (48h)Maximal accumulation of 15-LOX mRNA and protein[4]
A549 (lung carcinoma)IL-4 treatment~2100 high-affinity IL-4 binding sites per cell[4]
15(S)-HETE Production Human BronchiIncubation with exogenous arachidonic acid (3-100 µM)Dose-dependent increase, maximal at ~10 min[9]
Rabbit ReticulocytesTreatment with calcium ionophore A23187 (0.16-4.0 µg/ml)8 - 14 ng/ml of 15-HETE released[10]
Human Tracheal Epithelial CellsIncubation with arachidonic acid (1-50 µg/ml) for 1-30 minPredominant generation of 15-LOX products[11]
Enzyme Inhibition Recombinant 15-LOX-1Inhibition by PD-146176Potent and selective inhibition[12]
Recombinant h15-LOX-2Inhibition by MLS000327069IC50 of 0.34 ± 0.05 µM[13]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions within the 15-lipoxygenase pathway and the methodologies used to study it, the following diagrams have been generated using the DOT language.

G cluster_0 IL-4/IL-13 Signaling cluster_1 15-LOX-1 Pathway IL4_IL13 IL-4 / IL-13 IL4R IL-4 Receptor IL4_IL13->IL4R JAK_TYK Jak2 / Tyk2 IL4R->JAK_TYK Activation STATs STAT1/3/5/6 JAK_TYK->STATs Phosphorylation nucleus Nucleus STATs->nucleus ALOX15_gene ALOX15 Gene Transcription nucleus->ALOX15_gene ALOX15_protein 15-LOX-1 Protein ALOX15_gene->ALOX15_protein Translation MEK_ERK MEK/ERK Pathway ALOX15_protein->MEK_ERK associates with PEBP1 AA Arachidonic Acid (AA) HETE_15S 15(S)-HETE AA->HETE_15S 15-LOX-1 Catalysis HETE_PE 15-HETE-PE HETE_15S->HETE_PE Esterification HETE_PE->MEK_ERK associates with PEBP1 PEBP1 PEBP1 inflammation Inflammation & Goblet Cell Differentiation MEK_ERK->inflammation

Caption: IL-4/IL-13 signaling induces 15-LOX-1 expression and subsequent 15(S)-HETE production.

G cluster_0 Sample Preparation cluster_1 SDS-PAGE & Transfer cluster_2 Immunodetection start Epithelial Cell Culture / Tissue lysis Cell Lysis start->lysis protein_quant Protein Quantification (BCA Assay) lysis->protein_quant sample_prep Sample Preparation (Laemmli Buffer) protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Non-fat Milk) transfer->blocking primary_ab Primary Antibody (anti-15-LOX) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: A typical experimental workflow for Western Blot analysis of 15-LOX protein expression.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the 15-LOX pathway and 15(S)-HETE production.

15-Lipoxygenase Activity Assay

This spectrophotometric assay measures the activity of 15-LOX by detecting the formation of conjugated dienes, which absorb light at 234 nm.

Materials:

  • 0.2 M Borate (B1201080) buffer (pH 9.0)

  • Linoleic acid (substrate)

  • Ethanol (B145695)

  • 15-Lipoxygenase enzyme solution (e.g., from soybean or recombinant)

  • Inhibitor solution (dissolved in DMSO)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quartz cuvettes

  • Spectrophotometer capable of reading at 234 nm

Procedure:

  • Substrate Preparation: Prepare a 250 µM linoleic acid solution in borate buffer. A slight pre-oxidation of linoleic acid may be required for enzyme activation.[14]

  • Enzyme Preparation: Dissolve the 15-LOX enzyme in 0.2 M borate buffer to a suitable concentration (e.g., 400 U/ml). Keep the enzyme solution on ice.[14]

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 234 nm at room temperature.

  • Blank Measurement: Use a quartz cuvette containing DMSO and borate buffer as the blank.[14]

  • Control Reaction (without inhibitor):

    • In a quartz cuvette, mix the enzyme solution with an equal volume of borate buffer containing DMSO.

    • Initiate the reaction by adding the linoleic acid substrate solution.

    • Immediately start recording the absorbance at 234 nm for 5 minutes at 30-second intervals.[14]

  • Inhibitor Reaction:

    • Pre-incubate the enzyme solution with the inhibitor solution (dissolved in DMSO) for 5 minutes.

    • Initiate the reaction by adding the linoleic acid substrate solution.

    • Record the absorbance at 234 nm as described for the control reaction.[14]

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for both control and inhibitor reactions. Determine the percentage of inhibition.

Quantification of 15(S)-HETE by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 15(S)-HETE in biological samples.

Materials:

  • Cell or tissue lysate

  • Internal standard (e.g., deuterated 15-HETE)

  • Solid-phase extraction (SPE) cartridges

  • Solvents for extraction and chromatography (e.g., methanol (B129727), acetonitrile (B52724), water, formic acid)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Homogenize cells or tissues in a suitable buffer.

    • Add the internal standard to the homogenate.

    • Perform lipid extraction using a method such as the Bligh-Dyer extraction.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol and then water.

    • Load the lipid extract onto the cartridge.

    • Wash the cartridge with a low-percentage organic solvent to remove impurities.

    • Elute the HETEs with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the HETE isomers using a suitable C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect and quantify 15(S)-HETE using multiple reaction monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both the analyte and the internal standard.[15]

  • Data Analysis: Construct a standard curve using known concentrations of 15(S)-HETE. Calculate the concentration of 15(S)-HETE in the samples based on the peak area ratios of the analyte to the internal standard.

Immunohistochemistry (IHC) for 15-LOX Detection

IHC allows for the visualization of 15-LOX protein expression and its localization within tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Xylene

  • Ethanol series (100%, 95%, 80%)

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody against 15-LOX

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB (3,3'-diaminobenzidine) substrate

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the tissue sections in xylene.[16][17]

    • Rehydrate the sections through a graded series of ethanol to water.[16][17]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 10-20 minutes.[16]

  • Peroxidase Blocking:

    • Incubate the sections in 3% hydrogen peroxide to block endogenous peroxidase activity.[16][18]

  • Blocking:

    • Block non-specific antibody binding by incubating the sections with a blocking solution.[18]

  • Primary Antibody Incubation:

    • Incubate the sections with the primary anti-15-LOX antibody overnight at 4°C.[18]

  • Secondary Antibody and Detection:

    • Incubate with a biotinylated secondary antibody.[18]

    • Apply the ABC reagent.

    • Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.[16]

  • Counterstaining and Mounting:

    • Counterstain the sections with hematoxylin to visualize cell nuclei.[16][18]

    • Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • Microscopy: Examine the sections under a light microscope to assess the intensity and localization of 15-LOX staining.

Western Blotting for 15-LOX Protein Expression

Western blotting is used to detect and quantify the amount of 15-LOX protein in cell or tissue lysates.

Materials:

  • Cell or tissue lysates

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against 15-LOX

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lysate Preparation:

    • Lyse cells or tissues in ice-cold lysis buffer.[19][20]

    • Determine the protein concentration of the lysates using a BCA assay.[19][21]

  • Sample Preparation and SDS-PAGE:

    • Mix the lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[20][21]

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[19]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19][21]

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[19]

    • Incubate the membrane with the primary anti-15-LOX antibody overnight at 4°C.[19]

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Signal Detection:

    • Wash the membrane thoroughly and then apply a chemiluminescent substrate.[19]

    • Capture the signal using an imaging system or X-ray film.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

This guide provides a comprehensive foundation for understanding and investigating the 15-lipoxygenase pathway in epithelial cells. The provided protocols and data summaries are intended to serve as a valuable resource for researchers and drug development professionals working in this dynamic field.

References

Methodological & Application

Protocol for the Quantification of 15(S)-HETE Using an Enzyme-Linked Immunosorbent Assay (ELISA) Kit

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a detailed protocol for the quantitative determination of 15(S)-hydroxyeicosatetraenoic acid [15(S)-HETE] in biological samples using a competitive ELISA kit. The intended audience for this protocol includes researchers, scientists, and professionals involved in drug development who are investigating inflammatory processes, angiogenesis, and other physiological and pathological pathways where 15(S)-HETE is a key signaling molecule.

Introduction

15(S)-HETE is a significant bioactive lipid mediator derived from the metabolism of arachidonic acid primarily through the action of 15-lipoxygenase (15-LOX) enzymes.[1][2] It plays a crucial role as a signaling molecule in a variety of biological processes, including the regulation of inflammation, cell growth, and angiogenesis.[3] Dysregulation of 15(S)-HETE levels has been implicated in several diseases, such as asthma and atherosclerosis. This competitive ELISA provides a sensitive and specific method for quantifying 15(S)-HETE in diverse biological matrices like plasma, serum, urine, and cell culture media.[1][4]

The assay is based on the principle of competitive binding. Free 15(S)-HETE in the sample competes with a fixed amount of a labeled 15(S)-HETE conjugate (e.g., acetylcholinesterase (AChE) or horseradish peroxidase (HRP) conjugate) for a limited number of binding sites on a specific polyclonal antibody.[1][5] The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of 15(S)-HETE in the sample.[1][5][6] Following a washing step to remove unbound reagents, a substrate is added that reacts with the enzyme conjugate to produce a measurable colorimetric signal.[1][5] The intensity of the color is read using a microplate reader, and the concentration of 15(S)-HETE in the unknown samples is determined by interpolating from a standard curve.[5][6]

15(S)-HETE Signaling Pathway

15(S)-HETE exerts its biological effects by activating specific intracellular signaling cascades. One of the well-characterized pathways involves the activation of the Janus kinase (Jak)-signal transducer and activator of transcription (STAT) pathway, particularly Jak2 and STAT-5B. This activation can lead to the expression of downstream targets like interleukin-8 (IL-8), which is a potent pro-angiogenic factor.

15(S)-HETE Signaling Pathway 15(S)-HETE Signaling Pathway in Angiogenesis Arachidonic Acid Arachidonic Acid 15-LOX 15-LOX Arachidonic Acid->15-LOX 15(S)-HETE 15(S)-HETE 15-LOX->15(S)-HETE Metabolism Cell Membrane Receptor Cell Membrane Receptor 15(S)-HETE->Cell Membrane Receptor Binds to Jak2 Jak2 Cell Membrane Receptor->Jak2 Activates STAT-5B STAT-5B Jak2->STAT-5B Phosphorylates & Activates IL-8 Gene IL-8 Gene STAT-5B->IL-8 Gene Binds to Promoter IL-8 Expression IL-8 Expression IL-8 Gene->IL-8 Expression Induces Angiogenesis Angiogenesis IL-8 Expression->Angiogenesis Promotes

Caption: 15(S)-HETE induced angiogenesis signaling cascade.

Experimental Protocol

This protocol is a general guideline and may need to be adapted based on the specific ELISA kit being used. Always refer to the manufacturer's instructions provided with the kit.

Materials and Reagents
  • 15(S)-HETE ELISA Kit (containing pre-coated 96-well plate, 15(S)-HETE standard, tracer/conjugate, antibody, wash buffer concentrate, assay buffer, substrate, and stop solution)

  • Adjustable pipettes and multichannel pipettor

  • Microplate reader capable of measuring absorbance at the specified wavelength (typically 405-450 nm)[1][5]

  • Orbital microplate shaker

  • Ultrapure water

  • Materials for sample collection and preparation (e.g., vacutainers with anticoagulants, centrifuge)

Sample Handling and Preparation

Proper sample collection and storage are critical for accurate results.

  • Plasma: Collect blood in vacutainers containing EDTA or heparin as an anticoagulant.[7] Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[7] Aliquot the supernatant and store at -80°C if not assayed immediately.[1][7] Avoid repeated freeze-thaw cycles.[7]

  • Serum: Collect blood in a serum separator tube.[7] Allow the blood to clot for 30-60 minutes at room temperature or overnight at 4°C.[7] Centrifuge at 1,000-2,000 x g for 15-20 minutes.[1][7] Aspirate the serum, aliquot, and store at -80°C.[1][7]

  • Urine: Collect urine samples and centrifuge to remove particulate matter. Samples can be stored at -80°C prior to the assay.

  • Cell Culture Supernatants: Centrifuge cell culture media at 1,000 x g for 20 minutes to remove cells and debris.[7] The supernatant can be assayed directly or stored at -80°C.[7]

  • Tissue Homogenates: Rinse tissues with PBS to remove excess blood.[7] Homogenize the tissue in an appropriate buffer and centrifuge to pellet cellular debris.[7] The resulting supernatant should be used for the assay.

Assay Procedure

The following diagram outlines the general workflow for the 15(S)-HETE competitive ELISA.

15(S)-HETE ELISA Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_reagents Reagent & Standard Preparation add_std_sample Add Standards & Samples to Wells prep_reagents->add_std_sample prep_samples Sample Preparation prep_samples->add_std_sample add_tracer Add Tracer/Conjugate add_std_sample->add_tracer add_ab Add Antibody add_tracer->add_ab incubate1 Incubate at RT or 37°C add_ab->incubate1 wash1 Wash Wells incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate in the Dark add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance (405-450 nm) add_stop->read_plate plot_curve Plot Standard Curve read_plate->plot_curve calc_conc Calculate Sample Concentrations plot_curve->calc_conc

Caption: General experimental workflow for the 15(S)-HETE ELISA.

Step-by-Step Method:

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions.[4] Ensure all components are brought to room temperature before use.[4]

  • Standard Curve Preparation: Create a serial dilution of the 15(S)-HETE standard to generate a standard curve.[1] Typically, eight standards are prepared, ranging from the highest to the lowest concentration.

  • Plate Loading: Add a specific volume (e.g., 50 µL) of standards, samples, and a blank to the appropriate wells of the pre-coated microplate.[6][7]

  • Competitive Reaction: Add the 15(S)-HETE tracer/conjugate and the specific antibody to each well (except the blank).[4]

  • Incubation: Seal the plate and incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at room temperature or 37°C), often with gentle shaking.[6][7]

  • Washing: After incubation, wash the plate multiple times with the prepared wash buffer to remove any unbound reagents.[6][7]

  • Substrate Addition: Add the substrate solution to each well.[7]

  • Development: Incubate the plate for a specified period (e.g., 15-30 minutes) at room temperature in the dark to allow for color development.[7]

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.[5]

  • Absorbance Reading: Immediately read the absorbance of each well on a microplate reader at the recommended wavelength (e.g., 450 nm).[5][6]

Data Presentation and Analysis

The concentration of 15(S)-HETE in the samples is determined by comparing their absorbance values to the standard curve.

Standard Curve

A standard curve is generated by plotting the absorbance (Optical Density, OD) of each standard against its known concentration. Due to the competitive nature of the assay, the relationship is inverse, meaning higher concentrations of 15(S)-HETE result in lower absorbance values. A logarithmic or a four-parameter logistic (4-PL) curve fit is often used for data analysis.

Table 1: Example 15(S)-HETE Standard Curve Data

Standard Concentration (pg/mL)Absorbance (OD at 450 nm)
10,0000.152
5,0000.235
2,5000.389
1,2500.612
6250.958
312.51.432
156.251.987
0 (Blank)2.564
Calculation of Results
  • Average the duplicate readings for each standard, control, and sample.

  • Subtract the average blank OD from the average OD of all other readings.

  • Plot the standard curve.

  • Use the regression equation from the standard curve to calculate the concentration of 15(S)-HETE in each sample.

  • Remember to multiply the calculated concentration by any dilution factor used for the samples.

Quality Control
  • Intra-assay Precision (CV%): The coefficient of variation within a single assay run.

  • Inter-assay Precision (CV%): The coefficient of variation between different assay runs.

  • Spike Recovery: A known amount of 15(S)-HETE is added to a sample to assess the accuracy of the assay in that specific matrix.[6]

  • Linearity of Dilution: Samples are serially diluted to ensure that the measured concentration is proportional to the dilution factor.[1]

Table 2: Sample Data Summary

Sample IDMean Absorbance (OD)Calculated Concentration (pg/mL)Dilution FactorFinal Concentration (pg/mL)
Control 10.854750.21750.2
Control 20.861742.51742.5
Sample A1.250425.82851.6
Sample B0.5201890.123780.2
Sample C1.875185.31185.3

This comprehensive protocol and data presentation guide should enable researchers to accurately and reliably quantify 15(S)-HETE in their biological samples, facilitating further understanding of its role in health and disease.

References

Application Note: Quantification of 15(S)-HETE and its Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a significant bioactive lipid mediator derived from arachidonic acid through the action of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.[1][2][3] It and its metabolites, such as 15-oxo-ETE, are involved in a variety of physiological and pathological processes, including inflammation, angiogenesis, and apoptosis.[4][5][6] Accurate and sensitive quantification of 15(S)-HETE and its related compounds in biological matrices is crucial for understanding their roles in health and disease. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous detection and quantification of 15(S)-HETE and its key metabolite, 15-oxo-ETE.

Target Audience

This document is intended for researchers, scientists, and professionals in the fields of drug development, clinical research, and academic research who are engaged in the analysis of eicosanoids.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of 15(S)-HETE and its metabolites from biological fluids such as plasma, serum, or cell culture media.

Materials:

  • Oasis® HLB SPE cartridges (30 mg, 30 µm)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hexane (HPLC grade)

  • 2-propanol (HPLC grade)

  • Acetic acid

  • Internal Standard (IS) solution: 15(S)-HETE-d8 (4 ng/µL) and PGF2α-d4 (20 ng/µL) in methanol

  • Borosilicate glass test tubes (12 x 75 mm)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of the biological sample (plasma, urine, etc.) into a clean glass test tube.[7]

  • Add 10 µL of the internal standard mixture.[7]

  • Add 1.0 mL of a 10% v/v acetic acid solution in water/2-propanol/hexane (2/20/30, v/v/v).[7]

  • Briefly vortex the mixture.[7]

  • Add 2.0 mL of Hexane.[7]

  • Cap the tube and vortex for 3 minutes.[7]

  • Centrifuge the sample at 2000 x g for 5 minutes at room temperature.[7]

  • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol.[8]

  • Elute the analytes with 1 mL of methanol.[8]

  • Dry the eluate under a gentle stream of nitrogen.[9]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 63:37:0.02 v/v/v water:acetonitrile:formic acid).[8]

Liquid Chromatography (LC) Conditions

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[10]

  • Mobile Phase A: 0.1% acetic acid in water.[11]

  • Mobile Phase B: 0.1% acetic acid in acetonitrile:methanol (90:10 v/v).[11]

  • Flow Rate: 0.3 mL/min.[11]

  • Injection Volume: 10 µL.[11]

  • Column Temperature: 35 °C.[10]

  • Gradient Elution:

    • Initial: 20% B

    • 0-3 min: Hold at 20% B

    • 3-16 min: Linear gradient to 65% B

    • 16-19 min: Linear gradient to 95% B

    • 19-23 min: Hold at 95% B

    • 23-23.2 min: Return to 20% B

    • 23.2-25 min: Re-equilibration at 20% B[11]

Mass Spectrometry (MS) Conditions

Instrumentation:

  • Triple quadrupole mass spectrometer.

Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI).[11]

  • Ion Spray Voltage: -4000 V to -4500 V.[8][11]

  • Source Temperature: 350 °C to 525 °C.[7][8]

  • Gas 1 (Nebulizer Gas): 30-40 psi.[8][11]

  • Gas 2 (Turbo Gas): 30-40 psi.[8][11]

  • Curtain Gas: 10-15 psi.[8][11]

  • Collision Gas (CAD): High.[8][11]

  • Detection Mode: Selected Reaction Monitoring (SRM).[11]

Data Presentation

Quantitative Data Summary
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)Internal Standard
15(S)-HETE319.0175.0 / 114.7-20 to -35-30 to -10015(S)-HETE-d8
15-oxo-ETE317.0273.0--[2H6]5-oxo-ETE
15(S)-HETE-d8327.0226.0 / 114.7-20 to -35-30 to -100N/A

Data compiled from multiple sources.[8][11][12]

Method Performance Characteristics
Parameter15(S)-HETEReference
Limit of Quantification (LOQ)0.2 - 3 ng/mL[11]
Calibration Range0.3 - 100 ng[8]
Recovery75 - 100%[8]
Intra-day PrecisionMeets FDA guidelines[11]
Inter-day PrecisionMeets FDA guidelines[11]

Visualization of Pathways and Workflows

Signaling Pathway of 15(S)-HETE-Induced Angiogenesis

cluster_cell Endothelial Cell HETE 15(S)-HETE Jak2 Jak2 HETE->Jak2 activates STAT5B STAT-5B Jak2->STAT5B phosphorylates IL8_promoter IL-8 Promoter STAT5B->IL8_promoter binds to IL8_expression IL-8 Expression IL8_promoter->IL8_expression induces Angiogenesis Angiogenesis IL8_expression->Angiogenesis promotes

Caption: 15(S)-HETE signaling pathway in angiogenesis.

Metabolic Pathway of 15(S)-HETE

Arachidonic_Acid Arachidonic Acid HETE_15S 15(S)-HETE Arachidonic_Acid->HETE_15S 15-Lipoxygenase Oxo_ETE_15 15-oxo-ETE HETE_15S->Oxo_ETE_15 15-hydroxyprostaglandin dehydrogenase Phospholipids Membrane Phospholipids (Phosphatidylinositol) HETE_15S->Phospholipids Acylation

Caption: Metabolic conversion of 15(S)-HETE.

Experimental Workflow for LC-MS/MS Analysis

Sample_Collection 1. Sample Collection (Plasma, Serum, etc.) Spiking 2. Internal Standard Spiking (15(S)-HETE-d8) Sample_Collection->Spiking Extraction 3. Solid-Phase Extraction (SPE) Spiking->Extraction Evaporation 4. Drying under Nitrogen Extraction->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 7. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: LC-MS/MS experimental workflow.

References

Application Notes and Protocols for Studying Angiogenesis in HUVEC Models with 15(S)-HETE Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The study of angiogenic pathways is paramount in developing novel therapeutics for diseases such as cancer and ischemic cardiovascular conditions. 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), a metabolite of arachidonic acid via the 15-lipoxygenase (15-LOX) pathway, has been identified as a significant pro-angiogenic factor.[1][2] In contrast, its precursor, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE), exhibits anti-angiogenic (angiostatic) properties.[1] This document provides detailed application notes and protocols for utilizing 15(S)-HETE methyl ester to investigate angiogenesis in Human Umbilical Vein Endothelial Cell (HUVEC) models.

Data Presentation

The following tables summarize the quantitative effects of 15(S)-HETE on key angiogenic parameters in HUVEC and other endothelial cell models. While comprehensive dose-response data is not extensively tabulated in the literature, the following represents key findings at tested concentrations.

Table 1: Effect of 15(S)-HETE on Angiogenic Marker Expression in Endothelial Cells

MarkerCell Type15(S)-HETE ConcentrationIncubation TimeObserved EffectReference
VEGFHUVECs5 µM24-48 hoursSignificant increase in secretion and expression.[3][4]
CD31HUVECs5 µM24-48 hoursUpregulated expression.[1][3]
E-selectinHUVECsNot SpecifiedNot SpecifiedThreefold increase in expression compared to control.[3]

Table 2: Functional Effects of 15(S)-HETE on Endothelial Cell Angiogenesis

AssayCell Type15(S)-HETE ConcentrationIncubation TimeObserved EffectReference
Tube FormationHUVECsNot SpecifiedNot SpecifiedIncreased endothelial cell-cell contact and formation of tubular network-like structures.[1]
Cell MigrationHuman Retinal Microvascular Endothelial Cells (HRMVECs)0.1 µMNot SpecifiedApproximately 2-fold increase in migration compared to control.[5]
Cell ProliferationHUVECsNot SpecifiedNot SpecifiedPromotes proliferation and cell cycle progression.[5]

Signaling Pathways

15(S)-HETE exerts its pro-angiogenic effects through the activation of several key signaling pathways within endothelial cells. The two primary pathways identified are the PI3K/Akt/mTOR pathway and the Jak/STAT pathway.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 15S_HETE 15(S)-HETE Receptor Receptor 15S_HETE->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) mTOR->Angiogenesis

15(S)-HETE activates the PI3K/Akt/mTOR signaling cascade.

Jak_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15S_HETE 15(S)-HETE Receptor Receptor 15S_HETE->Receptor Jak2 Jak2 Receptor->Jak2 Activation STAT5B STAT5B Jak2->STAT5B Phosphorylation STAT5B_dimer STAT5B Dimer STAT5B->STAT5B_dimer Dimerization IL8_gene IL-8 Gene Transcription STAT5B_dimer->IL8_gene Nuclear Translocation

15(S)-HETE-induced Jak/STAT signaling pathway.

Experimental Workflow

A general workflow for studying the effects of this compound on HUVEC angiogenesis is depicted below.

Experimental_Workflow Start Start: HUVEC Culture Treatment Treat HUVECs with This compound (Dose-Response) Start->Treatment Assays Perform Angiogenesis Assays Treatment->Assays Tube_Formation Tube Formation Assay Assays->Tube_Formation Migration Wound Healing/ Migration Assay Assays->Migration Proliferation Proliferation Assay (e.g., MTT, BrdU) Assays->Proliferation Analysis Data Acquisition and Analysis (Image analysis, Spectrophotometry) Tube_Formation->Analysis Migration->Analysis Proliferation->Analysis Conclusion Conclusion on Pro-Angiogenic Effects Analysis->Conclusion

General experimental workflow for HUVEC angiogenesis studies.

Experimental Protocols

Protocol 1: HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures.

Materials:

  • HUVECs (low passage, P2-P6)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel®)

  • 96-well tissue culture plates

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • Calcein AM (for visualization, optional)

Procedure:

  • Plate Coating: Thaw BME on ice overnight at 4°C. Pre-chill a 96-well plate at -20°C. Add 50 µL of BME to each well and incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Harvest HUVECs and resuspend in EGM-2 at a concentration of 1-2 x 10^5 cells/mL.

  • Treatment: Prepare serial dilutions of this compound in EGM-2. The final solvent concentration should be less than 0.1%.

  • Incubation: Add 100 µL of the HUVEC suspension to each BME-coated well. Immediately add the desired concentration of this compound or vehicle control.

  • Observation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Monitor tube formation periodically under a phase-contrast microscope.

  • Quantification: Capture images of the tube networks. Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

Protocol 2: HUVEC Wound Healing (Scratch) Assay

This assay measures the rate of collective cell migration.

Materials:

  • HUVECs

  • EGM-2

  • 12-well or 24-well tissue culture plates

  • 200 µL pipette tip or a dedicated scratch tool

  • This compound stock solution

Procedure:

  • Cell Seeding: Seed HUVECs in a multi-well plate and grow to 90-100% confluency.

  • Wound Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh EGM-2 containing the desired concentrations of this compound or vehicle control.

  • Imaging: Immediately capture images of the wounds at time 0. Place the plate in a 37°C, 5% CO2 incubator.

  • Time-Lapse Imaging: Acquire images of the same wound fields at regular intervals (e.g., every 4-8 hours) for up to 24 hours or until the wound is closed in the control wells.

  • Quantification: Measure the width or area of the wound at each time point. Calculate the percentage of wound closure relative to the initial wound area.

Protocol 3: HUVEC Proliferation Assay (MTT Assay)

This assay assesses cell viability and proliferation.

Materials:

  • HUVECs

  • EGM-2

  • 96-well tissue culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh EGM-2 containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Conclusion

This compound is a valuable tool for studying the molecular mechanisms of angiogenesis in HUVEC models. Its pro-angiogenic effects are well-documented and are mediated by key signaling pathways such as PI3K/Akt/mTOR and Jak/STAT. The protocols provided herein offer standardized methods to investigate the impact of 15(S)-HETE on endothelial cell proliferation, migration, and tube formation. These assays can be adapted for high-throughput screening of potential pro- or anti-angiogenic compounds, making them highly relevant for drug discovery and development in oncology and cardiovascular research.

References

Preparing 15(S)-HETE Methyl Ester Solutions for Biological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a biologically active lipid mediator derived from arachidonic acid through the 15-lipoxygenase (15-LO) pathway. It plays a significant role in various physiological and pathological processes, including inflammation and angiogenesis. 15(S)-HETE methyl ester is the methyl ester form of 15(S)-HETE and is often utilized in biological research. Due to its increased lipophilicity, the methyl ester form can exhibit enhanced cell permeability, acting as a prodrug that is intracellularly hydrolyzed to the active 15(S)-HETE.[1]

These application notes provide detailed protocols for the preparation of this compound solutions for use in biological assays, with a focus on maintaining stability and ensuring accurate concentrations for reproducible results.

Physicochemical Properties and Solubility

Proper preparation of this compound solutions begins with an understanding of its physical and chemical characteristics.

PropertyValueReference
Molecular Formula C₂₁H₃₄O₃[2]
Molecular Weight 334.5 g/mol [2]
Appearance Powder[3]
Storage (Powder) -20°C for up to 3 years[3]
Storage (in Solvent) -80°C for up to 1 year[3]

The solubility of this compound is critical for preparing stock and working solutions. It is sparingly soluble in aqueous buffers but readily soluble in organic solvents.

SolventSolubilityReference
Ethanol (B145695) Soluble[3]
DMSO Soluble[4]
Ethanol:PBS (pH 7.2) (1:3) 0.2 mg/mL (0.6 mM) (Sonication recommended)[3]
PBS (pH 7.2) 0.1 mg/mL (0.3 mM) (Sonication recommended)[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for future use.

Materials:

  • This compound (powder)

  • Anhydrous ethanol (≥99.5%)

  • Sterile, amber glass vial with a Teflon-lined cap

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a specific amount of this compound (e.g., 1 mg) and transfer it to the sterile amber glass vial.

  • Dissolving: Add the appropriate volume of anhydrous ethanol to achieve a 10 mM concentration. For 1 mg of this compound (MW = 334.5 g/mol ), this would be calculated as follows:

    • Moles = 0.001 g / 334.5 g/mol = 2.99 x 10⁻⁶ moles

    • Volume for 10 mM (0.010 mol/L) = 2.99 x 10⁻⁶ moles / 0.010 mol/L = 2.99 x 10⁻⁴ L = 299 µL

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.

  • Storage: Store the 10 mM stock solution at -80°C in the amber glass vial.[3]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the stock solution to final working concentrations for treating cells in culture, such as Human Umbilical Vein Endothelial Cells (HUVECs). It is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity. The final concentration of ethanol in cell culture medium should ideally be kept below 0.5%.[5][6]

Materials:

  • 10 mM this compound stock solution in ethanol

  • Sterile cell culture medium appropriate for the cell type (e.g., EGM-2 for HUVECs)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thaw Stock Solution: Thaw the 10 mM stock solution on ice.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, prepare an intermediate dilution of the stock solution in the cell culture medium. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, dilute the stock 1:100 (e.g., 2 µL of 10 mM stock + 198 µL of cell culture medium).

  • Final Working Solution: Prepare the final working solutions by further diluting the intermediate solution into the final volume of cell culture medium. For example, to prepare a 1 µM final concentration in 1 mL of medium, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of ethanol to the cell culture medium without the this compound. This is essential to distinguish the effects of the compound from those of the solvent.

  • Immediate Use: Use the prepared working solutions immediately for your biological assay. Avoid storing aqueous dilutions for extended periods due to potential instability.

Signaling Pathways and Experimental Workflows

15(S)-HETE-Mediated Angiogenesis via JAK/STAT Signaling

15(S)-HETE has been shown to promote angiogenesis in endothelial cells through the activation of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway.[3][5] This leads to the upregulation of pro-angiogenic factors such as Interleukin-8 (IL-8).[3]

G 15(S)-HETE JAK/STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT5B STAT5B JAK2->STAT5B Phosphorylates pSTAT5B p-STAT5B (Dimer) STAT5B->pSTAT5B Dimerizes IL8_Gene IL-8 Gene pSTAT5B->IL8_Gene Translocates & Binds Promoter IL8_mRNA IL-8 mRNA IL8_Gene->IL8_mRNA Transcription IL8_Protein IL-8 Protein (Secreted) IL8_mRNA->IL8_Protein Translation HETE 15(S)-HETE HETE->Receptor Binds Angiogenesis Angiogenesis IL8_Protein->Angiogenesis Promotes

Caption: 15(S)-HETE activates the JAK2/STAT5B pathway, leading to IL-8 expression and angiogenesis.

Modulation of the iNOS Pathway by 15(S)-HETE

15(S)-HETE has also been implicated in the modulation of the inducible nitric oxide synthase (iNOS) pathway, which can have varied effects on cell survival and vascular tone.[7] In some contexts, 15(S)-HETE upregulates iNOS expression, contributing to anti-apoptotic effects.[7]

G 15(S)-HETE and iNOS Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HETE 15(S)-HETE Signaling_Cascade Intracellular Signaling Events HETE->Signaling_Cascade Initiates iNOS_Gene iNOS Gene Signaling_Cascade->iNOS_Gene Upregulates Transcription iNOS_Protein iNOS Protein NO Nitric Oxide (NO) iNOS_Protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO Cell_Survival Anti-apoptotic Effects NO->Cell_Survival Promotes iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA Transcription iNOS_mRNA->iNOS_Protein Translation

Caption: 15(S)-HETE can induce the expression of iNOS, leading to nitric oxide production.

Experimental Workflow for a HUVEC Tube Formation Assay

The following workflow outlines the key steps for assessing the pro-angiogenic effects of this compound using a HUVEC tube formation assay on a basement membrane matrix.[6][8][9][10]

G HUVEC Tube Formation Assay Workflow Start Start Prep_Plate Coat 96-well plate with basement membrane extract Start->Prep_Plate Incubate_Plate Incubate at 37°C to allow gelation Prep_Plate->Incubate_Plate Prep_Cells Prepare HUVEC suspension in low-serum medium Incubate_Plate->Prep_Cells Seed_Cells Seed HUVECs onto the gel Prep_Cells->Seed_Cells Add_Compound Add this compound working solutions and controls Seed_Cells->Add_Compound Incubate_Assay Incubate for 4-18 hours at 37°C Add_Compound->Incubate_Assay Image_Analysis Image wells and quantify tube formation Incubate_Assay->Image_Analysis End End Image_Analysis->End

References

Application Notes and Protocols: Utilizing 15(S)-HETE Methyl Ester to Induce Signaling Pathways in Mast Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from arachidonic acid, implicated in a variety of cellular processes, including inflammation and cell proliferation. While its roles in endothelial and epithelial cells are increasingly understood, its specific effects on mast cell signaling are an emerging area of research. These application notes provide a guide to utilizing 15(S)-HETE methyl ester, a more stable analog of 15(S)-HETE, to investigate its impact on mast cell activation and downstream signaling pathways. Understanding these pathways is crucial for developing novel therapeutics targeting allergic and inflammatory diseases where mast cells play a pivotal role.

Key Signaling Pathways

Based on studies in various cell types, 15(S)-HETE is known to activate several key signaling cascades that are also relevant in mast cell biology. The proposed signaling network initiated by this compound in mast cells may involve the activation of Protein Kinase C (PKC), the Ras-Raf-MEK-ERK cascade, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. These pathways are central to mast cell functions such as degranulation and cytokine production.

15S_HETE_Signaling_Pathway HETE 15(S)-HETE Methyl Ester Receptor Putative Receptor HETE->Receptor PKC PKC Receptor->PKC Src Src Receptor->Src Jak2 Jak2 Receptor->Jak2 Degranulation Degranulation PKC->Degranulation MEK1 MEK1 Src->MEK1 JNK1 JNK1 MEK1->JNK1 Nucleus Nucleus JNK1->Nucleus STAT5 STAT5 Jak2->STAT5 pSTAT5 pSTAT5 STAT5->pSTAT5 P pSTAT5->Nucleus Cytokine Cytokine Gene Expression Nucleus->Cytokine

Proposed signaling pathways of this compound in mast cells.

Data Presentation

The following tables summarize hypothetical quantitative data on the effects of this compound on mast cell degranulation and cytokine release. This data is for illustrative purposes to demonstrate expected experimental outcomes.

Table 1: Dose-Dependent Effect of this compound on Mast Cell Degranulation

Concentration of this compound (µM)β-Hexosaminidase Release (% of control)
0 (Vehicle)5.2 ± 1.1
0.115.8 ± 2.5
135.2 ± 4.1
1058.9 ± 5.7
2562.3 ± 6.2

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

Treatment (10 µM)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Vehicle Control35 ± 852 ± 12
This compound289 ± 25350 ± 31
Ionomycin (Positive Control)450 ± 42510 ± 48

Experimental Protocols

Herein are detailed protocols for key experiments to assess the effects of this compound on mast cell function.

Protocol 1: Mast Cell Culture and Stimulation

This protocol describes the basic culture of a mast cell line (e.g., LAD2 or RBL-2H3) and subsequent stimulation with this compound.

Materials:

  • Mast cell line (LAD2 or RBL-2H3)

  • Complete culture medium (e.g., StemPro-34 SFM for LAD2, or MEM for RBL-2H3, supplemented with appropriate factors and antibiotics)

  • This compound (stock solution in ethanol (B145695) or DMSO)

  • Tyrode's buffer (or other suitable assay buffer)

  • Sterile tissue culture plates and consumables

Procedure:

  • Culture mast cells according to standard protocols for the specific cell line.

  • For experiments, harvest cells and wash with an appropriate assay buffer.

  • Resuspend cells to the desired density (e.g., 1 x 10^6 cells/mL).

  • Aliquot cells into a 96-well plate.

  • Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (containing the same concentration of ethanol or DMSO as the highest concentration of the test compound).

  • Add the diluted this compound or vehicle control to the cells.

  • Incubate for the desired time at 37°C in a humidified incubator with 5% CO2. The incubation time will vary depending on the downstream assay (e.g., 30 minutes for degranulation, 6-24 hours for cytokine release).

Mast_Cell_Stimulation_Workflow Culture Culture Mast Cells Harvest Harvest and Wash Cells Culture->Harvest Resuspend Resuspend in Assay Buffer Harvest->Resuspend Plate Plate Cells Resuspend->Plate Stimulate Add Stimulant to Cells Plate->Stimulate Prepare_Stim Prepare 15(S)-HETE Methyl Ester Dilutions Prepare_Stim->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Assay Proceed to Downstream Assay Incubate->Assay

Workflow for mast cell stimulation with this compound.
Protocol 2: β-Hexosaminidase Degranulation Assay

This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase as a measure of mast cell degranulation.[1]

Materials:

  • Stimulated mast cell supernatants and lysates (from Protocol 1)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

  • 96-well microplate reader

Procedure:

  • Following stimulation with this compound (Protocol 1, 30-minute incubation), centrifuge the plate at 400 x g for 5 minutes at 4°C.

  • Carefully collect the supernatants and transfer them to a new 96-well plate.

  • To measure the total cellular β-hexosaminidase, lyse the remaining cell pellets in each well with 0.1% Triton X-100.

  • Add pNAG substrate solution to each well containing supernatant or cell lysate.

  • Incubate the plates at 37°C for 60-90 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of β-hexosaminidase release for each sample using the formula: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100

Protocol 3: Cytokine Release Assay (ELISA)

This protocol describes the measurement of secreted cytokines, such as TNF-α and IL-6, in the supernatant of stimulated mast cells using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Stimulated mast cell supernatants (from Protocol 1, 6-24 hour incubation)

  • Commercially available ELISA kits for the cytokines of interest (e.g., human or mouse TNF-α and IL-6)

  • Wash buffer, substrate solution, and stop solution (typically provided in the ELISA kit)

  • 96-well microplate reader

Procedure:

  • Collect supernatants from mast cells stimulated with this compound for 6-24 hours.

  • Perform the ELISA according to the manufacturer's instructions provided with the kit.

  • Briefly, this involves adding the supernatants and standards to antibody-coated wells, followed by incubation with a detection antibody and a substrate for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokine in each sample by comparing the absorbance values to the standard curve.

Protocol 4: Western Blot Analysis of Phosphorylated Signaling Proteins

This protocol allows for the detection of activated (phosphorylated) signaling proteins, such as STAT5 and PKC, in mast cells following stimulation with this compound.

Materials:

  • Stimulated mast cell pellets (from Protocol 1, various short incubation times, e.g., 0, 5, 15, 30 minutes)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the protein of interest, e.g., anti-phospho-STAT5 (Tyr694) and anti-STAT5)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After stimulation, pellet the cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system.

  • To normalize the data, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Stimulation Stimulate Mast Cells Lysis Cell Lysis Stimulation->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Workflow for Western blot analysis of signaling proteins.

Conclusion

These application notes and protocols provide a framework for investigating the effects of this compound on mast cell signaling. By employing these methods, researchers can elucidate the molecular mechanisms by which this lipid mediator modulates mast cell function, potentially identifying new targets for the treatment of mast cell-driven diseases. It is recommended to optimize the described protocols for specific cell types and experimental conditions.

References

Application Notes and Protocols: Assessing the Pro-Angiogenic Effect of 15(S)-HETE in Rat Aortic Rings

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the pro-angiogenic properties of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) using the rat aortic ring assay. This ex vivo model serves as a crucial tool for studying the complex process of new blood vessel formation.

Introduction to the Rat Aortic Ring Assay

The rat aortic ring assay is a widely utilized ex vivo model that bridges the gap between in vitro cell culture and in vivo animal studies for investigating angiogenesis. In this assay, cross-sectional rings of the thoracic aorta are cultured in a three-dimensional matrix, typically collagen or Matrigel. Over several days, endothelial cells within the aortic explant are stimulated to migrate and proliferate, forming a network of new microvessels, a process often referred to as "sprouting." This model recapitulates key events in angiogenesis, including cell proliferation, migration, and tube formation, making it an ideal platform to evaluate the pro- or anti-angiogenic potential of various compounds. The extent of microvessel outgrowth can be quantified, providing a robust measure of angiogenic activity.

Experimental Workflow

The overall experimental process for assessing the pro-angiogenic effect of 15(S)-HETE using the rat aortic ring assay is outlined below. The workflow begins with the isolation and preparation of the aortic rings, followed by embedding in a collagen matrix, treatment with 15(S)-HETE, and concludes with the imaging and quantification of new vessel growth.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Aortic Explantation (Thoracic aorta from Sprague-Dawley rat) B Removal of Adipose Tissue & Connective Tissue A->B C Cross-Sectioning (1 mm thick rings) B->C D Serum Starvation (e.g., in Opti-MEM for 18-24h) C->D E Embedding Aortic Ring in Collagen Gel D->E F Treatment Application (e.g., 15(S)-HETE, VEGF, Vehicle) E->F G Incubation (37°C, 5% CO2 for 7-10 days) F->G H Imaging (Phase-contrast microscopy) G->H I Quantification of Sprouting (e.g., using ImageJ) H->I J Data Analysis & Visualization I->J cluster_prep cluster_prep cluster_exp cluster_exp cluster_analysis cluster_analysis

Caption: Experimental workflow for the rat aortic ring assay.

Detailed Experimental Protocols

This section provides a step-by-step protocol for conducting the rat aortic ring assay to evaluate the pro-angiogenic effects of 15(S)-HETE.

Materials and Reagents
  • Aortas: From 8-10 week old male Sprague-Dawley rats.

  • Culture Medium: Opti-MEM or Medium 199 (M199) supplemented with 2.5% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

  • Collagen: Rat tail collagen type I (e.g., from Corning or BD Biosciences).

  • Test Compound: 15(S)-HETE (e.g., from Cayman Chemical), dissolved in a suitable vehicle (e.g., ethanol).

  • Controls:

    • Positive Control: Vascular Endothelial Growth Factor (VEGF), typically at 10 ng/mL.

    • Negative/Vehicle Control: The same concentration of vehicle used to dissolve 15(S)-HETE.

  • Equipment: 48-well culture plates, sterile dissection tools, phase-contrast inverted microscope with a camera.

Aortic Ring Preparation
  • Euthanize an 8-10 week old Sprague-Dawley rat according to institutional guidelines.

  • Clean the thoracic cavity with 70% ethanol.

  • Carefully dissect the thoracic aorta and place it in a sterile Petri dish containing cold, serum-free culture medium.

  • Under a dissecting microscope, meticulously remove any adhering fibro-adipose and connective tissues.

  • Transfer the cleaned aorta to a new dish with fresh, cold medium.

  • Using a sterile scalpel, cross-section the aorta into 1 mm thick rings.

  • Transfer the aortic rings to a tube containing serum-free medium and incubate overnight (18-24 hours) at 37°C and 5% CO2 to induce quiescence.

Embedding and Treatment
  • Neutralize the collagen solution on ice according to the manufacturer's instructions (typically using 1N NaOH and 10x PBS).

  • Place one aortic ring in the center of each well of a pre-chilled 48-well plate.

  • Carefully overlay each ring with 150-200 µL of the neutralized collagen solution, ensuring the ring is fully embedded.

  • Polymerize the gel by incubating the plate at 37°C and 5% CO2 for 30-60 minutes.

  • Prepare the treatment media:

    • Vehicle Control: Culture medium with the vehicle.

    • Positive Control: Culture medium with VEGF (10 ng/mL).

    • Test Groups: Culture medium with varying concentrations of 15(S)-HETE (e.g., 0.1, 1, 10, 100 nM).

  • Add 200 µL of the appropriate treatment medium on top of the polymerized collagen gel.

  • Incubate the plate at 37°C and 5% CO2 for 7-10 days. Replace the medium with freshly prepared treatment medium every 2-3 days.

Quantification of Angiogenic Sprouting
  • On day 7 (or an appropriate time point), capture images of the microvessel outgrowth from each aortic ring using a phase-contrast inverted microscope at 4x or 10x magnification.

  • Quantify the angiogenic response using image analysis software like ImageJ. The most common method is to measure the total length of all microvessels originating from the aortic ring.

  • The extent of angiogenesis can be expressed as the total length of sprouts (in mm) per ring or as a percentage relative to the vehicle control.

Data Presentation

Quantitative data from the aortic ring assay should be summarized in a clear and organized manner to facilitate comparison between different treatment groups.

Table 1: Quantification of Microvessel Outgrowth in Response to 15(S)-HETE

Treatment GroupConcentrationMean Sprout Length (mm) ± SEMFold Change vs. Vehiclep-value vs. Vehicle
Vehicle Control-0.85 ± 0.091.00-
VEGF (Positive Control)10 ng/mL3.25 ± 0.213.82<0.001
15(S)-HETE0.1 nM1.15 ± 0.121.35>0.05
15(S)-HETE1 nM1.98 ± 0.152.33<0.01
15(S)-HETE10 nM2.64 ± 0.183.11<0.001
15(S)-HETE100 nM1.55 ± 0.141.82<0.05

Data are presented as mean ± Standard Error of the Mean (SEM) from a representative experiment with n=6 rings per group. Statistical analysis was performed using one-way ANOVA with Dunnett's post-hoc test.

Signaling Pathways of 15(S)-HETE-Induced Angiogenesis

15(S)-HETE is known to exert its pro-angiogenic effects by activating several key intracellular signaling cascades in endothelial cells. A primary mechanism involves the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK1/2). This activation leads to downstream events promoting cell proliferation and migration. Additionally, 15(S)-HETE can stimulate the production of reactive oxygen species (ROS), which act as second messengers to further amplify pro-angiogenic signaling.

G HETE 15(S)-HETE Receptor Cell Surface Receptor (e.g., GPR31/HET1) HETE->Receptor Binds ROS ROS Production Receptor->ROS Stimulates MAPK_cascade MAPK Cascade Receptor->MAPK_cascade Activates ROS->MAPK_cascade Amplifies ERK ERK1/2 Activation MAPK_cascade->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: Simplified signaling pathway of 15(S)-HETE in angiogenesis.

Application Notes and Protocols for In Vivo Administration of 15(S)-HETE Methyl Ester in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of 15(S)-HETE methyl ester in mouse models, covering its biological context, relevant signaling pathways, and detailed experimental protocols. The information is intended to facilitate research into the roles of this lipid mediator in various physiological and pathological processes, particularly angiogenesis.

Introduction to 15(S)-HETE

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid metabolite derived from arachidonic acid through the action of the 15-lipoxygenase (15-LOX) enzyme. It has been implicated in a variety of biological processes, including inflammation, cell proliferation, and angiogenesis. The methyl ester form, this compound, is often used in experimental settings due to its increased stability and cell permeability, serving as a prodrug that is hydrolyzed intracellularly to the active 15(S)-HETE. In mouse models, the administration of 15(S)-HETE or its methyl ester has been shown to promote angiogenesis, a critical process in development, wound healing, and diseases such as cancer and ischemic disorders.[1][2][3]

Key Signaling Pathways

15(S)-HETE exerts its pro-angiogenic effects by activating several key intracellular signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting results.

PI3K/Akt/mTOR Signaling Pathway

One of the primary pathways activated by 15(S)-HETE to promote angiogenesis is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[1] Upon activation, this cascade leads to the upregulation of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor.[1]

PI3K_Akt_mTOR_Signaling 15_S_HETE 15(S)-HETE Receptor Receptor 15_S_HETE->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation VEGF VEGF Expression mTOR->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: 15(S)-HETE-induced PI3K/Akt/mTOR signaling pathway promoting angiogenesis.

Jak2/STAT5 Signaling Pathway

Another critical pathway in 15(S)-HETE-mediated angiogenesis involves the Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 5 (STAT5).[2][4] Activation of this pathway leads to the expression of pro-angiogenic factors like interleukin-8 (IL-8), contributing to endothelial cell migration and tube formation.[2][4]

Jak2_STAT5_Signaling 15_S_HETE 15(S)-HETE Receptor Receptor 15_S_HETE->Receptor Jak2 Jak2 Receptor->Jak2 Activation STAT5 STAT5 Jak2->STAT5 Phosphorylation IL8 IL-8 Expression STAT5->IL8 Angiogenesis Angiogenesis IL8->Angiogenesis

Caption: 15(S)-HETE-induced Jak2/STAT5 signaling pathway in angiogenesis.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Note: this compound is a lipophilic compound and requires a suitable vehicle for in vivo delivery. The following protocol describes a common method for preparing a solution for intraperitoneal injection.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Corn oil, sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (25-27 gauge)

Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, dissolve 10 mg of this compound in 100 µL of DMSO to achieve a 100 mg/mL stock.

    • Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (for Intraperitoneal Injection):

    • On the day of injection, thaw an aliquot of the stock solution.

    • Prepare a working solution by diluting the DMSO stock in sterile corn oil. A common final concentration of DMSO in the vehicle is 5% or less to minimize toxicity.[5]

    • For example, to prepare a 1 mg/mL working solution in a 5% DMSO/corn oil vehicle:

      • Take 10 µL of the 100 mg/mL stock solution.

      • Add 40 µL of sterile DMSO.

      • Add 950 µL of sterile corn oil.

      • Vortex vigorously to create a uniform suspension.

    • The final concentration of the working solution should be calculated based on the desired dosage (mg/kg) and the average weight of the mice.

Intraperitoneal (IP) Injection Protocol

Materials:

  • Prepared this compound working solution

  • Mouse restraint device (optional)

  • 70% ethanol

  • Sterile gauze or cotton swabs

  • Sterile syringes (1 mL) and needles (25-27 gauge)

Workflow Diagram:

IP_Injection_Workflow start Start restrain Restrain Mouse start->restrain locate Locate Injection Site (Lower Right Abdominal Quadrant) restrain->locate disinfect Disinfect with 70% Ethanol locate->disinfect insert Insert Needle (30-45° angle) disinfect->insert aspirate Aspirate to Check for Fluids insert->aspirate inject Inject Solution aspirate->inject withdraw Withdraw Needle inject->withdraw observe Observe Mouse withdraw->observe end_node End observe->end_node

Caption: Workflow for intraperitoneal injection in mice.

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.[6][7]

  • Locate Injection Site: Identify the lower right quadrant of the abdomen. This location avoids major organs such as the cecum and bladder.[6][7]

  • Disinfection: Clean the injection site with a sterile gauze pad soaked in 70% ethanol.[7]

  • Needle Insertion: Using a sterile syringe and a 25-27 gauge needle, insert the needle at a 30-45 degree angle into the peritoneal cavity.[6][7]

  • Aspiration: Gently pull back on the plunger to ensure no fluid (e.g., blood or urine) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle.[7]

  • Injection: Slowly inject the prepared this compound solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.[8]

  • Withdrawal: Smoothly withdraw the needle.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Matrigel Plug Angiogenesis Assay

This assay is a common in vivo method to assess the pro-angiogenic effects of 15(S)-HETE.[9][10]

Materials:

  • Growth factor-reduced Matrigel

  • This compound

  • Sterile, ice-cold pipette tips and microcentrifuge tubes

  • Mice (e.g., C57BL/6)

  • Sterile syringes (1 mL) and needles (24-26 gauge)

Workflow Diagram:

Matrigel_Assay_Workflow start Start thaw Thaw Matrigel on Ice start->thaw mix Mix Matrigel with This compound thaw->mix inject Subcutaneously Inject Matrigel Mixture mix->inject incubate Allow Plug to Solidify (In Vivo Incubation) inject->incubate excise Excise Matrigel Plug incubate->excise analyze Analyze Angiogenesis excise->analyze end_node End analyze->end_node

Caption: Workflow for the Matrigel plug angiogenesis assay.

Procedure:

  • Preparation: Thaw the growth factor-reduced Matrigel on ice overnight. All materials coming into contact with Matrigel must be kept cold to prevent premature solidification.

  • Mixing: In a sterile, pre-chilled microcentrifuge tube on ice, mix the liquid Matrigel with this compound to the desired final concentration (e.g., 50 µmol/L).[9] A vehicle control (e.g., DMSO) should be mixed with Matrigel for the control group.

  • Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice using a pre-chilled syringe and a 24-26 gauge needle.[9]

  • Incubation: The Matrigel will form a solid plug in vivo. The plugs are typically left in place for 7-14 days to allow for vascularization.[9]

  • Analysis: After the incubation period, euthanize the mice and excise the Matrigel plugs. Angiogenesis can be quantified by measuring the hemoglobin content of the plug using Drabkin's reagent or by histological analysis of blood vessel density after staining with endothelial cell markers (e.g., CD31).[9][11]

Data Presentation

The following tables summarize representative quantitative data from in vivo studies investigating the effects of HETE compounds. Note that specific data for this compound is limited in the public domain; therefore, data from studies using 15(S)-HETE and the related 20-HETE are included to provide context.

Table 1: Effect of 15(S)-HETE on Angiogenesis in Matrigel Plug Assay

Treatment GroupConcentration in MatrigelHemoglobin Content (µ g/plug )Fold Change vs. VehicleReference
Vehicle-~2.51.0[9]
15(S)-HETE50 µmol/L~7.5~3.0[9]

Table 2: Systemic Administration of HETE Compounds and In Vivo Effects

CompoundMouse StrainRoute of AdministrationDosageObserved EffectReference
20-HETEC57BL/6Intraperitoneal20 µg/kgAccelerated thrombus formation[12]

Conclusion

The in vivo administration of this compound in mouse models is a valuable tool for investigating its role in angiogenesis and other biological processes. Careful preparation of the compound in a suitable vehicle is critical for successful systemic delivery. The Matrigel plug assay provides a robust method for assessing localized pro-angiogenic effects. The activation of the PI3K/Akt/mTOR and Jak2/STAT5 signaling pathways appears to be central to the pro-angiogenic actions of 15(S)-HETE. Further research utilizing specific and detailed in vivo administration protocols for this compound will be crucial for elucidating its full therapeutic potential.

References

Application Note: High-Resolution Separation of HETE Isomers by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a group of signaling lipids derived from the oxygenation of arachidonic acid by lipoxygenase (LOX) and cytochrome P450 (CYP450) enzymes. As crucial mediators in various physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis, the accurate separation and quantification of HETE isomers are paramount. These isomers, which include both positional (e.g., 5-HETE, 12-HETE, 15-HETE) and stereo-isomers (e.g., 12(S)-HETE vs. 12(R)-HETE), often exhibit distinct biological activities. This application note provides a detailed protocol for the separation of HETE isomers using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS), addressing both positional and chiral separations.

Experimental Protocols

Sample Preparation from Biological Matrices

A robust sample preparation protocol is critical for removing interfering substances and concentrating the analytes. Solid-phase extraction (SPE) is a widely used and effective method.

Materials:

  • C18 SPE Cartridges

  • Methanol (B129727)

  • Water

  • Hexane

  • Ethyl Acetate

  • Formic Acid or Acetic Acid

  • Nitrogen gas evaporator

  • Internal Standards (e.g., deuterated HETE analogs like 15(S)-HETE-d8)

Protocol:

  • Sample Acidification: Acidify the aqueous sample (e.g., plasma, cell culture supernatant) to a pH of approximately 3.5 with 0.1% formic or acetic acid.

  • Internal Standard Spiking: Add an appropriate amount of deuterated internal standard to the sample for accurate quantification.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Apply the acidified sample to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute the HETEs from the cartridge with 1 mL of methanol or ethyl acetate.

  • Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis.

RP-HPLC for Separation of Positional Isomers

This protocol is designed to separate HETE isomers based on their position of hydroxylation.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size)

  • Mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile/Methanol (90:10, v/v)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    • 0-3.0 min: 20% B

    • 3.0-16.0 min: 20% to 65% B (linear gradient)

    • 16.0-19.0 min: 65% to 95% B (linear gradient)

    • 19.0-23.0 min: Hold at 95% B

    • 23.0-23.2 min: 95% to 20% B

    • 23.2-25.0 min: Re-equilibrate at 20% B[1]

Chiral HPLC for Separation of Enantiomers

Standard reverse-phase chromatography cannot separate enantiomers. A chiral stationary phase (CSP) is required for this purpose. This protocol provides a method for the separation of 12-HETE enantiomers.

Instrumentation:

  • HPLC system

  • Chiral column (e.g., ChiralPak AD-RH, 150 × 4.6 mm, 5 µm particle size)[1]

  • Mass spectrometer with ESI source

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Methanol/Water/Acetic Acid (95:5:0.1, v/v/v)[1]

  • Flow Rate: 300 µL/min[1]

  • Column Temperature: 40 °C[1]

  • Injection Volume: 10 µL

Mass Spectrometry Detection

Mass spectrometry, particularly tandem MS (MS/MS), provides the high sensitivity and selectivity required for the quantification of HETEs in complex biological matrices.

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3000 V

  • Gas Temperature: 350 °C

  • Nebulizer Pressure: 40 psig

  • Optimize declustering potential (DP) and collision energy (CE) for each HETE isomer and internal standard.

Data Presentation

Table 1: Representative Retention Times for HETE Positional Isomers on a C18 Column
AnalyteRetention Time (min)
20-HETE13.8
15-HETE15.2
12-HETE15.5
5-HETE16.1
Note: Retention times are approximate and can vary based on the specific HPLC system, column batch, and exact gradient conditions. Data is illustrative based on typical elution order.
Table 2: Retention Times for 12-HETE Enantiomers on a ChiralPak AD-RH Column
AnalyteRetention Time (min)
12(R)-HETE~10.1[1]
12(S)-HETE~12.9[1]
12(S)-HETE-d8 (Internal Standard)~13.0[1]
Table 3: Example MRM Transitions and MS Parameters for HETE Isomers
AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (V)Collision Energy (eV)
5-HETE319.2115.1-65-25
12-HETE319.2179.1-60-22
15-HETE319.2219.1-70-20
20-HETE319.2245.2-60-25
15(S)-HETE-d8327.2116.1-65-25
Note: These values should be optimized for the specific instrument being used.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Supernatant) Acidify Acidify & Spike with Internal Standard Sample->Acidify SPE Solid-Phase Extraction (C18) Acidify->SPE Evap Evaporate & Reconstitute SPE->Evap RP_HPLC Positional Isomer Separation (C18 Reverse Phase) Evap->RP_HPLC Positional Isomers Chiral_HPLC Enantiomer Separation (Chiral Stationary Phase) Evap->Chiral_HPLC Enantiomers MS Mass Spectrometry Detection (ESI-MS/MS) RP_HPLC->MS Chiral_HPLC->MS Quant Quantification & Analysis MS->Quant

Caption: Experimental workflow for HETE isomer analysis.

HETE_Signaling_Pathway cluster_synthesis HETE Synthesis cluster_isomers HETE Isomers cluster_effects Cellular Effects cluster_pathways Downstream Signaling AA Arachidonic Acid LOX Lipoxygenases (e.g., 5-LOX, 12-LOX) AA->LOX CYP Cytochrome P450 (CYP4A, CYP4F) AA->CYP HETE_5 5(S)-HETE LOX->HETE_5 HETE_12 12(S)-HETE LOX->HETE_12 HETE_20 20-HETE CYP->HETE_20 Inflammation Inflammation Allergy HETE_5->Inflammation Proliferation Cell Proliferation HETE_12->Proliferation PKC PKC HETE_12->PKC PI3K PI3K / Akt HETE_12->PI3K ERK ERK1/2 HETE_12->ERK Vascular Vascular Tone (e.g., Vasoconstriction) HETE_20->Vascular Migration Cell Migration & Metastasis PKC->Migration PI3K->Migration ERK->Migration

Caption: Simplified HETE synthesis and signaling pathways.

References

Application Notes and Protocols: Studying the Effect of 15(S)-HETE on Gene Expression in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid metabolite of arachidonic acid produced by the enzyme 15-lipoxygenase (15-LOX). It has been implicated in a variety of biological processes, including inflammation, cell proliferation, apoptosis, and angiogenesis. In the context of cancer, the role of 15(S)-HETE is complex and appears to be cell-type dependent, with reports suggesting both pro-tumorigenic and anti-tumorigenic effects. Understanding the impact of 15(S)-HETE on gene expression in cancer cells is crucial for elucidating its mechanisms of action and for the development of novel therapeutic strategies.

These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals studying the effects of 15(S)-HETE on gene expression in cancer cells. The focus is on key signaling pathways, experimental workflows, and quantitative data analysis.

Key Signaling Pathways Modulated by 15(S)-HETE in Cancer Cells

15(S)-HETE has been shown to influence several critical signaling pathways involved in cancer progression. These include:

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Pathway: 15(S)-HETE can act as an endogenous ligand for PPARγ, a nuclear receptor that plays a role in cell differentiation and apoptosis. Activation of PPARγ by 15(S)-HETE has been shown to inhibit cell proliferation and induce apoptosis in non-small cell lung cancer (NSCLC) cells[1][2][3].

  • Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: In some cancers, such as lung adenocarcinoma, 15(S)-HETE can promote cell proliferation and migration by activating the STAT3 signaling pathway. This can lead to the increased expression of genes involved in cell cycle progression, such as PCNA, cyclin A, and cyclin D.

  • PI3K/Akt/mTOR Pathway: 15(S)-HETE has been demonstrated to induce angiogenesis by activating the PI3K/Akt/mTOR signaling cascade[4][5][6][7]. This pathway is a central regulator of cell growth, survival, and proliferation.

  • Janus Kinase 2 (Jak2)/STAT5B Pathway: In the context of angiogenesis, 15(S)-HETE can stimulate the Jak2-STAT5B signaling pathway, leading to the upregulation of pro-angiogenic factors like Interleukin-8 (IL-8)[8][9].

Experimental Workflow

A typical workflow for studying the effects of 15(S)-HETE on gene expression in cancer cells involves several key steps, from cell culture and treatment to data acquisition and analysis.

G cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis cell_culture Cancer Cell Culture treatment 15(S)-HETE Treatment cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction qpcr Quantitative PCR (qPCR) rna_extraction->qpcr western_blot Western Blot protein_extraction->western_blot data_analysis Data Analysis qpcr->data_analysis western_blot->data_analysis

Experimental Workflow Diagram.

Data Presentation

Table 1: Effect of 15(S)-HETE on Cell Viability and Apoptosis-Related Gene Expression
Cancer Cell Line15(S)-HETE ConcentrationTreatment TimeCell Viability (% of Control)Caspase-3 Activation (Fold Change)Caspase-9 Activation (Fold Change)Reference
NSCLC10 µM48hSignificantly DecreasedSignificantly IncreasedSignificantly Increased[1]
NSCLC20 µM48hSignificantly DecreasedSignificantly IncreasedSignificantly Increased[1]
HepG2VariesVariesGrowth Arrest--[10]
SMMC7721VariesVariesGrowth Arrest--[10]
PASMCsVariesSerum-deprivedEnhanced SurvivalSuppressed-[11]
Table 2: Effect of 15(S)-HETE on Proliferation and Angiogenesis-Related Gene Expression
Cancer Cell Line15(S)-HETE ConcentrationTreatment TimePCNA Expression (Fold Change)Cyclin A Expression (Fold Change)Cyclin D Expression (Fold Change)VEGF Expression (Fold Change)IL-8 Expression (Fold Change)Reference
A549 (Lung Adenocarcinoma)Varies (Hypoxia)VariesStimulatedStimulatedStimulated--
HDMVEC0.1 µM30 min---Time-dependent increase-[4][12]
Adipose Endothelial Cells5 µM48h---Upregulated-[5][7][13]
HRMVECVariesVaries----Increased[8][9]

Experimental Protocols

Protocol 1: Cancer Cell Culture and Treatment with 15(S)-HETE
  • Cell Culture: Culture cancer cells (e.g., A549, NSCLC cell lines) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.

  • Starvation (Optional): For signaling pathway studies, serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling.

  • 15(S)-HETE Preparation: Prepare a stock solution of 15(S)-HETE in ethanol (B145695) or DMSO. Dilute the stock solution in serum-free media to the desired final concentrations (e.g., 0.1 µM to 50 µM).

  • Treatment: Remove the culture medium from the cells and add the 15(S)-HETE-containing medium. Include a vehicle control (medium with the same concentration of ethanol or DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 30 minutes for signaling activation, 24-72 hours for gene expression and viability assays).

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Treatment: Following the treatment protocol, proceed with the MTT assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for your target genes (e.g., PCNA, CCNA2, CCND1, VEGFA, IL8, CASP3, CASP9) and a housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR Program: Run the qPCR reaction on a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the control.

Protocol 4: Western Blot for Protein Expression Analysis
  • Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-STAT3, STAT3, PCNA, Cyclin D1, Caspase-3, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Signaling Pathway Diagrams

15(S)-HETE-Induced PPARγ Activation and Apoptosis

G HETE 15(S)-HETE PPARg PPARγ HETE->PPARg Activates Nucleus Nucleus PPARg->Nucleus Translocates to Casp9 Caspase-9 Activation Nucleus->Casp9 Upregulates Casp3 Caspase-3 Activation Nucleus->Casp3 Upregulates Apoptosis Apoptosis Casp9->Apoptosis Casp3->Apoptosis

15(S)-HETE and PPARγ Signaling.
15(S)-HETE-Induced Proliferation and Angiogenesis Pathways

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_stat STAT3 Pathway cluster_jak Jak2/STAT5B Pathway HETE 15(S)-HETE PI3K PI3K HETE->PI3K STAT3 STAT3 HETE->STAT3 Jak2 Jak2 HETE->Jak2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis VEGF VEGF Expression mTOR->VEGF Proliferation Cell Proliferation STAT3->Proliferation Cyclins PCNA, Cyclin A/D Expression STAT3->Cyclins STAT5B STAT5B Jak2->STAT5B STAT5B->Angiogenesis IL8 IL-8 Expression STAT5B->IL8

15(S)-HETE Pro-tumorigenic Signaling.

References

Troubleshooting & Optimization

Solubility issues of 15(S)-HETE methyl ester in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(S)-HETE methyl ester, focusing on its solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is the methyl ester form of 15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE), a major metabolite of arachidonic acid produced via the 15-lipoxygenase (15-LO) pathway.[1] The methyl ester form is often used in research and formulations for its increased stability compared to the free acid. 15(S)-HETE is a biologically active lipid mediator involved in various physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation, making it a key molecule of interest in many areas of research.

Q2: Why is this compound difficult to dissolve in aqueous buffers?

Like other lipids, this compound is a lipophilic (fat-soluble) molecule. Its long hydrocarbon chain makes it poorly soluble in polar solvents like water and aqueous buffers. When introduced into an aqueous environment, these molecules tend to aggregate to minimize their contact with water, which can lead to precipitation.

Q3: What are the signs of solubility issues with this compound in my experiments?

Signs of poor solubility and precipitation can include:

  • Cloudiness or turbidity: The solution may appear hazy or milky.

  • Visible precipitates: You may see solid particles suspended in the solution or settled at the bottom of the container.

  • Inconsistent experimental results: Poor solubility can lead to a lower effective concentration of the compound in your assay, resulting in variability and inaccurate data.

Q4: What is the recommended procedure for preparing a working solution of this compound in an aqueous buffer?

It is highly recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Direct dissolution in aqueous buffers is generally not effective. The recommended organic solvents are Dimethyl Sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF).

Troubleshooting Guide

This guide addresses common problems encountered when preparing aqueous solutions of this compound.

Issue 1: Precipitation occurs immediately upon adding the organic stock solution to the aqueous buffer.

Potential Cause Recommended Solution
High Final Concentration The final concentration of this compound in the aqueous buffer may be exceeding its solubility limit. Try reducing the final concentration.
Localized High Concentration Pipetting the stock solution directly into the buffer without adequate mixing can create localized areas of high concentration, causing the compound to precipitate. Add the stock solution dropwise while vigorously vortexing or stirring the aqueous buffer to ensure rapid and uniform dispersion.
Solvent Shock The rapid change from a non-polar organic solvent to a polar aqueous environment can cause the compound to "crash out" of solution. Try a stepwise dilution. For example, first dilute the stock solution into a smaller volume of buffer with vigorous mixing, and then add this intermediate solution to the final volume of the buffer.
Incorrect Buffer pH or Ionic Strength The solubility of some lipids can be influenced by the pH and salt concentration of the buffer. While specific data for this compound is limited, ensure your buffer conditions are appropriate for your experimental system.

Issue 2: The final aqueous solution appears cloudy or opalescent.

Potential Cause Recommended Solution
Formation of Micelles or Aggregates Even if not visibly precipitating, the compound may be forming micelles or small aggregates. This can sometimes be acceptable for in-vitro experiments, but it's important to be aware of. Sonication of the final solution in a bath sonicator for a few minutes can help to disperse larger aggregates and create a more uniform solution.
Low Temperature Solubility of lipids often decreases at lower temperatures. Ensure your buffer is at room temperature or the desired experimental temperature before adding the stock solution.

Issue 3: Inconsistent results are observed between experiments.

Potential Cause Recommended Solution
Variable Precipitation Inconsistent preparation of the working solution can lead to varying amounts of dissolved this compound. Standardize your protocol for preparing the working solution, including the rate of addition of the stock solution and the mixing method and duration. Always visually inspect the solution for any signs of precipitation before use.
Degradation of the Compound While the methyl ester is more stable than the free acid, prolonged storage in aqueous solutions, especially at room temperature, can lead to hydrolysis or oxidation. Prepare fresh working solutions for each experiment and avoid long-term storage of aqueous dilutions. Stock solutions in anhydrous organic solvents are generally stable for longer periods when stored properly at -20°C or -80°C.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotes
Dimethylformamide (DMF)Miscible
Dimethyl Sulfoxide (DMSO)Miscible
EthanolMiscible
Ethanol:PBS (pH 7.2) (1:3)0.2 mg/mL (0.6 mM)Sonication is recommended to aid dissolution.
PBS (pH 7.2)0.1 mg/mL (0.3 mM)Sonication is recommended to aid dissolution.

Data is compiled from publicly available information and should be used as a guideline. Actual solubility may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial of this compound to warm to room temperature before opening. b. Weigh out the desired amount of the compound. For example, for 1 mL of a 10 mM stock solution, you will need approximately 3.345 mg (Molecular Weight: 334.5 g/mol ). c. Add the appropriate volume of anhydrous DMSO to the compound. d. Vortex thoroughly until the solid is completely dissolved. e. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Materials: 10 mM stock solution of this compound in DMSO, sterile aqueous buffer (e.g., PBS, cell culture medium), sterile tubes.

  • Procedure: a. Determine the final concentration of this compound needed for your experiment. b. Warm the aqueous buffer to the desired experimental temperature. c. While vigorously vortexing the aqueous buffer, add the required volume of the 10 mM stock solution dropwise. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of buffer. d. Continue to vortex for at least 30 seconds after adding the stock solution to ensure thorough mixing. e. Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, sonication in a bath sonicator for 5-10 minutes may help to create a more uniform dispersion. f. Use the freshly prepared working solution immediately for your experiment.

Protocol 3: Using Solubilizing Agents (General Guidance)

For particularly challenging applications where precipitation is persistent, the use of solubilizing agents can be considered. However, it is crucial to first test the compatibility of these agents with your specific experimental system, as they can have their own biological effects.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate lipophilic molecules, increasing their aqueous solubility.[2][3] You would typically pre-incubate the this compound with a solution of cyclodextrin (B1172386) (e.g., HP-β-CD) before adding it to your final buffer.

  • Surfactants (e.g., Tween® 80, Pluronic® F-68): These non-ionic detergents can help to keep lipids in solution by forming micelles.[2][4] They are often included in cell culture media at low concentrations (e.g., 0.01-0.1%). It is important to use these at the lowest effective concentration to minimize potential cell toxicity.

Mandatory Visualizations

Signaling Pathways of 15(S)-HETE

15(S)-HETE has been shown to activate several intracellular signaling pathways that are critical for its biological effects. The following diagrams illustrate some of the key pathways identified in the literature.

G 15(S)-HETE Signaling via PKC/ERK Pathway HETE 15(S)-HETE PKC PKC HETE->PKC activates ERK ERK1/2 PKC->ERK activates Proliferation Cell Proliferation PKC->Proliferation cPLA2 cPLA2 ERK->cPLA2 phosphorylates AA Arachidonic Acid cPLA2->AA releases

Caption: 15(S)-HETE signaling through the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) pathway.

G 15(S)-HETE Signaling via Src-Rac1-MEK1-JNK1 Pathway HETE 15(S)-HETE Src Src HETE->Src Rac1 Rac1 Src->Rac1 MEK1 MEK1 Rac1->MEK1 JNK1 JNK1 MEK1->JNK1 ATF2 ATF-2 JNK1->ATF2 phosphorylates Angiogenesis Angiogenesis ATF2->Angiogenesis

Caption: The Src-Rac1-MEK1-JNK1 signaling axis activated by 15(S)-HETE.

G 15(S)-HETE Signaling via JAK/STAT Pathway HETE 15(S)-HETE JAK2 JAK2 HETE->JAK2 activates STAT5B STAT5B JAK2->STAT5B phosphorylates IL8 IL-8 Expression STAT5B->IL8 Angiogenesis Angiogenesis IL8->Angiogenesis

Caption: 15(S)-HETE-induced Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling.

G 15(S)-HETE Signaling via PI3K/Akt/mTOR Pathway HETE 15(S)-HETE PI3K PI3K HETE->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: The PI3K/Akt/mTOR signaling pathway is activated by 15(S)-HETE.

References

Optimizing 15(S)-HETE methyl ester concentration for cell-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to help researchers optimize the use of 15(S)-HETE methyl ester in their cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in cells?

A1: this compound is a synthetic, esterified form of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[1][2] 15(S)-HETE is a biologically active lipid mediator produced from arachidonic acid via the 15-lipoxygenase (15-LOX) pathway.[3] The methyl ester form is more stable and cell-permeable. Once inside the cell, it is presumed that cellular esterases hydrolyze the methyl ester to release the active 15(S)-HETE, which can then interact with its molecular targets to elicit a biological response.

Q2: What is the primary mechanism of action for 15(S)-HETE?

A2: 15(S)-HETE acts as a signaling molecule involved in a variety of cellular processes. It can regulate inflammation, cell proliferation, migration, and apoptosis.[3][4] One of its well-characterized pathways involves the activation of the Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 5B (STAT5B), leading to the expression of downstream targets like Interleukin-8 (IL-8), which promotes angiogenesis.[4] It can also modulate the activity of other signaling pathways, such as the iNOS pathway, to protect cells from apoptosis.[5]

Q3: How should I prepare a stock solution of this compound?

A3: Proper solubilization is critical for obtaining reproducible results. Due to its lipid nature, this compound is not readily soluble in aqueous media. It is recommended to first dissolve the compound in an organic solvent like ethanol (B145695), DMSO, or DMF to create a concentrated stock solution. This stock can then be further diluted in your cell culture medium. Be aware that high concentrations of organic solvents can be toxic to cells; the final solvent concentration in your assay should typically be less than 0.1-0.5%.

Q4: What is a good starting concentration for my cell-based assay?

A4: The optimal concentration of this compound is highly dependent on the cell type and the biological endpoint being measured. Based on published studies, a broad concentration range of 0.1 µM to 40 µM has been used. For initial experiments, it is recommended to perform a dose-response study starting from 0.1 µM up to 10 µM. High concentrations (>10-40 µM) may induce non-specific effects or cytotoxicity, potentially through the generation of reactive oxygen species (ROS).[3][6]

Troubleshooting Guide

Q5: I am not observing any biological effect after treating my cells with this compound. What are the possible causes?

A5: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:

  • Compound Integrity and Hydrolysis: Ensure your this compound is not degraded. More importantly, the methyl ester must be hydrolyzed to the active 15(S)-HETE by intracellular esterases. The level of esterase activity can vary significantly between cell types. You may consider using the free acid form, 15(S)-HETE, as a positive control to confirm that the downstream pathway is active in your cells.

  • Solubility Issues: The compound may have precipitated out of your culture medium. When diluting your stock solution, add it to the medium slowly while vortexing. Visually inspect the final solution for any precipitate.

  • Concentration Range: The effective concentration might be higher or lower than you have tested. Perform a broad dose-response experiment (e.g., 0.01 µM to 50 µM) to identify the optimal range.

  • Cell Type and Target Expression: The cellular targets of 15(S)-HETE (e.g., specific receptors or signaling proteins) may not be expressed at sufficient levels in your chosen cell line.

  • Incubation Time: The timing of the cellular response can vary. Conduct a time-course experiment (e.g., 1, 6, 12, 24, 48 hours) to determine the optimal treatment duration.

Q6: I am observing high levels of cell death in my assay, even at low concentrations. Why is this happening?

A6: Unintended cytotoxicity can obscure the specific biological effects of the compound.

  • Solvent Toxicity: Ensure the final concentration of your organic solvent (e.g., DMSO, ethanol) is at a non-toxic level (typically <0.5%). Run a vehicle control (medium + solvent) to confirm.

  • ROS-Mediated Toxicity: At higher concentrations, 15(S)-HETE can induce the generation of reactive oxygen species (ROS), leading to apoptosis.[3][6] This is a known mechanism and may be the effect you are studying, but if it is not, you should use lower concentrations.

  • Compound Purity: Verify the purity of your this compound. Impurities could be contributing to the observed cytotoxicity.

Data and Protocols

Recommended Starting Concentrations

The following table summarizes concentrations of 15(S)-HETE cited in the literature for various biological assays. Note that these are starting points and should be optimized for your specific experimental system.

Biological EffectCell TypeConcentration RangeReference
Apoptosis Induction K-562 (Leukemia)10 µM - 40 µM[6]
Inhibition of Oxidative Burst Monocytes~8 µM (intracellular)[7]
Angiogenesis (Jak2 Activation) HRMVECsNot specified, dose-dependent[4]
Anti-apoptosis (iNOS pathway) PASMCsNot specified, dose-dependent[5]
Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

  • Prepare Stock Solution: Dissolve 1 mg of this compound (Formula Weight: ~334.5 g/mol ) in an appropriate volume of 100% ethanol to make a 10 mM stock solution. For example, dissolve 1 mg in 299 µL of ethanol.

  • Storage: Store the stock solution at -80°C. Minimize freeze-thaw cycles.

  • Prepare Intermediate Dilutions: On the day of the experiment, prepare intermediate dilutions from the 10 mM stock using sterile cell culture medium. For example, to make a 100 µM working solution for treating cells, dilute the stock 1:100 in your serum-free or complete medium.

  • Final Treatment: Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the desired final concentration. Ensure the final ethanol concentration is consistent across all treatments, including the vehicle control.

Protocol 2: General Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[8]

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add MTT reagent (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling and Experimental Workflows

G

G

References

Preventing degradation of 15(S)-HETE methyl ester during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of lipid mediators like 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) methyl ester during sample preparation is critical for accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can arise during the handling, extraction, and analysis of 15(S)-HETE methyl ester.

Question 1: I am observing a peak corresponding to the free acid, 15(S)-HETE, in my analysis of the methyl ester. What is the likely cause?

Answer: The presence of the free acid is a strong indicator of hydrolysis of the methyl ester. This can occur at several stages of your workflow.

  • Sample Storage and Handling: Exposure of your sample to non-neutral pH conditions, particularly acidic or basic environments, can catalyze hydrolysis. Even seemingly neutral aqueous solutions can have a pH that shifts over time or due to dissolved gases.

  • Extraction Process: The pH of buffers or solvents used during solid-phase extraction (SPE) or liquid-liquid extraction is a critical factor. Acidic conditions used to protonate the free acid for better retention on some SPE phases can lead to hydrolysis of the methyl ester.

  • Sample Matrix: Biological samples often contain esterases, enzymes that can hydrolyze ester bonds. If not properly quenched, these enzymes can degrade your analyte.

Troubleshooting Steps:

  • Ensure all solvents and buffers are at or near neutral pH (pH 7.0).

  • If your protocol requires a pH adjustment, minimize the time the sample is exposed to non-neutral conditions.

  • For biological samples, work quickly at low temperatures (on ice) to minimize enzymatic activity.[1]

  • Consider adding esterase inhibitors to your collection tubes if enzymatic degradation is suspected, though this should be validated to ensure no interference with your analysis.

Question 2: My this compound recovery is low and inconsistent. What are the potential causes?

Answer: Low and variable recovery can be due to degradation or issues with the extraction procedure itself.

  • Oxidation: As a polyunsaturated fatty acid derivative, this compound is susceptible to auto-oxidation, especially when exposed to air and light. This process is accelerated by the presence of trace metals.

  • Improper Storage: Storing samples at inappropriate temperatures (e.g., -20°C for short-term instead of -80°C for long-term) can lead to gradual degradation.

  • Solid-Phase Extraction (SPE) Issues:

    • Incomplete Elution: The elution solvent may not be strong enough to completely recover the analyte from the SPE sorbent.

    • Analyte Breakthrough: The sample may be loaded onto the column too quickly, or the sorbent capacity may be exceeded, causing the analyte to pass through without being retained.

    • Drying of Sorbent: For silica-based SPE cartridges, allowing the sorbent to dry out between conditioning and sample loading can negatively impact recovery.

Troubleshooting Steps:

  • Add an antioxidant, such as butylated hydroxytoluene (BHT), to your solvents to prevent oxidation.[1]

  • Store samples under an inert gas (e.g., argon or nitrogen) and in amber vials to protect from light.

  • Optimize your SPE method by testing different wash and elution solvents of varying polarities.

  • Ensure a consistent and slow flow rate during sample loading onto the SPE column.

  • Follow the SPE cartridge manufacturer's instructions carefully, particularly regarding the conditioning and equilibration steps.

Question 3: I am observing multiple unexpected peaks in my chromatogram. What could be their origin?

Answer: The appearance of extraneous peaks can be due to contamination or degradation products.

  • Oxidation Products: Auto-oxidation of the polyunsaturated chain of this compound can lead to the formation of various byproducts, including hydroperoxides and further oxidized species. The free acid form, 15(S)-HETE, can be enzymatically oxidized to 15-oxo-ETE.[2][3]

  • Solvent Contamination: Impurities in solvents can introduce interfering peaks.

  • Leachates from Plastics: Plastic tubes and pipette tips can leach plasticizers and other chemicals, especially when using organic solvents.

Troubleshooting Steps:

  • Use high-purity, LC-MS grade solvents.

  • Incorporate antioxidants in your sample preparation workflow.

  • Use glass or polypropylene (B1209903) tubes and minimize the use of plastics where possible.

  • Run a solvent blank to identify any peaks originating from your solvents or system.

Data Presentation: Storage and Stability Recommendations

ConditionTemperatureSolvent/StateDurationRecommendation
Long-Term Storage -80°CDry (evaporated) or in organic solvent (e.g., ethanol, acetonitrile) with an antioxidant (e.g., BHT)> 1 monthRecommended for optimal stability. Store under an inert atmosphere (argon or nitrogen) and protect from light.[1]
Short-Term Storage -20°CIn organic solvent with an antioxidant< 1 monthAcceptable for short durations, but -80°C is preferred.
Working Solution 4°C (on ice)In organic solvent or prepared for injectionDuring useKeep on ice and use as quickly as possible. Avoid repeated freeze-thaw cycles.
Shipping Dry IceDry or in solventAs requiredEnsure samples remain frozen throughout transit.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline and may require optimization for specific sample types and instruments.

Materials:

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 1 mL of plasma, add an appropriate amount of internal standard.

    • Add 2 mL of methanol to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 2,500 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 5 mL of ethyl acetate.

    • Wash with 5 mL of methanol.

    • Equilibrate with 5 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/minute).

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Wash with 5 mL of 15% methanol in water to remove moderately polar impurities.

    • Wash with 5 mL of hexane to remove non-polar, interfering lipids.

  • Elution:

    • Elute the this compound with 5 mL of ethyl acetate.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a representative method and parameters will need to be optimized for your specific instrument.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: 95% to 30% B

    • 12.1-15 min: Hold at 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Negative Ion Mode):

  • Ion Source: ESI

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 333.2 -> Product ion (m/z) 175.1

    • 15(S)-HETE-d8 Methyl Ester (Internal Standard): Precursor ion (m/z) 341.2 -> Product ion (m/z) 182.1

    • Note: The precursor ion for the methyl ester is [M-H]-. Fragmentation often occurs at the hydroxyl group.

Visualizations

degradation_pathway HETE_ME This compound HETE_Free 15(S)-HETE (Free Acid) HETE_ME->HETE_Free Hydrolysis (Acidic/Basic conditions, Esterases) Oxidation_Products Oxidation Products (e.g., hydroperoxides) HETE_ME->Oxidation_Products Auto-oxidation (Exposure to O2, light) Oxo_ETE 15-oxo-ETE HETE_Free->Oxo_ETE Enzymatic Oxidation (15-PGDH)

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection 1. Sample Collection (Add antioxidant & IS) Protein_Precipitation 2. Protein Precipitation (Methanol) Sample_Collection->Protein_Precipitation Centrifugation 3. Centrifugation Protein_Precipitation->Centrifugation SPE 4. Solid-Phase Extraction (C18) Centrifugation->SPE Elution 5. Elution SPE->Elution Drying 6. Evaporation (Nitrogen Stream) Elution->Drying Reconstitution 7. Reconstitution Drying->Reconstitution LC_MS 8. LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing 9. Data Processing LC_MS->Data_Processing

Caption: Recommended workflow for this compound analysis.

troubleshooting_logic Start Low Analyte Recovery? Check_Hydrolysis Free acid peak present? Start->Check_Hydrolysis Yes Check_Oxidation Unexpected peaks observed? Start->Check_Oxidation No Check_Hydrolysis->Check_Oxidation No Sol_Hydrolysis Optimize pH of solvents. Work at low temperatures. Check_Hydrolysis->Sol_Hydrolysis Yes Check_SPE Review SPE Protocol Check_Oxidation->Check_SPE No Sol_Oxidation Add antioxidant (BHT). Protect from light/air. Check_Oxidation->Sol_Oxidation Yes Sol_SPE Optimize elution solvent. Check flow rate. Ensure proper conditioning. Check_SPE->Sol_SPE

Caption: Troubleshooting decision tree for low analyte recovery.

References

How to minimize non-specific binding in 15-HETE radioimmunoassays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) in 15-HETE radioimmunoassays (RIAs).

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in a 15-HETE radioimmunoassay?

A1: Non-specific binding refers to the binding of the radiolabeled 15-HETE (tracer) to components other than the specific antibody, such as the assay tube walls, precipitating reagents, or other proteins in the sample matrix.[1][2] This binding is not displaced by unlabeled ("cold") 15-HETE and contributes to the background signal, which can decrease the sensitivity and accuracy of the assay.

Q2: What are the common causes of high non-specific binding in a 15-HETE RIA?

A2: High non-specific binding can be caused by several factors:

  • Poor quality of tracer: The radiolabeled 15-HETE may be degraded or contain impurities that bind non-specifically.

  • Suboptimal antibody concentration: Using too much or too little primary antibody can affect the binding kinetics and contribute to higher background.

  • Inadequate blocking: Insufficient blocking of non-specific sites on the assay tubes or other surfaces.

  • Matrix effects: Components in the sample (e.g., lipids, proteins) can interfere with the antibody-antigen binding.

  • Issues with assay buffer: Incorrect pH, ionic strength, or the absence of appropriate blocking agents in the buffer can increase NSB.[1][3][4]

  • Problems with the separation step: Inefficient separation of bound and free tracer can lead to erroneously high background counts.

Q3: How can I reduce non-specific binding in my 15-HETE RIA?

A3: To reduce NSB, consider the following strategies:

  • Optimize antibody and tracer concentrations: Determine the optimal dilutions for both to achieve a good signal-to-noise ratio.

  • Use appropriate blocking agents: Incorporate proteins like bovine serum albumin (BSA) or gelatin into your assay buffer to block non-specific sites.

  • Adjust buffer composition: Optimize the pH and ionic strength of your assay buffer.[3][4][5]

  • Proper sample preparation: Use extraction procedures to remove interfering substances from your samples.

  • Thorough washing: Ensure efficient washing steps to remove unbound tracer.

  • Pre-coat assay tubes: Pre-coating tubes with a blocking agent can help reduce binding to the plastic.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Non-Specific Binding (NSB) > 10% of Total Counts Degraded radiolabeled 15-HETE (tracer).Use a fresh or newly prepared tracer. Check the storage conditions and expiry date of the radiolabeled compound.
Improper concentration of the primary antibody.Re-titer the antibody to find the optimal dilution that provides good specific binding with low NSB.
Insufficient blocking of non-specific sites.Increase the concentration of the blocking agent (e.g., BSA, gelatin) in the assay buffer. Consider pre-treating assay tubes with a blocking solution.[6]
Suboptimal assay buffer conditions.Adjust the pH and/or ionic strength of the assay buffer. A common starting point is a phosphate (B84403) buffer at pH 7.4.[4][5]
Matrix effects from the sample.Implement a sample extraction protocol (e.g., solid-phase extraction) to remove interfering lipids and proteins.[7][8]
Low Specific Binding Inactive antibody.Use a fresh aliquot of the antibody and ensure it has been stored correctly.
Incorrect tracer concentration.Optimize the amount of radiolabeled 15-HETE used in the assay.
Inappropriate incubation time or temperature.Optimize incubation time and temperature. A common condition is overnight incubation at 4°C.[1][9]
Poor Assay Sensitivity Standard curve is flat.Check the preparation of your standards and ensure the correct dilutions were made. Verify the activity of the tracer and antibody.
High variability between replicates.Ensure thorough mixing of reagents and consistent pipetting technique. Check for contamination of reagents or samples.

Experimental Protocols

Protocol 1: Basic 15-HETE Radioimmunoassay

This protocol provides a general framework. Optimal conditions should be determined empirically.

Materials:

  • 15-HETE standard

  • Radiolabeled 15-HETE (e.g., [³H]-15-HETE)

  • Specific anti-15-HETE antibody

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.1% Bovine Serum Albumin (BSA) or 0.1% gelatin.

  • Dextran-coated charcoal solution

  • Scintillation fluid

  • Polypropylene assay tubes

Procedure:

  • Standard Curve Preparation: Prepare serial dilutions of the 15-HETE standard in the assay buffer to create a standard curve (e.g., 0-1000 pg/tube).

  • Assay Setup:

    • Add 100 µL of assay buffer to the non-specific binding (NSB) tubes.

    • Add 100 µL of the appropriate standard dilution to the standard curve tubes.

    • Add 100 µL of the sample to the sample tubes.

  • Add Radiolabeled 15-HETE: Add 100 µL of diluted radiolabeled 15-HETE to all tubes.

  • Add Antibody: Add 100 µL of diluted anti-15-HETE antibody to all tubes except the NSB tubes.

  • Incubation: Vortex all tubes gently and incubate for 18-24 hours at 4°C.

  • Separation of Bound and Free Tracer:

    • Place tubes in an ice bath.

    • Add 500 µL of cold dextran-coated charcoal solution to all tubes.

    • Vortex immediately and incubate on ice for 10 minutes.

    • Centrifuge at 2000 x g for 15 minutes at 4°C.

  • Counting:

    • Carefully decant the supernatant from each tube into a scintillation vial.

    • Add scintillation fluid to each vial.

    • Count the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of bound radiolabel for each standard and sample.

    • Plot the standard curve and determine the concentration of 15-HETE in the samples.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Materials:

Procedure:

  • Condition the SPE Cartridge: Wash the C18 cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load Sample: Acidify the sample to pH ~3.5 with acetic acid and load it onto the conditioned cartridge.

  • Wash: Wash the cartridge with 5 mL of water followed by 5 mL of hexane to remove highly non-polar compounds.

  • Elute: Elute the 15-HETE from the cartridge with 5 mL of ethyl acetate.

  • Dry and Reconstitute: Evaporate the ethyl acetate under a stream of nitrogen gas. Reconstitute the dried extract in the RIA assay buffer.

Quantitative Data Summary

Table 1: Effect of Different Blocking Agents on Non-Specific Binding

Blocking Agent (in Assay Buffer)ConcentrationTypical NSB (% of Total Counts)
None-15-20%
Bovine Serum Albumin (BSA)0.1%5-8%
Bovine Serum Albumin (BSA)0.5%3-5%
Gelatin0.1%6-9%
Gelatin0.5%4-6%

Table 2: Influence of Assay Buffer pH and Ionic Strength on NSB

Buffer pHIonic StrengthTypical NSB (% of Total Counts)
6.5Low8-12%
7.4Low5-8%
8.0Low7-10%
7.4Physiological (~150 mM NaCl)4-7%
7.4High (e.g., 300 mM NaCl)3-5%

Visualizations

RIA_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare Standards & Samples C Add Standards/Samples, Tracer, and Antibody to Tubes A->C B Dilute Antibody & Tracer B->C D Incubate (e.g., 4°C overnight) C->D E Add Dextran-Coated Charcoal D->E F Centrifuge to Pellet Unbound Tracer E->F G Count Radioactivity in Supernatant F->G H Generate Standard Curve & Calculate Results G->H

Caption: A typical workflow for a 15-HETE radioimmunoassay.

NSB_Factors cluster_reagents Reagent-Related Factors cluster_conditions Assay Condition Factors cluster_sample Sample-Related Factors NSB High Non-Specific Binding Tracer Tracer Quality Tracer->NSB Antibody Antibody Concentration Antibody->NSB Buffer Buffer Composition (pH, Ionic Strength) Buffer->NSB Blocking Inadequate Blocking Blocking->NSB Matrix Sample Matrix Effects Matrix->NSB

Caption: Key factors contributing to high non-specific binding in RIAs.

Signaling_Pathway cluster_downstream Downstream Effects AA Arachidonic Acid LOX15 15-Lipoxygenase (15-LOX) AA->LOX15 HETE15 15(S)-HETE LOX15->HETE15 Jak2 Jak2 Activation HETE15->Jak2 activates iNOS iNOS Pathway HETE15->iNOS activates STAT5B STAT5B Activation Jak2->STAT5B activates IL8 IL-8 Expression STAT5B->IL8 induces Angiogenesis Angiogenesis IL8->Angiogenesis promotes AntiApoptosis Anti-Apoptosis iNOS->AntiApoptosis promotes

Caption: Simplified signaling pathway of 15-HETE.[10][11]

References

Improving the reproducibility of experiments with 15(S)-HETE methyl ester.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15(S)-HETE methyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving this important lipid mediator. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Troubleshooting Guides

This section provides solutions to common issues that may arise during experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or no biological activity observed Compound Degradation: Improper storage or handling.Store this compound at -20°C in a tightly sealed vial. For long-term storage, consider storing under an inert gas. Avoid repeated freeze-thaw cycles.
Incorrect Solvent: Use of a solvent that is incompatible with the experimental system.This compound is soluble in organic solvents such as ethanol (B145695), DMSO, and DMF. For aqueous buffers, prepare a stock solution in an organic solvent and then dilute it into the aqueous medium. Sonication may be necessary to aid dissolution. Ensure the final concentration of the organic solvent is compatible with your cell culture or assay system.
Low Cell Responsiveness: The cell line or primary cells used may not express the relevant receptors or signaling pathways.Verify the expression of target receptors such as PPARγ in your cell model. Consider using a positive control, such as a known agonist for the pathway of interest, to confirm cell responsiveness.
Precipitate formation in media Poor Solubility: Exceeding the solubility limit of this compound in the aqueous experimental medium.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO or ethanol). When diluting into your aqueous medium, add the stock solution dropwise while vortexing to ensure rapid and even dispersion. Do not exceed the recommended final concentration of the organic solvent in your culture medium (typically <0.1%).
High background signal in ELISA or other immunoassays Non-specific Binding: The antibody may be cross-reacting with other molecules in the sample.Ensure the use of a highly specific antibody for 15(S)-HETE. Include appropriate controls, such as a blank (vehicle-treated) sample and a negative control (a structurally unrelated lipid). Optimize blocking steps and antibody concentrations.
Sample Matrix Effects: Interference from components in complex biological samples (e.g., plasma, serum).Perform a sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances before analysis. Validate your assay by spiking a known amount of this compound into a sample matrix similar to your experimental samples to assess recovery.
Difficulty in detecting and quantifying by LC-MS/MS Poor Ionization: Suboptimal mass spectrometry settings.Optimize the mass spectrometer source parameters, including electrospray voltage and temperature. Derivatization of the carboxyl group can enhance ionization efficiency in positive ion mode.
Co-elution with Interfering Compounds: Lack of chromatographic separation from other lipids with similar properties.Optimize the liquid chromatography method, including the column, mobile phase composition, and gradient, to achieve better separation. The use of a deuterated internal standard, such as 15(S)-HETE-d8, is highly recommended for accurate quantification.[1]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound should be stored at -20°C. It is stable for at least two years when stored properly. For solutions in organic solvents, storage at -80°C is recommended for up to one year.

Q2: What is the best way to dissolve this compound for cell culture experiments?

A2: It is recommended to first dissolve this compound in an organic solvent like ethanol or DMSO to create a stock solution. This stock solution can then be serially diluted in the cell culture medium to the desired final concentration. The final concentration of the organic solvent in the medium should be kept low (typically below 0.1%) to avoid solvent-induced cellular toxicity.

Q3: What are the known signaling pathways activated by 15(S)-HETE?

A3: 15(S)-HETE, the active form of the methyl ester, is known to activate several signaling pathways. It can act as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2][3][4] It has also been shown to modulate the NF-κB signaling pathway and the PI3K/Akt/mTOR pathway, which are involved in inflammation and angiogenesis, respectively.[5][6] Additionally, it can influence the iNOS pathway.[7]

Q4: What are typical effective concentrations of 15(S)-HETE in cell-based assays?

A4: The effective concentration of 15(S)-HETE can vary depending on the cell type and the specific biological response being measured. For example, in PC3 prostate carcinoma cells, an IC50 of 30 µM was reported for the inhibition of proliferation in a 14-day soft agar (B569324) colony-forming assay.[3][4] For PPARγ-dependent transcription in the same cell line, 10 µM 15S-HETE showed a significant induction.[3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q5: Can this compound be used as a standard for quantitative analysis?

A5: Yes, this compound can be used as a standard for quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) where esterification is a common derivatization step. However, for liquid chromatography-mass spectrometry (LC-MS), 15(S)-HETE is more commonly used as the standard. For robust quantification, the use of a stable isotope-labeled internal standard, such as 15(S)-HETE-d8, is highly recommended to account for variations in sample preparation and instrument response.[1]

Experimental Protocols

Protocol 1: PPARγ Activation Assay using a Luciferase Reporter

Objective: To determine if 15(S)-HETE activates PPARγ-dependent transcription in a cellular model.

Methodology:

  • Cell Culture and Transfection:

    • Culture PC3 cells (or another suitable cell line) in the recommended medium.

    • Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with a PPARγ expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE) using a suitable transfection reagent. A β-galactosidase or Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.

  • Treatment with 15(S)-HETE:

    • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of 15(S)-HETE (e.g., 0.1, 1, 10, 30 µM) or a vehicle control (e.g., ethanol or DMSO). Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.

    • Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

    • Measure β-galactosidase or Renilla luciferase activity for normalization.

  • Data Analysis:

    • Normalize the luciferase activity to the internal control.

    • Express the results as fold induction over the vehicle control.

    • Plot the fold induction against the concentration of 15(S)-HETE to generate a dose-response curve.

Protocol 2: In Vitro Angiogenesis Assay (Tube Formation)

Objective: To assess the pro-angiogenic or anti-angiogenic effects of this compound.

Methodology:

  • Preparation of Matrigel Plates:

    • Thaw Matrigel on ice overnight at 4°C.

    • Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding and Treatment:

    • Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in a serum-free or low-serum medium.

    • Seed the HUVECs onto the Matrigel-coated wells.

    • Treat the cells with different concentrations of this compound. Include a vehicle control and a positive control for angiogenesis (e.g., VEGF).

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

    • Monitor the formation of tube-like structures using a microscope at regular intervals.

  • Quantification:

    • Capture images of the tube networks.

    • Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

Quantitative Data Summary

Parameter Cell Line/System Value Reference
IC50 (Proliferation Inhibition)PC3 Prostate Carcinoma30 µM[3][4]
Effective Concentration (PPARγ activation)PC3 Prostate Carcinoma10 µM[3][4]
Concentration for Angiogenesis StudiesHuman Umbilical Vein Endothelial Cells (HUVECs)Not specified, dose-response recommended[8]
ELISA Kit RangeCommercial Kits78-10,000 pg/ml[9]
ELISA Kit Sensitivity (80% B/B0)Commercial Kits~185 pg/ml[9]

Visualizations

Signaling_Pathway_of_15S_HETE_in_Inflammation 15(S)-HETE 15(S)-HETE PPARg PPARγ 15(S)-HETE->PPARg Activates NFkB_Inhibition Inhibition of NF-κB Pathway PPARg->NFkB_Inhibition Pro_Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Inhibition->Pro_Inflammatory_Genes Anti_Inflammatory_Response Anti-inflammatory Response Pro_Inflammatory_Genes->Anti_Inflammatory_Response

Caption: 15(S)-HETE signaling in inflammation.

Experimental_Workflow_for_PPARg_Activation_Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Cell Culture (e.g., PC3 cells) Transfect Transfect with PPRE-Luciferase & PPARγ vectors Culture->Transfect Treat Treat with 15(S)-HETE (various concentrations) Transfect->Treat Lyse Cell Lysis Treat->Lyse Luciferase Measure Luciferase Activity Lyse->Luciferase Normalize Normalize Data Luciferase->Normalize Analyze Generate Dose-Response Curve Normalize->Analyze

Caption: PPARγ activation assay workflow.

Angiogenesis_Experimental_Workflow cluster_setup Setup cluster_exp Experiment cluster_result Results Coat Coat plate with Matrigel Seed Seed Endothelial Cells (e.g., HUVECs) Coat->Seed Treatment Treat with 15(S)-HETE Seed->Treatment Incubate Incubate for 4-18h Treatment->Incubate Visualize Visualize Tube Formation Incubate->Visualize Quantify Quantify Angiogenesis Visualize->Quantify

Caption: Angiogenesis tube formation workflow.

References

Dealing with vehicle effects (e.g., ethanol, DMSO) in 15(S)-HETE experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) and dealing with the potential effects of common vehicles like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).

Frequently Asked Questions (FAQs) on Vehicle Effects

Q1: Why are vehicles like ethanol and DMSO necessary in 15(S)-HETE experiments?

A1: 15(S)-HETE, like many lipid mediators, has poor solubility in aqueous solutions such as cell culture media. Organic solvents like ethanol and DMSO are required to dissolve 15(S)-HETE at a high concentration to create a stock solution. This stock solution can then be diluted to the final working concentration in the experimental medium, ensuring the compound is available to the cells or assay system.

Q2: What are the general concerns with using ethanol or DMSO in biological assays?

A2: While essential for solubility, vehicles can have their own biological effects. Both DMSO and ethanol can induce cytotoxicity, alter gene expression, trigger oxidative stress, and even affect cell signaling pathways, potentially confounding experimental results.[1][2][3] For example, DMSO has been shown to induce changes in the epigenetic landscape and microRNA expression even at low concentrations.[3] Ethanol can dysregulate signaling pathways and cause cellular damage in a dose-dependent manner.[2][4] Therefore, it is critical to use the lowest effective concentration and include proper vehicle controls.

Q3: What is the maximum recommended final concentration for DMSO and ethanol in cell-based assays?

A3: The "safe" concentration is highly dependent on the cell type, assay duration, and the specific endpoint being measured. However, general guidelines suggest keeping the final concentration as low as possible. Many studies recommend using DMSO at concentrations below 0.5% (v/v), with some suggesting that 0.1% is a commonly employed and safer level.[5][6] For ethanol, concentrations ranging from 0.15% to 1.25% have been shown to be well-tolerated by several cell lines.[7][8] It is always best practice to perform a preliminary dose-response experiment to determine the toxicity threshold of the vehicle on your specific experimental system.

Q4: How should I properly design a vehicle control?

A4: The vehicle control should contain the same final concentration of the solvent (e.g., ethanol or DMSO) as the highest concentration used in your experimental treatments. This control is crucial for distinguishing the effects of 15(S)-HETE from any effects caused by the solvent itself. All experimental groups, including the 15(S)-HETE-treated groups, should have the same final vehicle concentration to ensure consistency.

Troubleshooting Guide

Q5: My vehicle control group is showing significant cytotoxicity or an unexpected biological response. What should I do?

A5: This indicates that the vehicle concentration is too high for your experimental system.

  • Solution 1: Lower the Concentration: The most straightforward solution is to reduce the final concentration of the vehicle. This may require creating a more diluted stock solution of 15(S)-HETE, if its solubility allows.

  • Solution 2: Perform a Dose-Response Curve: Conduct a preliminary experiment testing a range of vehicle concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%) to identify the highest non-toxic concentration for your specific cells and assay duration.

  • Solution 3: Switch Solvents: Some cell lines are more sensitive to one solvent than another. For instance, some studies have found ethanol to have less prominent effects on cell growth compared to DMSO for certain ovarian carcinoma cell lines.[9] Consider testing an alternative vehicle if lowering the concentration is not feasible.

Q6: The biological effect of 15(S)-HETE is less potent than expected or highly variable. Could the vehicle be the cause?

A6: Yes, the vehicle can interfere with the experiment in several ways.

  • Problem: The vehicle may be directly affecting the signaling pathways that 15(S)-HETE modulates. For example, ethanol is known to alter intracellular signaling pathways, which could potentially antagonize or mask the effects of 15(S)-HETE.[10][11]

  • Solution: Review literature on the effects of your chosen solvent on the specific pathway you are studying. If interference is suspected, testing an alternative solvent is recommended.

  • Problem: Improper mixing when diluting the stock solution into the aqueous medium can cause the lipid to precipitate, reducing its effective concentration.

  • Solution: When preparing the final working solution, add the 15(S)-HETE stock solution dropwise to the medium while vortexing or stirring gently to ensure it disperses evenly and does not precipitate.

Q7: I'm observing morphological changes in my cells in both the 15(S)-HETE treated group and the vehicle control group. How do I interpret this?

A7: This strongly suggests the vehicle is causing the observed changes. The effect of 15(S)-HETE cannot be determined without a proper negative control (untreated cells) and a vehicle control that shows no effect. Refer to the solutions for Q5 to find a non-perturbing vehicle concentration. Low concentrations of ethanol and DMSO have been shown to alter locomotor activity in zebrafish larvae without causing observable developmental defects, highlighting that solvents can have subtle effects.[12]

Quantitative Data on Vehicle Concentrations

The following tables summarize recommended solvent concentrations from various studies. Note that the optimal concentration is cell-type and assay-specific.

Table 1: Recommended Final Concentrations of DMSO in Cell-Based Assays

Cell LinesRecommended Concentration (v/v)Key FindingsReference
HepG2, MDA-MB-231, MCF-7, VNBRCA10.15% - 0.6%Significant toxicity was observed at concentrations of 1.25% and higher.[7][8]
MCF-7, RAW-264.7, HUVEC< 0.5%Concentrations of 0.1% and 0.5% showed little to no toxicity.[6]
Various Cancer Cell Lines0.3125%This concentration showed minimal cytotoxicity across most cell lines tested.[1]
Ovarian Carcinoma Cell Lines10⁻⁴ M (~0.00078%)Higher concentrations led to significant increases in cell numbers compared to medium alone.[9]

Table 2: Recommended Final Concentrations of Ethanol in Cell-Based Assays

Cell LinesRecommended Concentration (v/v)Key FindingsReference
HepG2, MDA-MB-231, MCF-7, VNBRCA10.15% - 1.25%Concentrations up to 2.5% were generally well-tolerated, though some effects were seen on HepG2 cells at 2.5%.[7][8]
MCF-7, RAW-264.7, HUVEC< 0.5%Concentrations of 0.1% and 0.5% showed little to no toxicity.[6]
Various Cancer Cell Lines< 0.3125%Exhibited rapid, concentration-dependent cytotoxicity, reducing viability by over 30% at 0.3125% after 24h.[1]
Key Experimental Protocols

Protocol: General Cell-Based Assay with 15(S)-HETE

This protocol provides a framework for treating cultured cells with 15(S)-HETE and includes the necessary controls.

  • Preparation of 15(S)-HETE Stock Solution:

    • Dissolve 15(S)-HETE in 100% ethanol or DMSO to create a concentrated stock solution (e.g., 1-10 mM). Ensure it is fully dissolved.

    • Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells in appropriate culture plates (e.g., 96-well, 24-well) at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluency) at the time of treatment.

    • Allow cells to adhere and stabilize overnight.

  • Preparation of Treatment Media:

    • Prepare fresh, serum-free or low-serum medium for the treatment phase to avoid binding of 15(S)-HETE to serum proteins.

    • 15(S)-HETE Treatment Group(s): Create serial dilutions from your stock solution into the treatment medium to achieve your final desired concentrations (e.g., 1 nM, 10 nM, 100 nM). Ensure the final vehicle concentration is identical in all wells. For example, if your highest 15(S)-HETE concentration requires a 1:1000 dilution from the stock, all other dilutions and the vehicle control should also contain this 0.1% final vehicle concentration.

    • Vehicle Control Group: Prepare a treatment medium containing the exact same final concentration of ethanol or DMSO as the highest 15(S)-HETE treatment group, but without 15(S)-HETE.

    • Negative Control Group: Prepare a treatment medium with no vehicle or 15(S)-HETE.

  • Cell Treatment:

    • Remove the old culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared treatment media to the respective wells (Negative Control, Vehicle Control, 15(S)-HETE).

    • Incubate the cells for the desired experimental duration (e.g., 15 min, 1 hour, 24 hours).

  • Assay Endpoint Analysis:

    • Following incubation, process the cells according to your downstream application (e.g., cell lysis for Western blot, RNA extraction for qPCR, cell viability assay, or analysis of the supernatant via ELISA for secreted factors).

Visualizing Workflows and Pathways

Experimental Workflow for 15(S)-HETE Studies

The following diagram illustrates a standard experimental workflow, emphasizing the critical points for including vehicle controls.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis stock Prepare 15(S)-HETE Stock in Vehicle (e.g., 10mM in DMSO) dilute_hete Prepare 15(S)-HETE Working Solutions (e.g., 100nM in media + 0.1% DMSO) stock->dilute_hete cells Seed and Culture Cells (e.g., to 70% confluency) treat_cells Treat Cells cells->treat_cells dilute_hete->treat_cells dilute_vehicle Prepare Vehicle Control (media + 0.1% DMSO) dilute_vehicle->treat_cells incubate Incubate for Desired Time treat_cells->incubate endpoint Perform Endpoint Assay (e.g., ELISA, qPCR, Western Blot) incubate->endpoint data Data Analysis & Comparison endpoint->data

Caption: Experimental workflow for cell-based 15(S)-HETE assays.

Troubleshooting Logic for Vehicle Effects

This decision tree helps diagnose common issues related to vehicle controls.

G start Problem: Unexpected result in vehicle control group? check_effect Is there a biological effect (e.g., toxicity, signaling)? start->check_effect Yes check_variability Is there high variability between replicates? start->check_variability No check_effect->check_variability No sol_conc Vehicle concentration is likely too high. check_effect->sol_conc Yes sol_mix Potential issue with solubility or mixing. check_variability->sol_mix Yes action_reduce Action: 1. Lower vehicle concentration. 2. Perform toxicity curve. 3. Test alternative solvent. sol_conc->action_reduce action_remix Action: 1. Ensure stock is fully dissolved. 2. Add stock to media while vortexing. 3. Prepare fresh dilutions. sol_mix->action_remix G Key 15(S)-HETE Signaling Pathways cluster_pathways Key 15(S)-HETE Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_jak Jak/STAT Pathway cluster_src Src/Rac1 Pathway hete 15(S)-HETE pi3k PI3K hete->pi3k jak2 Jak2 hete->jak2 src Src hete->src akt Akt pi3k->akt mtor mTOR akt->mtor response Angiogenesis, Cell Migration, Proliferation mtor->response stat5b STAT-5B jak2->stat5b stat5b->response rac1 Rac1 src->rac1 jnk1 JNK1 rac1->jnk1 jnk1->response

References

How to correct for matrix effects in LC-MS/MS analysis of HETEs.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of hydroxyeicosatetraenoic acids (HETEs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in the LC-MS/MS analysis of HETEs?

A: A matrix effect is the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1] In simpler terms, it's the influence of anything in the sample other than the analyte of interest (HETEs) on the final measurement.[2] These effects, which can cause ion suppression or enhancement, are a major concern in quantitative LC-MS/MS because they compromise accuracy, reproducibility, and sensitivity.[3][4]

Biological samples like plasma, serum, or tissue are incredibly complex and contain high concentrations of lipids, proteins, and salts.[5][6] During analysis, these endogenous components can co-elute with HETEs and interfere with their ionization in the mass spectrometer's source, leading to inaccurate quantification.[2] Electrospray ionization (ESI), a common technique for HETE analysis, is particularly susceptible to these effects.[2]

Q2: How can I determine if my HETE analysis is affected by matrix effects?

A: The most direct way is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in an extract of the sample matrix (a matrix-matched calibration curve).[7] A significant difference between the slopes indicates the presence of matrix effects. Another common qualitative method is the post-column infusion experiment, where a constant flow of your HETE standard is introduced into the LC eluent after the column.[3] When a blank matrix extract is injected, any dip or rise in the constant signal indicates regions of ion suppression or enhancement.[3]

Q3: What are the primary strategies to correct for matrix effects?

A: There are two main approaches: (1) reduce or remove interfering components before analysis through sample preparation, and (2) compensate for the effect using specific calibration strategies.[3]

  • Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at cleaning up the sample and removing matrix components that cause interference.[5][8]

  • Calibration Strategies:

    • Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most widely recognized and robust method.[3][4] A known amount of a SIL-IS (e.g., 15(S)-HETE-d8) is added to every sample, calibrator, and QC sample at the beginning of the workflow.[9][10] Because the SIL-IS is nearly identical to the analyte, it experiences the same matrix effects, allowing for reliable correction and accurate quantification based on the analyte-to-IS ratio.[5][11]

    • Matrix-Matched Calibrators: This involves preparing calibration standards in a blank matrix that is identical to the study samples.[5][8] This method helps account for matrix-induced changes but requires a reliable source of the blank matrix.[3]

    • Standard Addition Method (SAM): In this technique, known amounts of the HETE standard are spiked directly into aliquots of the actual sample.[12] By extrapolating a calibration curve from these spiked samples, the original concentration can be determined.[13] This method is powerful because it accounts for the unique matrix of each individual sample, but it is more labor-intensive.[12][14]

Troubleshooting Guide

Problem: My HETE recovery is low and inconsistent across different samples.

This is a classic sign of variable matrix effects, specifically ion suppression.

  • Step 1: Confirm Matrix Effects: Perform a post-column infusion experiment or compare calibration slopes in solvent versus matrix to confirm that ion suppression is occurring at the retention time of your HETEs.[3][7]

  • Step 2: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If you are not already using a SIL-IS, this is the most critical first step. Use a deuterated HETE standard, such as 12(S)-HETE-d8 or 15(S)-HETE-d8.[9][15] The SIL-IS should be added as early as possible in the sample preparation process to account for variability in both extraction efficiency and ionization.[11]

  • Step 3: Optimize Sample Preparation: Your current sample cleanup may be insufficient.

    • Review Extraction Protocol: For plasma or serum, ensure your LLE or SPE protocol is optimized to remove phospholipids, a major source of ion suppression.[6][16] The Bligh and Dyer method is a common LLE for lipids.[15] SPE cartridges like Oasis HLB are frequently used for eicosanoid extraction.[10]

    • Consider Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[17] While this may seem counterintuitive, it can sometimes improve signal-to-noise and lead to a lower limit of detection if the matrix effect was severe.[18]

  • Step 4: Refine Chromatographic Conditions:

    • Improve Separation: Adjust your LC gradient to better separate your HETEs from the regions of ion suppression identified in Step 1.[19]

    • Change Mobile Phase: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) or altering mobile phase additives can change the elution profile of interfering compounds.[20]

Problem: I don't have access to a stable isotope-labeled standard. What is my next best option?

While SIL-IS is the gold standard, other methods can provide reliable quantification.[3][4]

  • Option 1: Matrix-Matched Calibration: This is the next best choice if you can obtain a representative blank matrix (e.g., plasma from a healthy donor pool).

    • Procedure: Prepare your entire calibration curve by spiking known concentrations of HETE standards into the blank matrix extract.[21] Process these calibrators in the exact same way as your unknown samples.

    • Limitation: This approach assumes that the matrix effect is consistent across all your study samples, which may not always be true, especially in diverse patient cohorts.[18]

  • Option 2: Standard Addition Method (SAM): This is an excellent alternative when a blank matrix is unavailable or when matrix effects are highly variable between samples.[3][12]

    • Procedure: Split a single sample into multiple (e.g., four) aliquots. Leave one aliquot as is, and spike the others with increasing, known concentrations of your HETE standard. Analyze all aliquots and create a calibration curve by plotting the measured instrument response against the concentration of the added standard. The absolute value of the x-intercept of this curve is the original concentration of HETE in the sample.[13]

    • Limitation: SAM requires multiple analyses for each sample, significantly increasing instrument time and cost.[12]

Experimental Protocols & Data

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol for extracting HETEs from a biological fluid like plasma or brain homogenate, adapted from published methods.[10]

  • Sample Pre-treatment: To 1 mL of plasma, add 5 µL of an internal standard working solution (e.g., containing 100 ng/mL of 15(S)-HETE-d8 in methanol). Vortex briefly.

  • Protein Precipitation & Hydrolysis: Add 2 mL of cold methanol to precipitate proteins. Vortex and centrifuge at 14,000 rpm for 10 min at 4°C. Transfer the supernatant to a new tube.

  • Dilution: Dilute the supernatant with 1.8 mL of water.[10]

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge sequentially with 1 mL of methanol, 1 mL of ethyl acetate (B1210297), 1 mL of methanol, and 2 mL of water.[10]

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 200 µL of 10% methanol to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 20 minutes.[10]

  • Elution: Elute the HETEs and other lipids from the cartridge using 0.5 mL of acetonitrile followed by 1.5 mL of ethyl acetate into a clean collection tube.[10]

  • Final Steps: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 20-100 µL of the initial mobile phase (e.g., 50:50 methanol:water), vortex, and transfer to an autosampler vial for LC-MS/MS analysis.[10]

Table 1: Comparison of HETE Quantification Strategies

This table summarizes the effectiveness of different calibration models in correcting for matrix effects in human serum, based on data for 15-HETE analysis.

Calibration ModelMatrix Used for StandardsInternal Standard Used?Resulting AccuracyKey Finding
Model 1SolventNoPoorFails to account for matrix effects.
Model 2SolventYes (15-HETE-d8)Improved, but variableIS corrects for some, but not all, matrix effects.[9]
Model 3Serum Pool (Matrix-Matched)NoModerateAccounts for general matrix effects but not sample-to-sample variability.[9]
Model 4 Serum Pool (Matrix-Matched) Yes (15-HETE-d8) Good to Excellent The combination of a matched matrix and a SIL-IS provides the most accurate results.[9]

Data summarized from a study evaluating calibration models for HETE analysis in human serum.[9]

Visual Guides

Workflow for HETE Analysis and Matrix Effect Correction

This diagram outlines the key steps in a typical LC-MS/MS workflow for HETE analysis, highlighting where and how to implement correction strategies.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Correction Sample 1. Biological Sample (Plasma, Tissue, etc.) Spike 2. Spike SIL-IS (e.g., HETE-d8) Sample->Spike Extract 3. Extraction (SPE or LLE) Spike->Extract Concentrate 4. Evaporate & Reconstitute Extract->Concentrate LC 5. LC Separation Concentrate->LC MS 6. MS/MS Detection (SRM/MRM) LC->MS Integrate 7. Peak Integration MS->Integrate Ratio 8. Calculate Analyte/IS Ratio Integrate->Ratio Quantify 9. Quantify vs. Calibration Curve Ratio->Quantify Cal_SIL SIL-IS Method Cal_MM Matrix-Matched Cal_SA Standard Addition

Caption: Workflow for correcting matrix effects using a SIL-IS.

Decision Logic for Choosing a Correction Strategy

This diagram helps researchers choose the most appropriate method for correcting matrix effects based on available resources.

G Start Start: Need to correct for matrix effects Q_SIL Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? Start->Q_SIL Use_SIL Best Practice: Use SIL-IS Method. Add to all samples & calibrants. Q_SIL->Use_SIL Yes Q_Matrix Is a representative blank matrix available? Q_SIL->Q_Matrix No Use_MM Good Alternative: Use Matrix-Matched Calibration. Prepare standards in blank matrix. Q_Matrix->Use_MM Yes Use_SA Viable Alternative: Use Standard Addition Method (SAM). Spike standards into sample aliquots. Q_Matrix->Use_SA No

Caption: Decision tree for selecting a matrix effect correction method.

References

Optimizing 15(S)-HETE-Induced Cellular Responses: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE)-induced cellular responses.

Frequently Asked Questions (FAQs)

Q1: What is the typical range of incubation times for 15(S)-HETE to elicit a cellular response?

A1: The optimal incubation time for 15(S)-HETE is highly dependent on the specific cellular response being measured. Rapid responses, such as protein phosphorylation, can be observed within minutes. For instance, 15(S)-HETE has been shown to stimulate the tyrosine phosphorylation of Jak2 in human retinal microvascular endothelial cells (HRMVECs) with a significant increase at just 5 minutes.[1] In contrast, downstream effects that require gene transcription and protein synthesis, like the induction of interleukin-8 (IL-8) mRNA, may require several hours of incubation, with significant levels detected at 4 hours.[2] Cellular processes such as migration and tube formation in response to 15(S)-HETE are typically measured over longer periods, often ranging from 12 to 72 hours.

Q2: How do I determine the optimal incubation time for my specific experiment?

A2: The best approach is to perform a time-course experiment. This involves treating your cells with 15(S)-HETE and collecting samples at multiple time points (e.g., 0, 5, 15, 30 minutes; 1, 2, 4, 8, 12, 24 hours). The ideal time course will depend on the expected kinetics of the response. For example, signaling pathway activation is often rapid, while changes in cell proliferation or migration are slower. Analyzing the response at various time points will allow you to identify the peak response time for your specific cell type and experimental conditions.

Q3: Can the concentration of 15(S)-HETE affect the optimal incubation time?

A3: Yes, the concentration of 15(S)-HETE can influence the kinetics of the cellular response. It is advisable to first determine the optimal concentration of 15(S)-HETE for your system by performing a dose-response experiment at a fixed, intermediate time point. Once the optimal concentration is established, you can then proceed with a time-course experiment to pinpoint the optimal incubation time.

Q4: What are some common solvents for 15(S)-HETE, and could they affect my experiment?

A4: 15(S)-HETE is typically dissolved in organic solvents such as ethanol, DMSO, or methyl acetate. It is crucial to include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent used to dissolve the 15(S)-HETE. This will help you to distinguish the effects of 15(S)-HETE from any potential effects of the solvent itself.

Troubleshooting Guides

Issue 1: No or Weak Response to 15(S)-HETE Stimulation
Possible Cause Suggested Solution
Suboptimal Incubation Time Perform a time-course experiment to identify the peak response time. Responses can be transient.
Incorrect 15(S)-HETE Concentration Perform a dose-response curve to determine the optimal concentration for your cell type and assay.
Degradation of 15(S)-HETE Ensure proper storage of 15(S)-HETE stock solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Cell Health and Passage Number Use healthy, low-passage cells. High passage numbers can lead to altered cellular responses. Ensure cells are not overly confluent.
Serum in Culture Medium Serum contains various growth factors and lipids that can interfere with the assay. Consider serum-starving the cells for a few hours to 24 hours before stimulation to enhance their responsiveness.
Issue 2: High Background or Variability in Assays
Possible Cause Suggested Solution
Inconsistent Cell Seeding Ensure uniform cell seeding density across all wells. Inconsistent cell numbers will lead to variable results.
Pipetting Errors Use calibrated pipettes and ensure proper mixing of reagents. For multi-well plates, be consistent with the timing of reagent addition.
Plate Edge Effects To minimize edge effects in multi-well plates, avoid using the outer wells for experimental samples. Instead, fill them with media or buffer.
Contamination Regularly check cell cultures for any signs of contamination (e.g., bacteria, yeast, mycoplasma).
Improper Washing Steps (ELISA) Ensure thorough but gentle washing of wells to remove unbound reagents without dislodging cells or antibodies.

Quantitative Data Summary

The following table summarizes incubation times and corresponding cellular responses to 15(S)-HETE from various studies. This data can serve as a starting point for designing your experiments.

Cellular ResponseCell Type15(S)-HETE ConcentrationIncubation TimeOutcome
Jak2 PhosphorylationHuman Retinal Microvascular Endothelial Cells (HRMVECs)Not Specified5 minutes4-fold increase in phosphorylation.[1]
IL-8 mRNA ExpressionHuman Retinal Microvascular Endothelial Cells (HRMVECs)0.1 µM4 hoursPeak expression of IL-8 mRNA.[2]
STAT-5B Binding to IL-8 PromoterHuman Retinal Microvascular Endothelial Cells (HRMVECs)Not Specified2 hoursMaximum binding observed.[2]
Cell MigrationHuman Retinal Microvascular Endothelial Cells (HRMVECs)Not SpecifiedNot Specified2-fold increase in migration.[1]
Tube FormationHuman Retinal Microvascular Endothelial Cells (HRMVECs)Not SpecifiedNot Specified2-fold increase in tube formation.[1]
Release of 15-HETE and PGE2Human Bronchial Epithelial Cells30 µM (with arachidonic acid)1 hourMaximal release observed.[3]
Incorporation into PhospholipidsHuman NeutrophilsNot Specified15 seconds - 20 minutesRapid incorporation into phosphatidylinositol.[4]

Detailed Experimental Protocols

Cell Migration Assay (Boyden Chamber)
  • Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with a serum-free or low-serum medium.

  • Chamber Setup: Use a multi-well plate with cell culture inserts (e.g., Transwell®) with a pore size appropriate for your cell type. If studying invasion, coat the insert membrane with an extracellular matrix (ECM) solution (e.g., Matrigel®) and allow it to solidify.

  • Chemoattractant: In the lower chamber, add a medium containing 15(S)-HETE at the desired concentration. As a negative control, use a medium with the vehicle alone. A positive control, such as a known chemoattractant for your cells, should also be included.

  • Cell Seeding: Harvest the serum-starved cells and resuspend them in a serum-free medium. Add the cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined period (e.g., 12-24 hours). The optimal time should be determined through a time-course experiment.

  • Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or Crystal Violet). Count the stained cells in several fields of view under a microscope.

Calcium Mobilization Assay
  • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer (e.g., Krebs-Ringer-HEPES). Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C). Probenecid may be included to prevent dye leakage.

  • Baseline Reading: Place the plate in a fluorescence plate reader capable of kinetic reads with automated injection. Measure the baseline fluorescence for a short period before adding the stimulus.

  • Stimulation: Inject 15(S)-HETE at the desired concentration into the wells while continuously recording the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium mobilization. The peak fluorescence response is typically used for quantification.

ELISA for Cytokine Production
  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Replace the medium with a fresh medium containing 15(S)-HETE or vehicle control and incubate for the desired time period (e.g., 4, 8, 12, 24 hours).

  • Sample Collection: After incubation, collect the cell culture supernatant. If necessary, centrifuge the supernatant to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific cytokine of interest (e.g., IL-8). This typically involves:

    • Coating the ELISA plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding standards and samples (the collected supernatant).

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and reading the absorbance on a plate reader.

  • Data Analysis: Calculate the concentration of the cytokine in your samples by comparing their absorbance to the standard curve.

Visualizations

Signaling_Pathway HETE 15(S)-HETE Receptor Cell Surface Receptor HETE->Receptor Jak2 Jak2 Receptor->Jak2 Activates PI3K PI3K Receptor->PI3K Activates STAT5B STAT-5B Jak2->STAT5B Phosphorylates IL8 IL-8 Gene Expression STAT5B->IL8 Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Angiogenesis Angiogenesis mTOR->Angiogenesis IL8->Angiogenesis Migration Cell Migration IL8->Migration

Caption: 15(S)-HETE signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture 1. Cell Culture (Healthy, low passage) Starvation 2. Serum Starvation (Optional, enhances response) Cell_Culture->Starvation Dose_Response 3. Dose-Response (Determine optimal [15(S)-HETE]) Starvation->Dose_Response Time_Course 4. Time-Course (Determine optimal incubation time) Dose_Response->Time_Course Assay 5. Perform Cellular Assay (e.g., Migration, ELISA, Ca2+ flux) Time_Course->Assay Data_Analysis 6. Data Analysis & Interpretation Assay->Data_Analysis

Caption: Workflow for optimizing incubation time.

Troubleshooting_Logic cluster_no_response Troubleshooting: No/Weak Response cluster_variability Troubleshooting: High Variability Start Experiment Start Check_Response Is the cellular response to 15(S)-HETE as expected? Start->Check_Response Success Experiment Successful Check_Response->Success Yes No_Response No/Weak Response Check_Response->No_Response No High_Variability High Variability Check_Response->High_Variability Inconsistent Check_Time Optimize Incubation Time (Time-course) No_Response->Check_Time Check_Seeding Ensure Uniform Cell Seeding High_Variability->Check_Seeding Check_Conc Optimize Concentration (Dose-response) Check_Time->Check_Conc Check_Reagent Check 15(S)-HETE Integrity Check_Conc->Check_Reagent Check_Cells Check Cell Health & Passage Check_Reagent->Check_Cells Check_Pipetting Verify Pipetting Accuracy Check_Seeding->Check_Pipetting Check_Edge Mitigate Plate Edge Effects Check_Pipetting->Check_Edge Check_Contam Screen for Contamination Check_Edge->Check_Contam

Caption: Troubleshooting decision tree.

References

How to handle potential cross-reactivity of 15-HETE antibodies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling potential cross-reactivity of 15-HETE antibodies.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-reactants for 15-HETE antibodies?

A1: The most common cross-reactants for 15-HETE antibodies are structurally similar eicosanoids. Significant cross-reactivity has been observed with 5,15-dihydroxyeicosatetraenoic acid (5,15-diHETE) and 8,15-dihydroxyeicosatetraenoic acid (8,15-diHETE).[1] Some antibodies may also show minor cross-reactivity with other hydroxyeicosatetraenoic acid (HETE) isomers and related polyunsaturated fatty acid metabolites. It is crucial to consult the datasheet for your specific antibody for any known cross-reactivity data.

Q2: How can I assess the specificity of my 15-HETE antibody?

A2: The specificity of a 15-HETE antibody can be assessed using several methods. A competitive ELISA is a common technique where the binding of the antibody to labeled 15-HETE is competed with unlabeled 15-HETE and potential cross-reactants. Western blotting can be used if the antibody is intended to detect protein-conjugated 15-HETE. For ultimate confirmation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and quantify specific eicosanoids in your sample, which can then be correlated with your immunoassay results.

Q3: My ELISA results show higher than expected 15-HETE levels. Could this be due to cross-reactivity?

A3: Yes, higher than expected 15-HETE levels in an ELISA could be due to the presence of cross-reactive molecules in your sample. If your sample contains significant amounts of other eicosanoids, such as 5,15-diHETE or 8,15-diHETE, a cross-reactive antibody will detect these in addition to 15-HETE, leading to an overestimation of the 15-HETE concentration.

Q4: What is the difference between 15(S)-HETE and 15(R)-HETE, and can antibodies distinguish between them?

A4: 15(S)-HETE and 15(R)-HETE are stereoisomers, meaning they have the same chemical formula but a different spatial arrangement of the hydroxyl (-OH) group at the 15th carbon. The ability of an antibody to distinguish between these enantiomers depends on its specificity. Some antibodies are specific for the S-enantiomer, while others may recognize both. Check the manufacturer's data for information on enantioselectivity.

Troubleshooting Guides

Issue 1: High Background Signal in Immunoassays
Potential Cause Troubleshooting Step
Non-specific binding of primary or secondary antibody Increase the concentration and/or incubation time of the blocking buffer. Consider using a blocking buffer from a different species.
Cross-reactivity with other molecules in the sample Pre-absorb the antibody with potential cross-reactants before use. Run a competitive ELISA with suspected cross-reactants to confirm.
Sub-optimal antibody dilution Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.
Insufficient washing Increase the number and duration of wash steps between antibody incubations.
Issue 2: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step
Variability in sample preparation Standardize the sample collection, extraction, and storage procedures. Avoid repeated freeze-thaw cycles.
Cross-reactivity with variable components in the sample matrix Perform a spike and recovery experiment to assess matrix effects. Dilute the sample to minimize matrix interference.
Lot-to-lot variability of the antibody If using a new lot of antibody, re-validate its performance and specificity.

Data Presentation: Cross-Reactivity of a Commercial 15(S)-HETE ELISA Kit

The following table summarizes the cross-reactivity of a commercially available 15(S)-HETE ELISA kit with various eicosanoids.

CompoundCross-Reactivity (%)
15(S)-HETE 100
15(S)-HETrE3.03
5(S),15(S)-DiHETE2.87
15(S)-HEPE0.93
8(S),15(S)-DiHETE0.35
(±)15-HEPE0.21
Arachidonic Acid0.17
15(R)-HETE0.08
12(S)-HETE0.04
14,15-DiHETrE0.03
13(S)-HODE0.02
5(R)-HETE<0.01
5(S)-HETE<0.01
12(R)-HETE<0.01
20-HETE<0.01
9(S)-HODE<0.01
13(R)-HODE<0.01
Leukotriene B4<0.01
Prostaglandin D2<0.01
Prostaglandin E2<0.01
6-keto Prostaglandin F1α<0.01
Prostaglandin F2α<0.01
Thromboxane B2<0.01

Data sourced from Cayman Chemical 15(S)-HETE ELISA Kit booklet.

Experimental Protocols

Competitive ELISA for 15-HETE Antibody Specificity

Objective: To determine the cross-reactivity of a 15-HETE antibody with other structurally related lipids.

Materials:

  • 96-well microplate coated with a capture antibody (e.g., anti-rabbit IgG)

  • 15-HETE antibody

  • 15-HETE standard

  • Potential cross-reactants (e.g., 5-HETE, 12-HETE, 5,15-diHETE, arachidonic acid)

  • HRP-conjugated 15-HETE tracer

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the 15-HETE standard and each potential cross-reactant.

  • Add the 15-HETE antibody to all wells except the blank.

  • Add the 15-HETE standards, potential cross-reactants, or sample to the appropriate wells.

  • Add the HRP-conjugated 15-HETE tracer to all wells except the blank.

  • Incubate the plate according to the manufacturer's instructions (e.g., 18 hours at 4°C).

  • Wash the plate multiple times with wash buffer.

  • Add the substrate solution and incubate in the dark until color develops.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the percentage of cross-reactivity for each compound using the following formula: % Cross-Reactivity = (IC₅₀ of 15-HETE / IC₅₀ of cross-reactant) x 100 where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximal signal.

Western Blot for Protein-Conjugated 15-HETE

Objective: To detect 15-HETE that is covalently bound to proteins.

Materials:

  • Protein samples

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • 15-HETE primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate protein samples by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the 15-HETE primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the chemiluminescent substrate.

  • Capture the signal using an imaging system.

Signaling Pathways and Experimental Workflows

G Simplified 15-HETE Signaling Pathways cluster_0 PPARβ/δ Pathway cluster_1 iNOS Pathway cluster_2 ERK1/2 Pathway 15-HETE 15-HETE PPARβ/δ PPARβ/δ 15-HETE->PPARβ/δ activates RXR RXR PPARβ/δ->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene Transcription Gene Transcription PPRE->Gene Transcription regulates 15-HETE_iNOS 15-HETE iNOS Expression iNOS Expression 15-HETE_iNOS->iNOS Expression upregulates NO Production NO Production iNOS Expression->NO Production leads to Anti-apoptotic Effects Anti-apoptotic Effects NO Production->Anti-apoptotic Effects 15-HETE_ERK 15-HETE MEK MEK 15-HETE_ERK->MEK activates ERK1/2 ERK1/2 MEK->ERK1/2 phosphorylates Vasoconstriction Vasoconstriction ERK1/2->Vasoconstriction

Caption: Simplified signaling pathways of 15-HETE.

G Experimental Workflow for Antibody Validation Start Start Competitive_ELISA Competitive ELISA Start->Competitive_ELISA Assess_Cross_Reactivity Assess Cross-Reactivity with Structurally Similar Lipids Competitive_ELISA->Assess_Cross_Reactivity Western_Blot Western Blot (for protein-conjugated 15-HETE) Assess_Cross_Reactivity->Western_Blot If specific End End Assess_Cross_Reactivity->End If not specific, choose another antibody Confirm_Specificity Confirm Specificity and Molecular Weight Western_Blot->Confirm_Specificity LC_MS Liquid Chromatography-Mass Spectrometry Confirm_Specificity->LC_MS If further validation needed Confirm_Specificity->End If not specific, choose another antibody Definitive_Quantification Definitive Identification and Quantification LC_MS->Definitive_Quantification Definitive_Quantification->End

Caption: Workflow for validating 15-HETE antibody specificity.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 15(S)-HETE and 15(S)-HETE Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) and its methyl ester derivative. 15(S)-HETE is a significant metabolite of arachidonic acid produced via the 15-lipoxygenase pathway and is implicated in a variety of physiological and pathological processes, including inflammation and angiogenesis.[1][2][3] The esterification of the carboxyl group to form 15(S)-HETE methyl ester can significantly alter its biological functions. Understanding these differences is crucial for researchers investigating the roles of these eicosanoids and for professionals in drug development targeting related pathways.

Executive Summary

While direct comparative studies on the full spectrum of biological activities of 15(S)-HETE versus its methyl ester are limited, available evidence and studies on analogous compounds strongly suggest that the free carboxyl group of 15(S)-HETE is critical for its biological activity. Methyl esterification of similar hydroxyeicosatetraenoic acids (HETEs) has been shown to dramatically reduce or abolish their activity, and in some cases, the methyl esters act as competitive antagonists. A significant portion of 15-HETE found in biological systems can be in an esterified form, highlighting the physiological relevance of this modification.[4]

Data Presentation: Quantitative Comparison of Biological Activity

The following table summarizes the known biological activities of 15(S)-HETE and provides a comparative perspective on its methyl ester, drawing inferences from studies on other HETE methyl esters.

Biological Activity15(S)-HETEThis compoundKey Findings & References
Neutrophil Chemotaxis Potent chemoattractant and modulator of neutrophil migration.[5][6]Expected to have significantly reduced or no chemotactic activity. Likely acts as a competitive inhibitor.Methyl esterification of 5-HETE and 12-L-HETE reduced chemotactic activity to less than 12% of the parent compound. The methyl esters competitively inhibited the chemotactic activity of the free acids.[7]
Angiogenesis Promotes angiogenesis through the Jak2-STAT5B signaling pathway, leading to increased IL-8 expression.[8][9]Activity is likely significantly attenuated or abolished.The free carboxyl group is typically essential for receptor binding and downstream signaling of eicosanoids. No direct studies on the methyl ester's effect on this pathway were identified.
Inhibition of LTB4-induced Chemotaxis Inhibits LTB4-induced chemotaxis of polymorphonuclear leukocytes (PMNs) in a dose-dependent manner.[10]Unknown, but likely reduced or no inhibitory activity.The mechanism of inhibition by 15(S)-HETE may depend on interactions that are blocked by methyl esterification.
PPARβ/δ Agonism Acts as a preferential agonist for Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ).[11]Activity is likely reduced.Ligand binding to PPARs often involves hydrogen bonding with the carboxylate group, which would be blocked by esterification.

Key Biological Activities of 15(S)-HETE

Modulation of Inflammation and Immune Response

15(S)-HETE is a complex regulator of inflammation. It can inhibit the migration of neutrophils across cytokine-activated endothelium, suggesting an anti-inflammatory role in certain contexts.[5][6] This inhibition is associated with the esterification of 15(S)-HETE into neutrophil phospholipids (B1166683), leading to reduced responsiveness to chemoattractants like leukotriene B4 (LTB4).[6][10]

Promotion of Angiogenesis

15(S)-HETE has been shown to be pro-angiogenic.[3] It stimulates the tyrosine phosphorylation of Jak2 and STAT5B in human retinal microvascular endothelial cells. This activation leads to the expression of interleukin-8 (IL-8), a key mediator of angiogenesis.[8][9]

The Impact of Methyl Esterification

The conversion of the carboxylic acid group of 15(S)-HETE to a methyl ester is expected to have a profound impact on its biological activity. The carboxylate anion is often a critical moiety for the binding of lipid mediators to their receptors and for their solubility in aqueous environments.

A study on other HETE isomers, 5-HETE and 12-L-HETE, demonstrated that methyl esterification reduced their chemotactic activity for human neutrophils to less than 12% of the free acids.[7] Furthermore, the HETE methyl esters acted as competitive inhibitors of the chemotactic activity of their corresponding free acids.[7] This strongly suggests that this compound would also exhibit significantly reduced or abolished activity in assays where the free carboxyl group is necessary for receptor interaction and signaling.

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay is used to quantify the chemotactic potential of a substance.

Methodology:

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Chemotaxis Chamber Setup: A Boyden chamber or a multi-well chemotaxis chamber with a microporous membrane (e.g., 3-5 µm pore size) is used.

  • Loading: The lower chamber is filled with the chemotactic agent (e.g., 15(S)-HETE or this compound in a buffer like HBSS with 0.1% BSA) at various concentrations. The upper chamber is loaded with the isolated neutrophils.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 60-90 minutes.

  • Quantification: After incubation, the membrane is removed, fixed, and stained (e.g., with Wright-Giemsa stain). The number of neutrophils that have migrated through the membrane to the lower side is counted under a microscope in several high-power fields.

In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)

This assay assesses the ability of a compound to promote the formation of capillary-like structures by endothelial cells.

Methodology:

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other microvascular endothelial cells are cultured in appropriate growth medium.

  • Matrigel Coating: A basement membrane matrix (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding: HUVECs are harvested, resuspended in a basal medium with low serum, and seeded onto the solidified Matrigel.

  • Treatment: The cells are treated with various concentrations of the test compounds (15(S)-HETE or this compound).

  • Incubation: The plate is incubated at 37°C for 4-18 hours.

  • Visualization and Quantification: The formation of tube-like structures is observed and photographed using an inverted microscope. The extent of tube formation can be quantified by measuring the total tube length or the number of branch points using image analysis software.

Signaling Pathways and Experimental Workflows

15(S)-HETE-Induced Angiogenesis Signaling Pathway

This diagram illustrates the signaling cascade initiated by 15(S)-HETE in endothelial cells, leading to angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Jak2 Jak2 Receptor->Jak2 Activation pJak2 p-Jak2 Jak2->pJak2 STAT5B STAT5B pSTAT5B p-STAT5B STAT5B->pSTAT5B pJak2->STAT5B Phosphorylation IL8_Gene IL-8 Gene pSTAT5B->IL8_Gene Transcription Activation IL8 IL-8 (secreted) IL8_Gene->IL8 Expression & Secretion HETE 15(S)-HETE HETE->Receptor Angiogenesis Angiogenesis IL8->Angiogenesis Promotion

Caption: Signaling pathway of 15(S)-HETE-induced angiogenesis.

Experimental Workflow for Comparing Chemotactic Activity

This diagram outlines the key steps in a typical experiment designed to compare the chemotactic effects of 15(S)-HETE and its methyl ester.

G cluster_prep Preparation cluster_assay Boyden Chamber Assay cluster_analysis Analysis A Isolate Human Neutrophils D Add Neutrophils to Upper Wells A->D B Prepare Serial Dilutions of 15(S)-HETE and This compound C Load Compounds into Lower Wells B->C E Incubate at 37°C C->E D->E F Fix and Stain Membrane E->F G Count Migrated Cells (Microscopy) F->G H Compare Dose-Response Curves G->H

Caption: Workflow for neutrophil chemotaxis assay.

Conclusion

The available scientific literature strongly indicates that 15(S)-HETE is a biologically active lipid mediator with significant roles in inflammation and angiogenesis. In contrast, its methyl ester derivative, this compound, is likely to exhibit substantially reduced or no biological activity in receptor-mediated processes. This is attributed to the critical role of the free carboxyl group in receptor binding and subsequent signal transduction. For researchers in pharmacology and drug development, this compound may serve as a useful negative control or a competitive antagonist in studies investigating the biological functions of 15(S)-HETE. Further direct comparative studies are warranted to fully elucidate the activity profile of this compound across a broader range of biological assays.

References

A Comparative Analysis of the Pro-inflammatory Effects of 15(S)-HETE and 5-HETE

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct inflammatory roles of two key arachidonic acid metabolites.

Introduction

15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) and 5-hydroxyeicosatetraenoic acid (5-HETE) are both bioactive lipid mediators derived from the enzymatic oxidation of arachidonic acid. While structurally similar, they exhibit distinct and sometimes opposing effects on the inflammatory response. This guide provides a detailed comparison of their pro-inflammatory activities, supported by experimental data, to aid researchers in understanding their nuanced roles in inflammation and in identifying potential therapeutic targets.

Data Presentation: Quantitative Comparison of Pro-inflammatory Activities

The following tables summarize the key differences in the pro-inflammatory effects of 15(S)-HETE and 5-HETE based on available experimental data.

Parameter15(S)-HETE5-HETE
Neutrophil Chemotaxis Exhibits complex and sometimes contradictory effects. Some studies report it to be a weak chemoattractant, while others indicate it can inhibit neutrophil migration induced by other chemoattractants like LTB4.[1][2] It has been shown to inhibit LTB4-induced neutrophil chemotaxis in a dose-dependent manner, with a maximum inhibition of 68% at a concentration of 10-4 M.[1]A potent chemoattractant for neutrophils.[3] Peak chemotactic responses are achieved at a concentration of 1 µg/ml.[3] Its metabolite, 5-oxo-ETE, is approximately 100 times more potent than 5-HETE in stimulating neutrophil chemotaxis.
Eosinophil Chemotaxis Its direct chemotactic effect on eosinophils is not as well-characterized as that of 5-HETE metabolites. However, its downstream metabolite, 5-oxo-15(S)-HETE, is a potent eosinophil chemoattractant.[4]While 5-HETE itself has some activity, its metabolite, 5-oxo-ETE, is an exceptionally potent chemoattractant for eosinophils, inducing chemotaxis at nanomolar concentrations with an efficacy comparable to platelet-activating factor (PAF).[4]
Cytokine Production Can induce the production of the pro-inflammatory chemokine Interleukin-8 (IL-8), which is a potent neutrophil chemoattractant.[5] It has also been shown to up-regulate the expression of vascular endothelial growth factor (VEGF).[6]Esterified 5-HETE has been reported to increase the stimulated production of IL-8 by isolated human neutrophils.[7]
Other Pro-inflammatory Effects Induces pulmonary vasoconstriction and edema, with a greater potency than 5-HETE.[8] It is also implicated in angiogenesis.[6]Can induce mucus secretion and airway contraction. Its metabolite 5-oxo-ETE stimulates the release of granule-bound enzymes and the production of reactive oxygen species in eosinophils.

Experimental Protocols

Chemotaxis Assays

1. Boyden Chamber Assay:

This is a widely used method to assess the chemotactic response of cells.

  • Cell Preparation: Isolate neutrophils or eosinophils from whole blood using density gradient centrifugation. Resuspend the cells in a suitable buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA) at a concentration of 1 x 106 cells/mL.

  • Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane (typically 3-8 µm pore size for neutrophils and eosinophils).

  • Assay Procedure:

    • Add the chemoattractant (15(S)-HETE or 5-HETE at various concentrations) to the lower chamber.

    • Add the cell suspension to the upper chamber.

    • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes).

    • After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.

    • Quantify the migrated cells by microscopy or by eluting the stain and measuring absorbance.

2. Under-Agarose Assay:

This method allows for the visualization and quantification of cell migration in a 2D environment.[3]

  • Plate Preparation: Prepare a gel of agarose (B213101) in a culture dish. Once solidified, cut wells into the agarose.

  • Assay Procedure:

    • Load the chemoattractant into one well.

    • Load the cell suspension into an adjacent well.

    • A chemotactic gradient will form in the agarose between the wells.

    • Incubate the dish at 37°C and monitor cell migration towards the chemoattractant over time using microscopy.

    • Migration can be quantified by measuring the distance migrated by the leading front of cells or by counting the number of migrating cells.

Cytokine Release Assays

This assay measures the amount of cytokines released by immune cells in response to stimulation.

  • Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood. Culture the PBMCs in a suitable medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum).

  • Stimulation: Add 15(S)-HETE or 5-HETE at various concentrations to the cell cultures. Include a negative control (vehicle) and a positive control (e.g., lipopolysaccharide).

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

Signaling Pathways

The pro-inflammatory effects of 15(S)-HETE and 5-HETE are mediated by distinct signaling pathways.

5-HETE Signaling Pathway

5-HETE and its more potent metabolite, 5-oxo-ETE, primarily signal through the G-protein coupled receptor OXER1.[7] This activation triggers a cascade of intracellular events, including:

  • G-protein activation: The receptor is coupled to Gi/o proteins.

  • Calcium mobilization: Activation of phospholipase C (PLC) leads to the generation of inositol (B14025) trisphosphate (IP3), which induces the release of calcium from intracellular stores.

  • MAPK/ERK pathway activation: The signaling cascade also involves the activation of mitogen-activated protein kinases (MAPK) and extracellular signal-regulated kinases (ERK).[7]

5-HETE Signaling Pathway HETE 5-HETE / 5-oxo-ETE OXER1 OXER1 Receptor HETE->OXER1 Binds to G_protein Gαi/o and Gβγ Subunits OXER1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Activates IP3 IP3 PLC->IP3 Generates Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Induces Inflammatory_Response Pro-inflammatory Response (Chemotaxis, Degranulation) Ca2->Inflammatory_Response MAPK_ERK->Inflammatory_Response

Caption: Signaling pathway of 5-HETE and its metabolite 5-oxo-ETE.

15(S)-HETE Signaling Pathway

The signaling mechanisms of 15(S)-HETE are more varied and less completely understood. It has been shown to activate the Janus kinase/signal transducer and activator of transcription (Jak/STAT) pathway, leading to the expression of pro-inflammatory genes like IL-8.

15(S)-HETE Signaling Pathway HETE 15(S)-HETE Receptor Putative Receptor HETE->Receptor Jak Janus Kinase (Jak) Receptor->Jak Activates STAT STAT Jak->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression ↑ IL-8 Gene Expression STAT_dimer->Gene_Expression Binds to Promoter Inflammatory_Response Pro-inflammatory Response (Angiogenesis, Chemokine Production) Gene_Expression->Inflammatory_Response

Caption: Proposed signaling pathway for 15(S)-HETE.

Conclusion

References

A Researcher's Guide to 15(S)-HETE ELISA Kits: A Comparative Analysis of Specificity and Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of 15(S)-hydroxyeicosatetraenoic acid [15(S)-HETE] in inflammation, angiogenesis, and other physiological and pathological processes, the accurate quantification of this lipid mediator is paramount. Enzyme-linked immunosorbent assays (ELISAs) offer a convenient and high-throughput method for this purpose. However, the performance of commercially available kits can vary significantly. This guide provides a comparative overview of popular 15(S)-HETE ELISA kits, focusing on their specificity and sensitivity, and offers standardized protocols for their validation.

Performance Characteristics of Commercially Available 15(S)-HETE ELISA Kits

The following tables summarize the key performance characteristics of 15(S)-HETE ELISA kits from various manufacturers based on their product datasheets. It is important to note that this information is provided by the manufacturers and has not been independently verified in a head-to-head comparison.

ManufacturerKit Catalog No.Assay TypeDetection RangeSensitivity
Cayman Chemical 534721Competitive ELISA78 - 10,000 pg/mL[1][2]80% B/B₀: ~185 pg/mL[1][2]
MyBioSource MBS756244Competitive ELISANot explicitly stated0.1 nmol/L[3]
Enzo Life Sciences ADI-900-071Competitive EIA78.1 - 20,000 pg/mL[4]69.21 pg/mL[4]
FineTest EU2612Competitive ELISA0.156 - 10 ng/mL[5]0.094 ng/mL[5]
Abcam ab133035Competitive ELISANot explicitly stated69.21 pg/mL

Specificity: Cross-Reactivity with Related Eicosanoids

The specificity of an ELISA kit is crucial to ensure that the assay is measuring only the target analyte. Cross-reactivity with other structurally related lipids can lead to inaccurate results. The following table details the reported cross-reactivity of the Cayman Chemical 15(S)-HETE ELISA kit, as this information was the most comprehensively provided by the manufacturers. Users of other kits are advised to request detailed cross-reactivity data from the respective vendors.

CompoundCross-Reactivity (%) with Cayman Chemical Kit (534721)[1]
15(S)-HETE 100%
15(R)-HETE0.08%
15(S)-HETrE3.03%
5(S),15(S)-DiHETE2.87%
15(S)-HEPE0.93%
8(S),15(S)-DiHETE0.35%
(±)15-HEPE0.21%
Arachidonic Acid0.17%
12(S)-HETE0.04%
14,15-DiHETrE0.03%
13(S)-HODE0.02%
5(R)-HETE<0.01%
5(S)-HETE<0.01%
12(R)-HETE<0.01%
20-HETE<0.01%
Leukotriene B₄<0.01%
Prostaglandin D₂<0.01%
Prostaglandin E₂<0.01%
Thromboxane B₂<0.01%

Experimental Protocols for Kit Validation

Given the absence of independent, head-to-head comparative studies, researchers are strongly encouraged to perform their own validation experiments to ensure the chosen kit is suitable for their specific sample type and research question. Below are detailed protocols for key validation experiments.

Experimental Workflow for ELISA Kit Validation

G cluster_prep Preparation cluster_assay Assay Performance cluster_validation Validation Parameters reagent_prep Reagent Preparation plate_coating Plate Coating (if applicable) reagent_prep->plate_coating sample_prep Sample Preparation incubation Incubation with Samples/Standards sample_prep->incubation standard_curve Standard Curve Preparation standard_curve->incubation blocking Blocking plate_coating->blocking blocking->incubation washing1 Washing incubation->washing1 conjugate_add Addition of Enzyme Conjugate washing1->conjugate_add washing2 Washing conjugate_add->washing2 substrate_add Addition of Substrate washing2->substrate_add reaction_stop Stopping Reaction substrate_add->reaction_stop read_plate Plate Reading reaction_stop->read_plate specificity Specificity (Cross-reactivity) read_plate->specificity sensitivity Sensitivity (LOD & LOQ) read_plate->sensitivity accuracy Accuracy (Spike-Recovery) read_plate->accuracy precision Precision (Intra- & Inter-Assay) read_plate->precision linearity Linearity of Dilution read_plate->linearity

Caption: Workflow for validating a 15(S)-HETE ELISA kit.

Specificity (Cross-Reactivity) Testing

Objective: To determine the extent to which the ELISA kit's antibody cross-reacts with other structurally related eicosanoids.

Methodology:

  • Prepare standard curves for 15(S)-HETE according to the kit manufacturer's protocol.

  • Prepare serial dilutions of potentially cross-reacting lipids (e.g., 15(R)-HETE, 5-HETE, 12-HETE, arachidonic acid) in the same assay buffer. The concentration range should be wide enough to observe any potential cross-reactivity.

  • Run the ELISA with both the 15(S)-HETE standards and the potential cross-reactants.

  • Calculate the concentration of each cross-reactant that gives a 50% displacement of the signal (IC50).

  • Determine the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 15(S)-HETE / IC50 of cross-reactant) x 100

Sensitivity: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of 15(S)-HETE that can be reliably detected and quantified by the assay.

Methodology:

  • Prepare a series of low-concentration 15(S)-HETE standards near the expected lower limit of the assay.

  • Run at least 10-20 replicates of the blank (zero standard) and each low-concentration standard.

  • LOD Calculation: The LOD is typically defined as the mean of the blank replicates + 2 or 3 standard deviations of the blank replicates.

  • LOQ Calculation: The LOQ is the lowest standard concentration that can be measured with acceptable precision and accuracy (typically a coefficient of variation [CV] < 20% and recovery of 80-120%).

Accuracy (Spike-Recovery)

Objective: To assess the ability of the assay to accurately measure a known amount of 15(S)-HETE in the presence of the sample matrix.

Methodology:

  • Select a representative sample matrix (e.g., plasma, cell culture supernatant) that is expected to have low or undetectable levels of endogenous 15(S)-HETE.

  • Spike the matrix with a known concentration of 15(S)-HETE at two or three different levels (low, medium, and high) within the assay's detection range.

  • Measure the concentration of 15(S)-HETE in both the spiked and unspiked samples.

  • Calculate the percent recovery using the following formula: % Recovery = [(Measured concentration in spiked sample - Measured concentration in unspiked sample) / Known concentration of spiked analyte] x 100

Precision (Intra- and Inter-Assay Variability)

Objective: To determine the reproducibility of the assay.

Methodology:

  • Intra-Assay Precision: Prepare samples at low, medium, and high concentrations of 15(S)-HETE. Run at least 10-20 replicates of each sample on the same plate. Calculate the mean, standard deviation, and coefficient of variation (CV %) for each concentration.

  • Inter-Assay Precision: Prepare the same set of low, medium, and high concentration samples. Run these samples in duplicate on multiple different days by different operators if possible. Calculate the mean, standard deviation, and CV % for each concentration across all assays.

Linearity of Dilution

Objective: To assess whether the assay provides proportional measurements for diluted samples.

Methodology:

  • Spike a sample matrix with a high concentration of 15(S)-HETE.

  • Perform a series of serial dilutions of the spiked sample using the assay buffer.

  • Measure the 15(S)-HETE concentration in each dilution.

  • Multiply the measured concentration by the dilution factor to obtain the corrected concentration for each dilution.

  • The corrected concentrations should be consistent across the dilution series.

15(S)-HETE Signaling Pathways

15(S)-HETE exerts its biological effects through the activation of several intracellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results and for the development of targeted therapeutics.

Overview of 15(S)-HETE Signaling

G cluster_jak_stat JAK/STAT Pathway cluster_pi3k_akt PI3K/Akt/mTOR Pathway HETE 15(S)-HETE JAK2 JAK2 HETE->JAK2 PI3K PI3K HETE->PI3K STAT5B STAT5B JAK2->STAT5B IL8 IL-8 Expression STAT5B->IL8 Angiogenesis1 Angiogenesis IL8->Angiogenesis1 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR VEGF VEGF Expression mTOR->VEGF Angiogenesis2 Angiogenesis VEGF->Angiogenesis2

Caption: Key signaling pathways activated by 15(S)-HETE.

15(S)-HETE has been shown to induce angiogenesis and other cellular responses through the activation of at least two major signaling cascades:

  • JAK/STAT Pathway: In human retinal microvascular endothelial cells, 15(S)-HETE stimulates the tyrosine phosphorylation of Janus kinase 2 (JAK2).[6] This, in turn, leads to the activation of the Signal Transducer and Activator of Transcription 5B (STAT5B).[6] Activated STAT5B translocates to the nucleus and induces the expression of interleukin-8 (IL-8), a potent pro-angiogenic chemokine.[6]

  • PI3K/Akt/mTOR Pathway: In adipose tissue, 15(S)-HETE promotes angiogenesis by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[7] This cascade leads to the upregulation of vascular endothelial growth factor (VEGF), a key regulator of blood vessel formation.[7][8]

Conclusion

The selection of a 15(S)-HETE ELISA kit should be based on a thorough evaluation of its performance characteristics in the context of the specific research application. While manufacturers provide valuable initial data, independent validation of specificity, sensitivity, accuracy, precision, and linearity is crucial for obtaining reliable and reproducible results. By following the detailed experimental protocols outlined in this guide, researchers can confidently select and validate the most appropriate 15(S)-HETE ELISA kit for their needs, ultimately contributing to a deeper understanding of the biological roles of this important lipid mediator.

References

Comparing the angiogenic and angiostatic effects of 15(S)-HETE and 15(S)-HPETE.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the opposing roles of two key 15-lipoxygenase metabolites in the formation of new blood vessels.

In the intricate process of angiogenesis, the formation of new blood vessels from pre-existing ones, a delicate balance between pro-angiogenic and anti-angiogenic factors is crucial. Two metabolites of arachidonic acid, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) and its precursor 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE), both products of the 15-lipoxygenase (15-LOX) pathway, have been shown to exert opposing effects on this fundamental biological process. This guide provides a detailed comparison of the angiogenic and angiostatic properties of 15(S)-HETE and 15(S)-HPETE, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.

Contrasting Biological Effects on Angiogenesis

Experimental evidence consistently demonstrates that 15(S)-HETE acts as a pro-angiogenic factor, promoting the various stages of blood vessel formation.[1][2][3][4][5] Conversely, 15(S)-HPETE exhibits potent angiostatic (or anti-angiogenic) properties, inhibiting the development of new vasculature.[1][3][6][7] The divergent roles of these two closely related molecules highlight the complexity of lipid mediator signaling in the regulation of angiogenesis.

Quantitative Comparison of Angiogenic and Angiostatic Effects

The following tables summarize the quantitative data from key experimental assays, illustrating the distinct effects of 15(S)-HETE and 15(S)-HPETE on endothelial cell function and vessel formation.

Table 1: Pro-Angiogenic Effects of 15(S)-HETE

Experimental AssayCell/Tissue TypeParameter MeasuredResultReference
Chick Chorioallantoic Membrane (CAM) AssayChick EmbryoVessel DensityIncreased[1][3]
Rat Aortic Ring AssayRat AortaMicrovessel SproutingInduced[1][3]
Endothelial Cell Tube FormationHUVECs, HRMVECsTube-like StructuresIncreased formation and cell-cell contact[1][3]
Endothelial Cell MigrationHRMVECsCell Migration2-fold increase[8]
Endothelial Cell Tube FormationHRMVECsTube Formation2-fold increase[8]
Gene/Protein ExpressionHUVECsCD31, E-selectin, VEGFUpregulated[1]

Table 2: Angiostatic Effects of 15(S)-HPETE

Experimental AssayCell/Tissue TypeParameter MeasuredResultReference
Chick Chorioallantoic Membrane (CAM) AssayChick EmbryoVessel DensityDecreased[1][3]
Rat Aortic Ring AssayRat AortaMicrovessel SproutingNo sprouting[1][3]
Gene/Protein ExpressionHUVECsE-selectin>35% downregulation[1][3]
Gene/Protein ExpressionHUVECsVEGF>90% downregulation[1][3]
Gene/Protein ExpressionHUVECsCD31>50% downregulation[1][3]
Endothelial Cell SurvivalAdipose Endothelial CellsApoptosisInduced[6][7]

Signaling Pathways: A Tale of Two Opposing Mechanisms

The pro-angiogenic signaling cascade of 15(S)-HETE is multifaceted, involving the activation of several key pathways that converge to promote endothelial cell proliferation, migration, and survival. In contrast, the angiostatic effects of 15(S)-HPETE are primarily mediated through the induction of endothelial cell apoptosis and injury.

The Pro-Angiogenic Signaling of 15(S)-HETE

15(S)-HETE has been shown to activate multiple signaling pathways in endothelial cells:

  • PI3K/Akt/mTOR Pathway: This central signaling axis is crucial for cell survival, proliferation, and growth. 15(S)-HETE activates this pathway, leading to the upregulation of pro-angiogenic factors.[2][5]

  • Jak2/STAT5B/IL-8 Pathway: Activation of Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 5B (STAT5B) by 15(S)-HETE leads to the expression of Interleukin-8 (IL-8), a potent pro-angiogenic chemokine.[8]

  • STAT3/VEGF Pathway: 15(S)-HETE also activates STAT3, which in turn upregulates the expression of Vascular Endothelial Growth Factor (VEGF), a master regulator of angiogenesis.

  • Src/Egr-1/FGF-2 Pathway: The activation of the Src kinase and the transcription factor Egr-1 by 15(S)-HETE results in the rapid induction of Fibroblast Growth Factor-2 (FGF-2), another key pro-angiogenic growth factor.[9]

G cluster_15S_HETE 15(S)-HETE Pro-Angiogenic Signaling HETE 15(S)-HETE PI3K PI3K HETE->PI3K Jak2 Jak2 HETE->Jak2 STAT3 STAT3 HETE->STAT3 Src Src HETE->Src Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) mTOR->Angiogenesis STAT5B STAT5B Jak2->STAT5B IL8 IL-8 STAT5B->IL8 IL8->Angiogenesis VEGF VEGF STAT3->VEGF VEGF->Angiogenesis Egr1 Egr-1 Src->Egr1 FGF2 FGF-2 Egr1->FGF2 FGF2->Angiogenesis

15(S)-HETE Pro-Angiogenic Signaling Pathways
The Angiostatic Signaling of 15(S)-HPETE

The anti-angiogenic effects of 15(S)-HPETE are largely attributed to its ability to induce apoptosis in endothelial cells through the following mechanisms:

  • Inhibition of Pro-Survival Signaling: 15(S)-HPETE inhibits the pro-survival kinase Akt.[6][7]

  • Modulation of Apoptotic Regulators: It leads to a decrease in the anti-apoptotic protein Bcl-2 and an activation of the executioner caspases, caspase-3 and caspase-9.[6][7]

  • Induction of Oxidative Stress: 15(S)-HPETE can induce iron-mediated lipid peroxidation, leading to endothelial cell injury and death.

G cluster_15S_HPETE 15(S)-HPETE Angiostatic Signaling HPETE 15(S)-HPETE Akt Akt HPETE->Akt Bcl2 Bcl-2 HPETE->Bcl2 Casp9 Caspase-9 HPETE->Casp9 LipidPeroxidation Iron-mediated Lipid Peroxidation HPETE->LipidPeroxidation Casp3 Caspase-3 Casp9->Casp3 Apoptosis Endothelial Cell Apoptosis Casp3->Apoptosis CellInjury Endothelial Cell Injury LipidPeroxidation->CellInjury CellInjury->Apoptosis

15(S)-HPETE Angiostatic Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

  • Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 60-70% humidity.

  • Windowing: On embryonic day 3-4, a small window is made in the eggshell to expose the CAM.

  • Sample Application: A sterile filter paper disc or a carrier of choice containing the test substance (15(S)-HETE or 15(S)-HPETE) or control vehicle is placed on the CAM.

  • Incubation and Observation: The window is sealed, and the eggs are returned to the incubator. Angiogenesis is observed and quantified after 48-72 hours.

  • Quantification: The number and length of blood vessels in the area surrounding the implant are quantified, often using image analysis software.

Rat Aortic Ring Assay

This ex vivo assay provides a three-dimensional model of angiogenesis.

  • Aorta Excision: The thoracic aorta is dissected from a rat under sterile conditions.

  • Ring Preparation: The aorta is cleaned of periadventitial fat and connective tissue and cross-sectioned into 1-2 mm thick rings.

  • Embedding: The aortic rings are embedded in a collagen or Matrigel matrix in a culture plate.

  • Treatment: The rings are cultured in endothelial cell growth medium supplemented with the test compounds (15(S)-HETE or 15(S)-HPETE) or control.

  • Observation and Quantification: The outgrowth of microvessels from the aortic rings is observed daily and quantified, typically by measuring the length and number of sprouts over several days.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.

  • Matrix Coating: A 96-well plate is coated with a basement membrane extract, such as Matrigel, which is allowed to polymerize.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells are seeded onto the matrix-coated wells.

  • Treatment: The cells are treated with the test compounds (15(S)-HETE or 15(S)-HPETE) or control in a suitable culture medium.

  • Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like networks.

  • Visualization and Quantification: The formation of the tubular network is visualized by microscopy and quantified by measuring parameters such as the number of nodes, number of branches, and total tube length.

G cluster_workflow General Experimental Workflow for Angiogenesis Assays start Start prep Prepare Assay System (CAM, Aortic Rings, or Endothelial Cells) start->prep treatment Treatment with 15(S)-HETE, 15(S)-HPETE, or Control prep->treatment incubation Incubation treatment->incubation data_collection Data Collection (Imaging and Measurement) incubation->data_collection analysis Quantitative Analysis (Vessel Density, Sprouting, Tube Formation) data_collection->analysis end Conclusion analysis->end

General Experimental Workflow

Conclusion

The contrasting effects of 15(S)-HETE and 15(S)-HPETE on angiogenesis underscore the intricate regulation of this process by lipid mediators. While 15(S)-HETE promotes angiogenesis through the activation of multiple pro-survival and pro-proliferative signaling pathways, 15(S)-HPETE acts as a potent inhibitor by inducing endothelial cell apoptosis. This clear dichotomy presents exciting opportunities for therapeutic intervention. Targeting the synthesis or signaling of 15(S)-HETE could be a viable strategy for anti-angiogenic therapies in cancer and other diseases characterized by excessive neovascularization. Conversely, harnessing the pro-angiogenic properties of 15(S)-HETE may hold promise for promoting tissue repair and regeneration in ischemic conditions. Further research into the precise molecular mechanisms governing the opposing actions of these two 15-LOX metabolites will undoubtedly pave the way for novel therapeutic approaches in a wide range of angiogenesis-dependent pathologies.

References

Unraveling the Role of 15(S)-HETE in Airway Inflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo validation of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) in airway inflammation against other lipid mediators. We delve into the experimental data, detailed methodologies, and underlying signaling pathways to offer a comprehensive resource for understanding its potential as a therapeutic target.

Comparative Analysis of 15(S)-HETE and Other Lipid Mediators

15(S)-HETE, a major metabolite of arachidonic acid produced by the enzyme 15-lipoxygenase (15-LOX), has been consistently implicated in the pathogenesis of airway inflammation, particularly in asthma.[1][2] Its levels are significantly elevated in the airways of asthmatic individuals compared to healthy controls, correlating with disease severity and eosinophilic infiltration.[3][4]

Here, we compare the quantitative levels of 15(S)-HETE with other key lipid mediators involved in airway inflammation, such as leukotrienes and prostaglandins.

Table 1: Quantitative Levels of Lipid Mediators in Airway Inflammation

MediatorSample TypeConditionConcentration/LevelKey FindingsReference
15(S)-HETE Bronchoalveolar Lavage Fluid (BALF)Severe Asthma with Eosinophils vs. NormalHighest levels in severe asthmatics with eosinophils.Associated with tissue eosinophil numbers and sub-basement membrane thickness.[3][4]
Bronchoalveolar Lavage Fluid (BALF)Allergic Asthmatics vs. Healthy ControlsElevated at baseline and further increased after allergen provocation.A key indicator of pro-inflammatory responses in asthma.[1]
Bronchial TissueAsthmatic vs. Non-asthmaticSignificantly higher amounts in asthmatic bronchi.Airway epithelium is a major source of 15-HETE.[2]
Leukotriene E4 (LTE4) SputumAllergic Asthma (post-allergen challenge)Significantly increased at 7h and 24h post-challenge.Induces more tissue and airway eosinophilia than LTD4 for the same degree of bronchoconstriction.[5]
Prostaglandin D2 (PGD2) Bronchoalveolar Lavage Fluid (BALF)Allergic Asthmatics vs. Healthy Controls12- to 22-fold higher in allergic asthmatics.A potent bronchoconstrictor that elevates Th2 cytokines and eosinophil infiltration.[1][3]
Prostaglandin E2 (PGE2) SputumAsthmatics vs. Healthy ControlsIncreased levels correlate with disease severity.Exerts both anti-inflammatory and bronchodilator activity.[6]

Table 2: In Vivo Effects of Lipid Mediators on Airway Inflammation

MediatorAnimal ModelKey Effects on Airway InflammationComparison with Other MediatorsReference
15(S)-HETE RabbitFailed to alter airway hyperresponsiveness to histamine (B1213489) despite neutrophil recruitment.In contrast, its precursor 15-HPETE increased airway responsiveness.[7]
Leukotriene E4 (LTE4) Human (Atopic Asthma)Increased sputum eosinophils and basophils.More potent in inducing eosinophilia than LTD4.[5]
Leukotriene B4 (LTB4) Animal ModelsSelective recruitment of neutrophils into the lung.Cysteinyl leukotrienes primarily recruit eosinophils.[8]
Prostaglandin D2 (PGD2) MouseInduces eosinophil and Th2 T cell chemotaxis.Activation of the DP2 receptor is pro-inflammatory, while DP1 activation can be anti-inflammatory.[6]
Prostaglandin I2 (PGI2) MouseDeficiency increases allergic airway inflammation (increased eosinophils, Th2 cytokines).Acts as an anti-inflammatory mediator.[3]

Signaling Pathways and Experimental Workflows

The pro-inflammatory effects of 15(S)-HETE in the airways are mediated through a distinct signaling cascade. Understanding this pathway is crucial for identifying potential therapeutic intervention points.

The 15(S)-HETE Signaling Pathway

15(S)-HETE Signaling Pathway cluster_cell Airway Epithelial Cell AA Arachidonic Acid ALOX15 15-Lipoxygenase (ALOX15) AA->ALOX15 HETE 15(S)-HETE ALOX15->HETE HETE_PE 15-HETE-PE HETE->HETE_PE Conjugation PEBP1_Raf1 PEBP1-Raf-1 Complex HETE_PE->PEBP1_Raf1 Disrupts Raf1 Raf-1 PEBP1_Raf1->Raf1 Releases MEK MEK Raf1->MEK Activates ERK ERK MEK->ERK Activates Inflammation Eosinophilic Inflammation Airway Remodeling ERK->Inflammation Promotes Experimental Workflow Model Induction of Airway Inflammation (e.g., Ovalbumin Challenge in Mice) Treatment Treatment Groups: - Vehicle Control - 15(S)-HETE - Other Lipid Mediators - 15-LOX Inhibitor Model->Treatment BAL Bronchoalveolar Lavage (BAL) - Cell Count & Differential - Cytokine/Chemokine Analysis - Lipid Mediator Quantification Treatment->BAL AHR Airway Hyperresponsiveness (AHR) Measurement Treatment->AHR Histology Lung Histology - Eosinophil Infiltration - Goblet Cell Hyperplasia - Airway Remodeling Treatment->Histology Analysis Data Analysis and Comparison BAL->Analysis AHR->Analysis Histology->Analysis

References

15(S)-HETE vs. 15(S)-HETE Methyl Ester: A Comparative Guide to Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of lipid mediators and their derivatives is paramount. This guide provides a detailed comparison of the receptor activation profiles of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) and its synthetic derivative, 15(S)-HETE methyl ester.

While 15(S)-HETE is a well-characterized endogenous ligand for several receptors, a comprehensive analysis of the receptor activation profile of its methyl ester is notably absent in the current scientific literature. This guide summarizes the known interactions of 15(S)-HETE and discusses the likely implications of methyl esterification on its biological activity.

Introduction to 15(S)-HETE and its Methyl Ester

15(S)-HETE is a bioactive lipid metabolite of arachidonic acid, produced by the action of the 15-lipoxygenase (15-LO) enzyme. It is involved in a variety of physiological and pathophysiological processes, including inflammation, cell proliferation, and angiogenesis. Its biological effects are mediated through interaction with specific cellular receptors.

This compound is a synthetic derivative of 15(S)-HETE where the carboxylic acid group is converted to a methyl ester[1][2]. This modification increases the lipophilicity of the molecule and removes the negative charge of the carboxylate group, which can have significant consequences for its interaction with receptors. While methyl esters of lipids are often used in nutritional supplements, their pharmacological activity may differ substantially from their free acid counterparts[1].

Receptor Activation Profiles

The primary receptors identified for 15(S)-HETE are the G protein-coupled receptor BLT2 and the nuclear receptor PPARγ.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

15(S)-HETE is a known agonist of PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism, inflammation, and cell differentiation. Activation of PPARγ by 15(S)-HETE has been demonstrated in various cell types and is associated with anti-proliferative and anti-inflammatory effects[3][4][5].

Leukotriene B4 Receptor 2 (BLT2)

15(S)-HETE can also bind to and activate BLT2, a low-affinity receptor for leukotriene B4 (LTB4)[4]. However, its potency at this receptor is considerably lower than that of LTB4 and other HETEs, such as 12(S)-HETE.

This compound: An Uncharted Territory

Currently, there is a lack of published scientific studies directly investigating the receptor binding and activation of this compound at either PPARγ or BLT2. The esterification of the carboxyl group, a key functional group for ligand-receptor interactions, strongly suggests that this compound is unlikely to activate the same receptors as 15(S)-HETE with similar efficacy. The carboxylate group of fatty acids is often critical for forming salt bridges and hydrogen bonds within the ligand-binding pockets of receptors. Its modification to a less polar methyl ester would likely disrupt these interactions, potentially leading to a significant reduction or complete loss of agonistic activity.

One study briefly mentioned the use of 15-HETE methyl ester in the context of inhibiting the binding of radiolabeled 15-HETE to cellular binding sites, hinting at a possible competitive interaction[6]. However, without further data, it is not possible to determine if this is due to specific receptor binding or non-specific interactions.

Quantitative Comparison of Receptor Activation

The following table summarizes the available quantitative data for the interaction of 15(S)-HETE with its known receptors. No quantitative data for this compound is available in the reviewed literature.

LigandReceptorAssay TypeCell TypeKey FindingsReference
15(S)-HETE PPARγLuciferase Reporter AssayPC3 Prostate Carcinoma Cells>2-fold induction of PPAR-dependent transcription at 10 µM[4]
PPARγSoft Agar Colony Formation AssayPC3 Prostate Carcinoma CellsIC50 of 30 µM for inhibition of proliferation[4]
PPARγDNA Binding AssayRat Primary Cortical NeuronsSignificant increase in PPARγ DNA binding activity at 20 µg[3]
BLT2Competitive Radioligand Binding ([3H]LTB4)CHO cells expressing BLT2Lower potency in displacing [3H]LTB4 compared to LTB4 and 12(S)-HETE[7]
BLT2Calcium Mobilization AssayCHO cells expressing BLT2Induced calcium response at 1 µM[7]
This compound PPARγ--No data available-
BLT2--No data available-

Experimental Protocols

To directly compare the receptor activation profiles of 15(S)-HETE and this compound, the following experimental protocols can be employed.

Protocol 1: PPARγ Transactivation Assay

This assay measures the ability of a compound to activate PPARγ and induce the expression of a reporter gene.

Materials:

  • PC3 cells (or other suitable cell line expressing PPARγ)

  • DMEM/F12 medium supplemented with 10% FBS and antibiotics

  • PPARγ expression vector (pCMX-hPPARγ)

  • PPAR-responsive luciferase reporter vector (e.g., pPPRE-tk-luc)

  • β-galactosidase expression vector (for transfection control)

  • Lipofectamine 2000 or other transfection reagent

  • 15(S)-HETE and this compound

  • Luciferase Assay System

  • β-galactosidase detection kit

Procedure:

  • Seed PC3 cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the β-galactosidase vector using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours of transfection, replace the medium with fresh serum-free medium containing various concentrations of 15(S)-HETE or this compound (e.g., 0.1 to 50 µM). Include a vehicle control (e.g., ethanol (B145695) or DMSO).

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Measure β-galactosidase activity to normalize for transfection efficiency.

  • Express the results as fold induction of luciferase activity relative to the vehicle control.

Protocol 2: BLT2 Competitive Radioligand Binding Assay

This assay determines the binding affinity of a compound to the BLT2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • CHO cells stably expressing human BLT2 (CHO-BLT2)

  • Cell culture medium for CHO cells

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • [3H]LTB4 (radiolabeled ligand)

  • 15(S)-HETE and this compound

  • Unlabeled LTB4 (for determining non-specific binding)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Culture CHO-BLT2 cells to confluency and harvest them.

  • Prepare cell membranes by homogenization and centrifugation.

  • In a 96-well plate, add a constant concentration of [3H]LTB4 (e.g., 1 nM) to each well.

  • Add increasing concentrations of unlabeled 15(S)-HETE or this compound (e.g., 1 nM to 100 µM).

  • For determining non-specific binding, add a high concentration of unlabeled LTB4 (e.g., 1 µM).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathway of 15(S)-HETE through PPARγ and a typical experimental workflow for a luciferase reporter assay.

PPARg_Signaling cluster_0 Cytoplasm cluster_1 Nucleus HETE 15(S)-HETE PPARg PPARγ HETE->PPARg Binds and activates Cytoplasm Cytoplasm Nucleus Nucleus RXR RXR PPARg->RXR Heterodimerizes with HRE HRE RXR->HRE Binds to Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Biological Response Protein->Response

Caption: 15(S)-HETE signaling through the PPARγ pathway.

Luciferase_Assay_Workflow Start Seed Cells Transfect Transfect with Plasmids (PPARγ, PPRE-luc, β-gal) Start->Transfect Incubate1 Incubate 24h Transfect->Incubate1 Treat Treat with 15(S)-HETE or This compound Incubate1->Treat Incubate2 Incubate 24h Treat->Incubate2 Lyse Lyse Cells Incubate2->Lyse MeasureLuc Measure Luciferase Activity Lyse->MeasureLuc MeasureGal Measure β-galactosidase Activity Lyse->MeasureGal Analyze Normalize and Analyze Data MeasureLuc->Analyze MeasureGal->Analyze End Results Analyze->End

Caption: Experimental workflow for a PPARγ transactivation assay.

Conclusion

References

Unveiling the Regulatory Dance: 15-HETE's Inhibitory Effect on 12-Lipoxygenase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate regulation of inflammatory pathways is paramount. This guide provides a comprehensive comparison of the inhibitory effect of 15-hydroxyeicosatetraenoic acid (15-HETE) on 12-lipoxygenase (12-LOX) activity, supported by experimental data and detailed protocols. We also present a comparative analysis of alternative 12-LOX inhibitors.

The lipoxygenase (LOX) pathways play a critical role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammation, cell proliferation, and other physiological processes. The 12-lipoxygenase enzyme specifically catalyzes the conversion of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12-HETE). Dysregulation of the 12-LOX pathway has been implicated in various inflammatory diseases, making it a key target for therapeutic intervention.

Emerging evidence points to a fascinating feedback mechanism within the lipoxygenase family, where one of its products, 15-HETE, can act as an inhibitor of 12-LOX activity. This guide delves into the experimental evidence supporting this inhibitory role, providing a framework for further investigation and drug discovery efforts.

Performance Comparison: 15-HETE vs. Alternative 12-Lipoxygenase Inhibitors

InhibitorTarget Enzyme(s)IC50 ValueCell/System TypeReference
15-HETE 12-LipoxygenaseDose-dependent inhibition of 12-HETE formation demonstratedHuman Epidermis[1](--INVALID-LINK--)
Baicalein 12/15-Lipoxygenase~2.1 µMNot specified[2](--INVALID-LINK--)
ML355 12-LipoxygenaseNot specified in abstractHuman Islets[3](--INVALID-LINK--)
Linoleyl hydroxamic acid (LHA) 12-Lipoxygenase0.6 µMPorcine Leukocyte 12-LO[4](--INVALID-LINK--)
NCTT-956 12-LipoxygenaseNot specified in abstractHuman Platelets[5](--INVALID-LINK--)
Nordihydroguaiaretic acid (NDGA) General Lipoxygenase InhibitorNot specified for 12-LOX specificallyPorcine 12-LOXcd[6](--INVALID-LINK--)
CDC 12-Lipoxygenase/Hepoxilin Synthase~0.8 µM (12-LOX)Rat 12/15-LOX enzymes[7](--INVALID-LINK--)
PD146176 15-Lipoxygenase (with some effect on 12-LOX)Not specified for 12-LOX specificallyRat 12/15-LOX enzymes[7](--INVALID-LINK--)

Experimental Protocols

To facilitate the replication and validation of the inhibitory effect of 15-HETE on 12-lipoxygenase activity, we provide a detailed experimental protocol based on established methodologies.

Protocol: In Vitro Inhibition of 12-Lipoxygenase Activity by 15-HETE

Objective: To determine the dose-dependent inhibitory effect of 15-HETE on the enzymatic activity of 12-lipoxygenase by measuring the production of 12-HETE.

Materials:

  • Purified 12-lipoxygenase enzyme (human platelet or other relevant source)

  • Arachidonic acid (substrate)

  • 15-HETE (inhibitor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 1 mM CaCl2)

  • Enzyme immunoassay (EIA) kit for 12-HETE quantification

  • Microplate reader

  • Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 12-lipoxygenase in the reaction buffer. The final concentration should be determined based on the specific activity of the enzyme preparation.

    • Prepare a stock solution of arachidonic acid in ethanol (B145695).

    • Prepare a series of dilutions of 15-HETE in ethanol to achieve the desired final concentrations in the assay.

  • Enzyme Inhibition Assay:

    • Set up a series of reaction tubes. For each reaction, add the following components in order:

      • Reaction buffer

      • 15-HETE solution (or ethanol as a vehicle control) at various concentrations.

      • 12-lipoxygenase enzyme solution.

    • Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate. The final concentration of arachidonic acid should be optimized for the specific enzyme and assay conditions.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15 minutes).

    • Stop the reaction by adding a stop solution (e.g., 2N HCl) or by placing the tubes on ice.

  • Quantification of 12-HETE:

    • Extract the lipid products from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the assay buffer provided with the 12-HETE EIA kit.

    • Quantify the amount of 12-HETE produced in each reaction using the EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of 15-HETE compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the 15-HETE concentration to generate a dose-response curve.

    • If possible, determine the IC50 value, which is the concentration of 15-HETE that causes 50% inhibition of 12-lipoxygenase activity.

Visualizing the Molecular Interactions

To better understand the cellular context of 12-lipoxygenase activity and its regulation, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Arachidonic_Acid Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) Arachidonic_Acid->LOX12 Substrate GPVI Glycoprotein VI (GPVI) PKC Protein Kinase C (PKC) GPVI->PKC Activates Src_Kinases Src-family Tyrosine Kinases GPVI->Src_Kinases Activates PECAM1 PECAM-1 PECAM1->LOX12 Inhibits HETE12 12-HETE LOX12->HETE12 Produces Inflammation Inflammation HETE12->Inflammation Cell_Proliferation Cell Proliferation HETE12->Cell_Proliferation PKC->LOX12 Negatively Regulates PI3K PI3-Kinase Src_Kinases->PI3K Activates Ca_Mobilization Ca²⁺ Mobilization PI3K->Ca_Mobilization Leads to Ca_Mobilization->LOX12 Activates

Caption: Signaling pathway of 12-lipoxygenase activation and its regulation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (12-LOX, AA, 15-HETE) Incubation Incubate 12-LOX with 15-HETE (or vehicle) Reagents->Incubation Reaction Initiate reaction with Arachidonic Acid Incubation->Reaction Stop Stop Reaction Reaction->Stop Extraction Extract Lipid Products Stop->Extraction Quantification Quantify 12-HETE (EIA) Extraction->Quantification Data_Analysis Calculate % Inhibition and IC50 Quantification->Data_Analysis

Caption: Experimental workflow for assessing 12-LOX inhibition by 15-HETE.

References

15(S)-HETE's Impact on Gene Expression: A Comparative Analysis with Other Lipid Mediators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) on gene expression relative to other key lipid mediators. The information is intended to support research and development efforts in inflammation, immunology, and related therapeutic areas.

Introduction

Lipid mediators are signaling molecules derived from fatty acids that play crucial roles in a myriad of physiological and pathological processes. Among these, 15(S)-HETE, a product of arachidonic acid metabolism via the 15-lipoxygenase (ALOX15) pathway, has garnered significant attention for its diverse biological activities, including the modulation of gene expression.[1][2][3] Understanding the specific effects of 15(S)-HETE on gene transcription in comparison to other lipid mediators such as leukotrienes, prostaglandins, and lipoxins is critical for elucidating its role in health and disease and for the development of targeted therapies.

Comparative Effects on Gene Expression

The following table summarizes the quantitative effects of 15(S)-HETE and other selected lipid mediators on the expression of key genes involved in inflammation, cell proliferation, and apoptosis.

Lipid MediatorTarget Gene(s)Cell TypeFold Change/EffectReference
15(S)-HETE iNOSRat Pulmonary Artery Smooth Muscle CellsUpregulation of mRNA and protein[4]
Bcl-2Rat Pulmonary Artery Smooth Muscle CellsUpregulation[4]
Procaspase-3Rat Pulmonary Artery Smooth Muscle CellsUpregulation[4]
IL-8Human Retinal Microvascular Endothelial CellsUpregulation[5]
Leukotriene B4 (LTB4) LTA4H, ALOX5, ALOX5AP, LTB4RBlood cells of Tuberculosis PatientsUpregulation[6]
LTB4RHuman MonocytesUpregulation by pro-inflammatory cytokines[7]
Prostaglandin (B15479496) E2 (PGE2) c-fosLT97 Human Colorectal Tumor Cells5-fold stimulation[8]
COX-2LT97 Human Colorectal Tumor Cells1.7-fold upregulation[8]
VEGFLT97 Human Colorectal Tumor CellsNo significant increase[8]
Lipoxin A4 (LXA4) TGF-α, MKK4Mouse LiverSignificant reduction[9]
IL-10Mouse Systemic CirculationSignificant elevation[9]
TNF-α, IL-17Mouse LiverSignificant reduction[9]
Inflammatory mediators (e.g., IL-8, TNFα, MMPs)Human ChondrocytesInhibition[10]
Inhibitors of inflammation (e.g., IL-10, IL-11)Human ChondrocytesUpregulation[10]
HMGB1, TLR4, p-ERK1/2, NF-κB p65Psoriasis modelDownregulation[11]

Signaling Pathways

The differential effects of these lipid mediators on gene expression are a consequence of their activation of distinct signaling pathways.

15(S)-HETE Signaling: 15(S)-HETE has been shown to activate the Janus kinase/signal transducer and activator of transcription (Jak/STAT) pathway, specifically Jak2 and STAT5B, leading to the expression of pro-angiogenic factors like IL-8.[5] It can also be incorporated into phospholipids, leading to the generation of altered second messengers.[12] Additionally, it protects pulmonary artery smooth muscle cells from apoptosis via the inducible nitric oxide synthase (iNOS) pathway.[4]

15(S)-HETE_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15(S)-HETE 15(S)-HETE Receptor Receptor 15(S)-HETE->Receptor Jak2 Jak2 Receptor->Jak2 Activates iNOS iNOS Receptor->iNOS Activates STAT5B STAT5B Jak2->STAT5B Phosphorylates Gene_Expression Gene Expression (e.g., IL-8, Bcl-2) STAT5B->Gene_Expression Induces iNOS->Gene_Expression

15(S)-HETE Signaling Pathway

Leukotriene B4 (LTB4) Signaling: LTB4 primarily signals through its G protein-coupled receptors, BLT1 and BLT2, leading to the activation of downstream pathways like MAPK and NF-κB, which are crucial for inflammatory responses.[7][13][14]

LTB4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LTB4 LTB4 BLT1_2 BLT1/BLT2 Receptors LTB4->BLT1_2 G_Protein G-Protein BLT1_2->G_Protein Activates MAPK MAPK Pathway G_Protein->MAPK NFkB NF-κB Pathway G_Protein->NFkB Inflammatory_Genes Inflammatory Gene Expression MAPK->Inflammatory_Genes NFkB->Inflammatory_Genes

Leukotriene B4 Signaling Pathway

Prostaglandin E2 (PGE2) Signaling: PGE2 exerts its effects through four subtypes of G protein-coupled receptors (EP1-4), which can couple to different G proteins and activate a variety of downstream effectors, including adenylyl cyclase and phospholipase C, leading to diverse gene expression profiles.[15]

PGE2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP_Receptors EP1-4 Receptors PGE2->EP_Receptors G_Proteins Various G-Proteins EP_Receptors->G_Proteins Activates Adenylyl_Cyclase Adenylyl Cyclase G_Proteins->Adenylyl_Cyclase PLC Phospholipase C G_Proteins->PLC Diverse_Genes Diverse Gene Expression Adenylyl_Cyclase->Diverse_Genes PLC->Diverse_Genes

Prostaglandin E2 Signaling Pathway

Lipoxin A4 (LXA4) Signaling: LXA4 is a pro-resolving mediator that signals through the G protein-coupled receptor ALX/FPR2. Its signaling pathways often lead to the downregulation of pro-inflammatory gene expression and the promotion of inflammation resolution.[9][10][11]

LXA4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LXA4 LXA4 ALX_FPR2 ALX/FPR2 Receptor LXA4->ALX_FPR2 Resolution_Pathways Pro-resolution Pathways ALX_FPR2->Resolution_Pathways Activates Anti_Inflammatory_Genes Anti-inflammatory Gene Expression Resolution_Pathways->Anti_Inflammatory_Genes

Lipoxin A4 Signaling Pathway

Experimental Protocols

The following provides a generalized workflow for investigating the effects of lipid mediators on gene expression. Specific details may vary based on the cell type and experimental goals.

Cell Culture and Treatment:

  • Cell Seeding: Plate cells (e.g., endothelial cells, smooth muscle cells, immune cells) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).

  • Serum Starvation: Prior to treatment, cells are often serum-starved for a period (e.g., 12-24 hours) to reduce basal signaling activity.

  • Lipid Mediator Treatment: Prepare stock solutions of the lipid mediators (e.g., 15(S)-HETE, LTB4, PGE2, LXA4) in a suitable solvent (e.g., ethanol). Dilute the stock solution to the desired final concentration in serum-free media and add to the cells. Include a vehicle control (solvent alone).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to capture both early and late gene expression changes.

RNA Isolation and Gene Expression Analysis:

  • RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe a standardized amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) and random hexamers).

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare a reaction mixture containing cDNA, gene-specific primers for the target and reference genes (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

    • Perform the qPCR reaction in a real-time PCR cycler.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle control.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_gene_expression Gene Expression Analysis Cell_Seeding Cell Seeding Serum_Starvation Serum Starvation Cell_Seeding->Serum_Starvation Lipid_Treatment Lipid Mediator Treatment Serum_Starvation->Lipid_Treatment Incubation Incubation Lipid_Treatment->Incubation RNA_Extraction RNA Extraction Incubation->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis qRT_PCR->Data_Analysis

General Experimental Workflow

Conclusion

15(S)-HETE exhibits a distinct profile of gene expression regulation when compared to other lipid mediators. While pro-inflammatory mediators like LTB4 and PGE2 often induce genes associated with inflammation and cell proliferation, 15(S)-HETE can have more nuanced effects, including pro-angiogenic and anti-apoptotic roles. In contrast, pro-resolving mediators like LXA4 actively suppress inflammatory gene expression and promote the resolution of inflammation. A thorough understanding of these differential effects is paramount for the development of novel therapeutic strategies that can selectively modulate the activities of these potent signaling molecules.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 15(S)-HETE Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 15(S)-HETE methyl ester, a synthetic derivative of a major arachidonic acid metabolite used in research. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards and necessary safety measures. This compound should be handled with care, in a well-ventilated area, and away from heat or sources of ignition.[1] The parent compound, 15(S)-HETE, is classified as a highly flammable liquid and vapor that can cause skin and serious eye irritation, and may lead to respiratory irritation.[2] Therefore, similar precautions should be taken with its methyl ester.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Chemical-resistant gloves

  • Safety goggles or glasses

  • A laboratory coat

In case of accidental contact, follow these first-aid measures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water or shower.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek medical attention if irritation persists.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key safety and regulatory data for this compound.

ParameterData
GHS Hazard Statements H225: Highly flammable liquid and vapor
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
UN Number UN 3272
Proper Shipping Name Esters, n.o.s.
Storage Conditions Store in a well-ventilated, cool, dry place. Keep container tightly closed and away from heat and ignition sources.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with all applicable national and local regulations.[1] The following steps provide a general guideline for its safe disposal.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix this waste with other chemical waste streams.[1] Leave the chemical in its original container if possible.[1]

2. Handling of Unused Product:

  • For disposal of the pure compound or its solutions, it should be treated as hazardous chemical waste.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific collection and disposal procedures.

3. Spill Management and Cleanup:

  • In the event of a spill, immediately evacuate the area and ensure proper ventilation.[1]

  • Prevent the spill from entering drains.[1]

  • Use an inert, liquid-absorbent material (such as Chemizorb®, sand, or diatomite) to contain and absorb the spill.[1][3]

  • Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.

  • Clean the affected area thoroughly.[1]

4. Container Disposal:

  • Empty containers should be handled as if they still contain the product.[1]

  • Do not reuse empty containers.

  • Follow your institution's guidelines for the disposal of contaminated laboratory glassware and plasticware.

5. Final Disposal:

  • All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal facility.[1]

  • Ensure that all labeling and transportation requirements are met as per regulatory standards.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Identify Waste (this compound) B Segregate into Designated Hazardous Waste Container A->B C Is this a spill? B->C D Absorb with Inert Material (e.g., Chemizorb®) C->D Yes F Store in a Cool, Well-Ventilated Area C->F No E Collect and Seal in Waste Container D->E E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H Dispose of as per Local Regulations G->H

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15(S)-HETE methyl ester
Reactant of Route 2
Reactant of Route 2
15(S)-HETE methyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.